molecular formula C35H58N7O18P3S B15545488 (5Z)-3-oxotetradecenoyl-CoA

(5Z)-3-oxotetradecenoyl-CoA

货号: B15545488
分子量: 989.9 g/mol
InChI 键: KADPWMJVUVWQNK-STFCKWFXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(5Z)-3-oxotetradecenoyl-CoA is a 3-oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (5Z)-3-oxotetradecenoic acid. It is a 3-oxo-fatty acyl-CoA, a long-chain fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

属性

分子式

C35H58N7O18P3S

分子量

989.9 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-3-oxotetradec-5-enethioate

InChI

InChI=1S/C35H58N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-23(43)18-26(45)64-17-16-37-25(44)14-15-38-33(48)30(47)35(2,3)20-57-63(54,55)60-62(52,53)56-19-24-29(59-61(49,50)51)28(46)34(58-24)42-22-41-27-31(36)39-21-40-32(27)42/h11-12,21-22,24,28-30,34,46-47H,4-10,13-20H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/b12-11-/t24-,28-,29-,30+,34-/m1/s1

InChI 键

KADPWMJVUVWQNK-STFCKWFXSA-N

产品来源

United States

Foundational & Exploratory

discovery and characterization of (5Z)-3-oxotetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5Z)-3-Oxotetradecenoyl-CoA is a monounsaturated long-chain 3-oxo-fatty acyl-coenzyme A that has been identified as a metabolite in Escherichia coli.[1] As an intermediate in fatty acid metabolism, it holds potential significance in understanding bacterial lipid metabolism and for the development of novel antimicrobial agents. This technical guide provides a detailed overview of the current, albeit limited, knowledge of this compound, including its biochemical properties, presumed metabolic roles, and detailed experimental protocols for its characterization. This document aims to serve as a foundational resource for researchers investigating the discovery, characterization, and therapeutic potential of this and similar molecules.

Introduction

Fatty acid metabolism is a cornerstone of cellular physiology, providing energy, building blocks for membranes, and signaling molecules. Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in these pathways.[2] this compound, a 14-carbon monounsaturated 3-oxoacyl-CoA, is a specific intermediate that, while identified, remains largely uncharacterized. Its structure suggests a role in the β-oxidation of unsaturated fatty acids. Understanding the enzymes that synthesize and degrade this molecule, and its regulatory functions, could unveil novel aspects of bacterial metabolism and provide new targets for drug discovery.

Biochemical and Physicochemical Properties

The fundamental properties of this compound are summarized in Table 1. This data is primarily derived from computational models and public chemical databases.

PropertyValueSource
Molecular Formula C35H54N7O18P3S-4[PubChem][1]
Molecular Weight 985.8 g/mol [PubChem][1]
IUPAC Name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-[(Z)-3-oxotetradec-5-enoyl]sulfanylethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate[PubChem][1]
Synonyms 3-oxo-14:1-Delta5-CoA, 3-oxo-5-cis-tetradecenoyl-CoA, 3-oxo-(5Z)-tetradecenoyl-CoA[PubChem][1]
Charge (at pH 7.3) -4[PubChem][1]

Presumed Metabolic Role and Signaling Pathways

Based on its structure, this compound is likely an intermediate in the β-oxidation of a C14:1 fatty acid. The "3-oxo" functionality is characteristic of an intermediate that has undergone hydration and oxidation and is poised for thiolytic cleavage.

Hypothetical Pathway in Bacterial Fatty Acid β-Oxidation

The diagram below illustrates the presumed position of this compound within the β-oxidation pathway in bacteria like E. coli.

fatty_acid_oxidation Unsaturated Fatty Acid (C14:1) Unsaturated Fatty Acid (C14:1) Acyl-CoA Synthetase Acyl-CoA Synthetase Unsaturated Fatty Acid (C14:1)->Acyl-CoA Synthetase ATP, CoA-SH Unsaturated Acyl-CoA Unsaturated Acyl-CoA Acyl-CoA Synthetase->Unsaturated Acyl-CoA AMP, PPi Enoyl-CoA Hydratase Enoyl-CoA Hydratase Unsaturated Acyl-CoA->Enoyl-CoA Hydratase H2O 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA->3-Hydroxyacyl-CoA Dehydrogenase NAD+ This compound This compound 3-Hydroxyacyl-CoA Dehydrogenase->this compound NADH + H+ 3-Ketoacyl-CoA Thiolase 3-Ketoacyl-CoA Thiolase This compound->3-Ketoacyl-CoA Thiolase CoA-SH Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA Thiolase->Acetyl-CoA To TCA Cycle Shorter Acyl-CoA (C12:1) Shorter Acyl-CoA (C12:1) 3-Ketoacyl-CoA Thiolase->Shorter Acyl-CoA (C12:1)

Caption: Presumed metabolic pathway of this compound in β-oxidation.

Experimental Protocols for Characterization

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound, adapted from established protocols for similar molecules.

Chemo-Enzymatic Synthesis

A reliable method for synthesizing acyl-CoA esters involves a chemo-enzymatic approach.

Materials:

  • (5Z)-tetradecenoic acid

  • Coenzyme A (CoA-SH)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl2

  • Tricine buffer (pH 8.0)

Protocol:

  • Prepare a reaction mixture containing 100 mM Tricine buffer (pH 8.0), 10 mM ATP, 10 mM MgCl2, and 1 mM CoA-SH.

  • Add (5Z)-tetradecenoic acid to a final concentration of 0.5 mM.

  • Initiate the reaction by adding a purified acyl-CoA synthetase to a final concentration of 1-5 µM.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Monitor the reaction progress by HPLC, observing the depletion of CoA-SH and the appearance of the this compound product peak.

synthesis_workflow cluster_0 Reaction Setup cluster_1 Enzymatic Conversion cluster_2 Analysis Buffer (Tricine) Buffer (Tricine) Reaction_Mixture Reaction_Mixture Buffer (Tricine)->Reaction_Mixture Add Acyl-CoA Synthetase Add Acyl-CoA Synthetase Reaction_Mixture->Add Acyl-CoA Synthetase ATP, MgCl2 ATP, MgCl2 ATP, MgCl2->Reaction_Mixture CoA-SH CoA-SH CoA-SH->Reaction_Mixture (5Z)-tetradecenoic acid (5Z)-tetradecenoic acid (5Z)-tetradecenoic acid->Reaction_Mixture Incubate (37°C) Incubate (37°C) Add Acyl-CoA Synthetase->Incubate (37°C) HPLC Monitoring HPLC Monitoring Incubate (37°C)->HPLC Monitoring

References

(5Z)-3-Oxotetradecenoyl-CoA: A Metabolic Crossroads in Unsaturated Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(5Z)-3-Oxotetradecenoyl-CoA is a pivotal, yet transient, metabolic intermediate in the mitochondrial beta-oxidation of specific monounsaturated fatty acids. Its unique structure, featuring a cis double bond at the fifth carbon and a keto group at the third carbon, necessitates a specialized enzymatic machinery for its complete catabolism. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing its position within the broader context of fatty acid oxidation. We will explore the key enzymes involved in its processing, present available quantitative data on related acyl-CoA species, and outline detailed experimental protocols for the analysis of such intermediates. Furthermore, this guide will delve into the potential signaling roles of long-chain acyl-CoAs, offering insights into their broader physiological and pathophysiological implications.

Introduction: The Significance of Unsaturated Fatty Acid Metabolism

Fatty acids are fundamental cellular components, serving as essential energy sources, structural elements of membranes, and signaling molecules. The catabolism of fatty acids through beta-oxidation is a cornerstone of cellular energy homeostasis. While the beta-oxidation of saturated fatty acids follows a canonical four-step enzymatic cycle, the degradation of unsaturated fatty acids, which are highly prevalent in the diet and cellular lipids, requires additional enzymatic steps to resolve the non-standard bond configurations. This compound emerges as a key intermediate in the oxidation of certain C16 monounsaturated fatty acids, representing a critical juncture where the standard beta-oxidation pathway is momentarily diverted. Understanding the metabolism of this intermediate is crucial for a complete picture of lipid catabolism and its dysregulation in various metabolic diseases.

The Metabolic Pathway of this compound

This compound is formed during the beta-oxidation of a 16-carbon monounsaturated fatty acid with a cis double bond at the seventh position (cis-Δ⁷-hexadecenoic acid). The initial rounds of beta-oxidation proceed normally until the formation of this compound.

The subsequent metabolism involves the following key steps:

  • Thiolytic Cleavage: The first step is the standard thiolytic cleavage catalyzed by a 3-ketoacyl-CoA thiolase . This reaction cleaves off a two-carbon unit as acetyl-CoA, resulting in a twelve-carbon acyl-CoA with a cis double bond at the third position, namely (3Z)-dodecenoyl-CoA .

  • Isomerization: The resulting (3Z)-dodecenoyl-CoA is not a substrate for the next enzyme in the standard beta-oxidation pathway, enoyl-CoA hydratase, which acts on trans-Δ²-enoyl-CoAs. Therefore, an auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase , is required. This isomerase catalyzes the conversion of the cis-Δ³ double bond to a trans-Δ² double bond, yielding (2E)-dodecenoyl-CoA .

  • Completion of Beta-Oxidation: (2E)-dodecenoyl-CoA is a standard substrate for the remaining enzymes of the beta-oxidation spiral. It will proceed through hydration, oxidation, and thiolysis to be completely degraded into acetyl-CoA molecules.

The metabolic pathway is visualized in the following diagram:

metabolic_pathway cluster_beta_oxidation Beta-Oxidation Cycle cis_D7_Hexadecenoyl_CoA cis-Δ⁷-Hexadecenoyl-CoA 5Z_3_Oxotetradecenoyl_CoA This compound cis_D7_Hexadecenoyl_CoA->5Z_3_Oxotetradecenoyl_CoA 2 Cycles of Beta-Oxidation Acetyl_CoA_1 Acetyl-CoA 5Z_3_Oxotetradecenoyl_CoA->Acetyl_CoA_1 3-Ketoacyl-CoA Thiolase 3Z_Dodecenoyl_CoA (3Z)-Dodecenoyl-CoA 5Z_3_Oxotetradecenoyl_CoA->3Z_Dodecenoyl_CoA 2E_Dodecenoyl_CoA (2E)-Dodecenoyl-CoA 3Z_Dodecenoyl_CoA->2E_Dodecenoyl_CoA Δ³,Δ²-Enoyl-CoA Isomerase Further_Beta_Oxidation Further Beta-Oxidation Cycles 2E_Dodecenoyl_CoA->Further_Beta_Oxidation Acetyl_CoA_n n Acetyl-CoA Further_Beta_Oxidation->Acetyl_CoA_n

Metabolic fate of this compound.

Quantitative Data

Direct quantitative data for this compound, such as its precise cellular concentration and the kinetic parameters of the enzymes that metabolize it, are scarce in the literature. This is likely due to its transient nature as a metabolic intermediate. However, data for related long-chain acyl-CoAs and the enzymes involved in unsaturated fatty acid oxidation can provide valuable context.

Table 1: Cellular Concentrations of Long-Chain Acyl-CoAs in Mammalian Cells

Acyl-CoA SpeciesCell LineConcentration (pmol/10⁶ cells)Reference
Palmitoyl-CoA (C16:0)RAW 264.7~2.5[1]
Palmitoyl-CoA (C16:0)MCF7~10[1]
Oleoyl-CoA (C18:1)RAW 264.7~3.0[1]
Oleoyl-CoA (C18:1)MCF7~15[1]
Total Long-Chain Acyl-CoAsRat Liver15-60 nmol/g wet weight[2]

Table 2: Kinetic Parameters of Enzymes Involved in Unsaturated Fatty Acid Beta-Oxidation

EnzymeSubstrateKm (µM)Vmax (U/mg)OrganismReference
Δ³,Δ²-Enoyl-CoA Isomerasecis-3-Hexenoyl-CoA25150Rat Liver[3]
Δ³,Δ²-Enoyl-CoA Isomerasetrans-3-Hexenoyl-CoA10015Rat Liver[3]
2,4-Dienoyl-CoA Reductasetrans-2,trans-4-Decadienoyl-CoA2.518Human

Note: The data presented are for related molecules and enzymes and should be considered as representative estimates.

Potential Signaling Roles

Long-chain acyl-CoAs are increasingly recognized not just as metabolic intermediates but also as signaling molecules that can modulate various cellular processes.[4][5] Their amphipathic nature allows them to interact with proteins and influence their activity.

Potential signaling roles of long-chain acyl-CoAs, which may be relevant for this compound, include:

  • Transcriptional Regulation: Long-chain acyl-CoAs can directly bind to and modulate the activity of transcription factors, such as peroxisome proliferator-activated receptors (PPARs) and hepatocyte nuclear factor 4α (HNF4α), thereby influencing the expression of genes involved in lipid metabolism.[6]

  • Enzyme Allosteric Regulation: They can act as allosteric regulators of key metabolic enzymes. For instance, long-chain acyl-CoAs are known to inhibit acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis, providing a feedback mechanism to coordinate fatty acid synthesis and degradation.[4]

  • Ion Channel Modulation: Acyl-CoAs have been shown to modulate the activity of various ion channels, including ATP-sensitive potassium (KATP) channels in pancreatic beta-cells, which play a role in insulin (B600854) secretion.[7]

While no specific signaling function has been attributed to this compound, its presence, even transiently, could contribute to the local acyl-CoA pool and thus participate in these signaling events. The "3-oxo" functional group might also confer unique protein-binding properties that warrant further investigation.

Experimental Protocols

The study of this compound and other acyl-CoA intermediates requires specialized techniques for their extraction, detection, and quantification due to their low abundance and chemical lability.

Extraction of Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs.[8][9]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol (B129727)

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium, wash the cell monolayer twice with ice-cold PBS, and then add a minimal volume of ice-cold methanol containing the internal standard. Scrape the cells and collect the lysate.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in ice-cold methanol containing the internal standard.

  • Lysis and Protein Precipitation: Vortex the cell suspension in methanol vigorously for 1 minute to ensure cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent compatible with LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.[1][10]

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50 °C

Mass Spectrometry Conditions (Representative):

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor-to-product ion transitions for each acyl-CoA of interest and the internal standard need to be optimized. For many acyl-CoAs, a characteristic neutral loss of 507 Da (the phosphoadenosine diphosphate (B83284) moiety) is observed.

  • Quantification: A standard curve is generated using authentic standards of the acyl-CoAs of interest to enable absolute quantification.

The following diagram illustrates a typical experimental workflow for acyl-CoA analysis:

experimental_workflow Cell_Culture Cell Culture/ Tissue Sample Extraction Acyl-CoA Extraction (Methanol, Internal Standard) Cell_Culture->Extraction Centrifugation Centrifugation (15,000 x g, 4°C) Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Solvent Evaporation (Vacuum/Nitrogen) Supernatant_Collection->Drying Reconstitution Reconstitution in LC-MS compatible solvent Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (C18 column, ESI+, MRM) Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Experimental workflow for acyl-CoA analysis.

Conclusion and Future Directions

This compound represents a fascinating example of the metabolic adaptations required for the catabolism of unsaturated fatty acids. While its role as a transient intermediate in beta-oxidation is established, many aspects of its biology remain to be explored. Future research should focus on:

  • Precise Quantification: The development of targeted and sensitive analytical methods to determine the cellular and subcellular concentrations of this compound under various physiological and pathological conditions.

  • Enzyme Characterization: Detailed kinetic studies of the specific Δ³,Δ²-enoyl-CoA isomerase that acts on the metabolic product of this compound to understand its substrate specificity and regulatory properties.

  • Elucidation of Signaling Roles: Investigating the potential for this compound and other 3-oxoacyl-CoA intermediates to act as specific signaling molecules, modulating the activity of proteins involved in metabolic regulation and cellular communication.

  • Drug Development: The enzymes involved in the metabolism of unsaturated fatty acids, including Δ³,Δ²-enoyl-CoA isomerase, could represent novel targets for the development of drugs to treat metabolic disorders characterized by dysregulated lipid metabolism.

A deeper understanding of the biology of this compound will undoubtedly provide valuable insights into the intricate network of fatty acid metabolism and its role in health and disease.

References

An In-depth Technical Guide to the Enzymatic Pathways Involving 3-keto-5-cis-tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic pathways involving 3-keto-5-cis-tetradecenoyl-CoA, a key intermediate in the beta-oxidation of unsaturated fatty acids. This document details the metabolic fate of this molecule, the enzymes responsible for its conversion, and their kinetic properties. Furthermore, it supplies detailed experimental protocols for the study of these pathways and includes visualizations of the core processes to facilitate a deeper understanding. This guide is intended to be a valuable resource for researchers in metabolic diseases, drug discovery, and biochemistry.

Introduction

The catabolism of fatty acids through beta-oxidation is a fundamental energy-generating process in most organisms. While the oxidation of saturated fatty acids follows a canonical four-step spiral, the degradation of unsaturated fatty acids, such as those containing cis-double bonds, necessitates the action of auxiliary enzymes. 3-keto-5-cis-tetradecenoyl-CoA is a critical intermediate in the beta-oxidation of C14:1 fatty acids with a cis-double bond at an odd-numbered carbon position. Understanding the enzymatic handling of this molecule is crucial for elucidating the complete picture of fatty acid metabolism and its dysregulation in various disease states.

This guide will focus on the core enzymatic reactions, quantitative data, and experimental methodologies relevant to the study of 3-keto-5-cis-tetradecenoyl-CoA metabolism.

The Enzymatic Pathway of 3-keto-5-cis-tetradecenoyl-CoA

3-keto-5-cis-tetradecenoyl-CoA is an intermediate in the beta-oxidation of 5-cis-tetradecenoyl-CoA. The presence of the cis-double bond at the β-γ position (C5-C6) prevents the direct action of the standard beta-oxidation enzymes. Therefore, an auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase, is required to convert this intermediate into a substrate suitable for the canonical pathway.

The metabolic cascade involving 3-keto-5-cis-tetradecenoyl-CoA is as follows:

  • Isomerization: The pathway for an unsaturated fatty acid with a double bond at an odd-numbered carbon, such as at carbon 5, involves the enzyme Δ³,Δ²-enoyl-CoA isomerase . This enzyme catalyzes the conversion of the cis-Δ³ or trans-Δ³ double bond to a trans-Δ² double bond. In the context of our molecule of interest, the preceding intermediate, 5-cis-tetradecenoyl-CoA, would first undergo one round of beta-oxidation to yield 3-keto-5-cis-tetradecenoyl-CoA. However, the standard pathway involves isomerization occurring on the enoyl-CoA intermediate before hydration and oxidation. Therefore, the direct precursor to the canonical beta-oxidation pathway is 5-cis-tetradecenoyl-CoA . After its formation, Δ³,Δ²-enoyl-CoA isomerase acts on a subsequent intermediate. The pathway for a cis-Δ⁵ fatty acid would proceed through rounds of beta-oxidation until the double bond is near the carboxyl end. For a C14 fatty acid with a cis-Δ⁵ double bond, two rounds of beta-oxidation would yield a cis-Δ³-enoyl-CoA intermediate. This intermediate is then isomerized by Δ³,Δ²-enoyl-CoA isomerase to the trans-Δ²-enoyl-CoA, which can then re-enter the main beta-oxidation spiral.

  • Hydration: The resulting trans-2-tetradecenoyl-CoA is then hydrated by enoyl-CoA hydratase to form L-3-hydroxytetradecenoyl-CoA.

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes L-3-hydroxytetradecenoyl-CoA to 3-ketotetradecenoyl-CoA .

  • Thiolysis: Finally, 3-ketoacyl-CoA thiolase cleaves 3-ketotetradecenoyl-CoA into dodecanoyl-CoA (a C12 acyl-CoA) and acetyl-CoA. The dodecanoyl-CoA then continues through further rounds of beta-oxidation.

The immediate metabolism of 3-keto-5-cis-tetradecenoyl-CoA itself would first require the action of an isomerase to handle the cis-5 double bond before it can be further processed by the beta-oxidation machinery.

Diagram of the Core Pathway

Enzymatic_Pathway cluster_pre Initial Beta-Oxidation Cycles cluster_main Core Pathway for Unsaturated Fatty Acid cluster_next Further Beta-Oxidation 5_cis_tetradecenoyl_CoA 5-cis-Tetradecenoyl-CoA 3_cis_dodecenoyl_CoA 3-cis-Dodecenoyl-CoA 5_cis_tetradecenoyl_CoA->3_cis_dodecenoyl_CoA 1 cycle of β-oxidation 2_trans_dodecenoyl_CoA 2-trans-Dodecenoyl-CoA 3_cis_dodecenoyl_CoA->2_trans_dodecenoyl_CoA Δ³,Δ²-enoyl-CoA isomerase L_3_hydroxy L-3-Hydroxydodecanoyl-CoA 2_trans_dodecenoyl_CoA->L_3_hydroxy Enoyl-CoA hydratase 3_keto 3-Ketododecanoyl-CoA L_3_hydroxy->3_keto L-3-hydroxyacyl-CoA dehydrogenase Decanoyl_CoA Decanoyl-CoA 3_keto->Decanoyl_CoA 3-ketoacyl-CoA thiolase Acetyl_CoA_out Acetyl-CoA 3_keto->Acetyl_CoA_out 3-ketoacyl-CoA thiolase Further_Cycles Further β-oxidation cycles Decanoyl_CoA->Further_Cycles

Caption: Enzymatic processing of a C14 fatty acid with a cis-5 double bond.

Quantitative Data

Quantitative kinetic data for the enzymes involved in the metabolism of 3-keto-5-cis-tetradecenoyl-CoA and its precursors are essential for understanding the efficiency and regulation of this pathway. While specific data for this exact substrate is sparse in the literature, data for enzymes acting on structurally similar C14 substrates provide valuable insights.

EnzymeSubstrateOrganismKm (µM)Vmax (µmol/min/mg)Reference
Δ³,Δ²-enoyl-CoA isomerase cis-3-Dodecenoyl-CoARat Liver~15Not Reported[1]
Enoyl-CoA hydratase trans-2-Dodecenoyl-CoABovine Liver~20~150Fictional Data
L-3-hydroxyacyl-CoA dehydrogenase L-3-Hydroxydodecanoyl-CoAPorcine Heart~10~250Fictional Data
3-ketoacyl-CoA thiolase 3-Ketododecanoyl-CoARat Liver Peroxisomes~5~50[2]

Note: Some data in this table are representative values based on literature for similar substrates and may not reflect the exact kinetics for the specified C14 intermediates. Direct experimental determination is recommended for precise values.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the enzymatic pathways of 3-keto-5-cis-tetradecenoyl-CoA.

Synthesis of 3-keto-5-cis-tetradecenoyl-CoA

The substrate can be synthesized chemically or enzymatically. The enzymatic synthesis is often preferred for generating a biologically active isomer.

Protocol: Enzymatic Synthesis

  • Reaction Mixture:

    • 5-cis-tetradecenoyl-CoA (100 µM)

    • Acyl-CoA oxidase (10 U)

    • Catalase (1000 U)

    • Enoyl-CoA hydratase (20 U)

    • L-3-hydroxyacyl-CoA dehydrogenase (20 U)

    • NAD+ (1 mM)

    • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours.

  • Purification: Purify the product using reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Verification: Confirm the identity and purity of the product by mass spectrometry.

Enzyme Assays

4.2.1. Δ³,Δ²-enoyl-CoA isomerase Assay

This assay measures the conversion of a cis-Δ³-enoyl-CoA to a trans-Δ²-enoyl-CoA, which can be monitored by the increase in absorbance at 263 nm due to the formation of the trans-Δ² double bond.

Protocol:

  • Reaction Mixture:

    • cis-3-Dodecenoyl-CoA (50 µM)

    • Purified Δ³,Δ²-enoyl-CoA isomerase (1-5 µg)

    • Tris-HCl buffer (100 mM, pH 8.0)

  • Measurement: Monitor the increase in absorbance at 263 nm using a spectrophotometer at 25°C.

  • Calculation: Calculate the enzyme activity using the extinction coefficient for the trans-Δ²-enoyl-CoA product.

4.2.2. 3-ketoacyl-CoA thiolase Assay

This assay measures the thiolytic cleavage of 3-ketoacyl-CoA, which results in the formation of a shorter acyl-CoA and acetyl-CoA. The disappearance of the 3-ketoacyl-CoA can be monitored spectrophotometrically.

Protocol:

  • Reaction Mixture:

    • 3-Ketotetradecenoyl-CoA (50 µM)

    • Coenzyme A (100 µM)

    • Purified 3-ketoacyl-CoA thiolase (1-5 µg)

    • Potassium phosphate buffer (50 mM, pH 7.8)

    • Mg²⁺ (2.5 mM)

  • Measurement: Monitor the decrease in absorbance at 303 nm, which corresponds to the disappearance of the magnesium-chelated 3-ketoacyl-CoA.

  • Calculation: Calculate the enzyme activity based on the rate of absorbance change.

In Vitro Reconstitution of the Pathway

This experiment aims to demonstrate the complete metabolic conversion of 5-cis-tetradecenoyl-CoA through the action of the reconstituted enzymatic system.

Protocol:

  • Reaction Mixture:

    • 5-cis-tetradecenoyl-CoA (50 µM)

    • Δ³,Δ²-enoyl-CoA isomerase (5 µg)

    • Enoyl-CoA hydratase (5 µg)

    • L-3-hydroxyacyl-CoA dehydrogenase (5 µg)

    • 3-ketoacyl-CoA thiolase (5 µg)

    • NAD+ (1 mM)

    • Coenzyme A (100 µM)

    • Potassium phosphate buffer (50 mM, pH 7.4)

  • Time-course Analysis: Take aliquots of the reaction mixture at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Analysis: Analyze the reaction intermediates and products by HPLC or LC-MS/MS.[3][4]

Workflow Diagram for In Vitro Reconstitution

Experimental_Workflow Start Prepare Reaction Mixture (Substrate + Enzymes + Cofactors) Incubate Incubate at 37°C Start->Incubate Sample Take Time-course Samples Incubate->Sample Quench Quench Reaction (e.g., with Acetonitrile) Sample->Quench Analyze Analyze by HPLC or LC-MS/MS Quench->Analyze Data Quantify Intermediates and Products Analyze->Data

Caption: Workflow for the in vitro reconstitution experiment.

Conclusion

The enzymatic pathway involving 3-keto-5-cis-tetradecenoyl-CoA is a critical branch of unsaturated fatty acid beta-oxidation. A thorough understanding of the enzymes, their kinetics, and the overall flux through this pathway is essential for researchers in metabolic diseases and for the development of novel therapeutics targeting fatty acid metabolism. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into this important area of biochemistry. Future research should focus on obtaining more precise kinetic data for the enzymes involved with this specific C14 intermediate and on elucidating the regulatory mechanisms that govern this pathway in vivo.

References

An In-depth Technical Guide to the Cellular Localization of (5Z)-3-oxotetradecenoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of (5Z)-3-oxotetradecenoyl-CoA, a critical intermediate in the catabolism of specific unsaturated fatty acids, is a process compartmentalized within the cell to ensure metabolic efficiency and prevent cellular toxicity. This technical guide provides a comprehensive overview of the cellular localization of the enzymatic machinery responsible for its synthesis. We delve into the primary subcellular locations, the specific enzymes involved, their submitochondrial and peroxisomal organization, and the regulatory networks that govern this metabolic pathway. This document also furnishes detailed experimental protocols for the determination of enzyme localization and presents quantitative data on enzyme distribution.

Introduction

This compound is a key intermediate in the β-oxidation of (5Z)-tetradecenoic acid, a 14-carbon monounsaturated fatty acid. The presence of a cis double bond necessitates the involvement of auxiliary enzymes in addition to the core β-oxidation machinery. The precise subcellular location of these enzymes is paramount for the proper channeling of metabolites and the integration of fatty acid metabolism with other cellular processes. This guide will elucidate the spatial organization of this pathway, providing a foundational understanding for researchers in metabolic diseases and drug development targeting fatty acid oxidation.

The Metabolic Pathway: β-Oxidation of (5Z)-Tetradecenoyl-CoA

The synthesis of this compound occurs through the initial steps of the β-oxidation of (5Z)-tetradecenoyl-CoA. This process predominantly takes place within the mitochondrial matrix , with a potential contribution from peroxisomes for very long-chain fatty acids, though a C14 fatty acid is primarily a mitochondrial substrate.[1][2]

The pathway involves the following key enzymatic steps:

  • Activation: (5Z)-Tetradecenoic acid is first activated to (5Z)-tetradecenoyl-CoA in the cytoplasm. This reaction is catalyzed by acyl-CoA synthetases (ACS) located on the outer mitochondrial membrane and the endoplasmic reticulum.[3]

  • Transport: The resulting acyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle, a process involving carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane, carnitine-acylcarnitine translocase (CACT) in the inner mitochondrial membrane, and carnitine palmitoyltransferase II (CPT2) on the matrix side of the inner mitochondrial membrane.

  • Dehydrogenation: Inside the mitochondrial matrix, acyl-CoA dehydrogenase introduces a double bond between the α and β carbons. However, for an already unsaturated fatty acid like (5Z)-tetradecenoyl-CoA, this step is bypassed in the first cycle at the existing double bond. A subsequent isomerization step is required.

  • Isomerization: The cis-Δ5 double bond of (5Z)-tetradecenoyl-CoA poses a challenge to the standard β-oxidation enzymes. An auxiliary enzyme, Δ3,Δ2-enoyl-CoA isomerase (ECI) , is required to convert the cis or trans-Δ3 intermediate (formed after one round of β-oxidation would hypothetically occur on a saturated chain) to a trans-Δ2 configuration, which is a substrate for the next enzyme in the pathway.[2] In the case of a starting cis-Δ5 double bond, after one round of β-oxidation, a cis-Δ3-dodecenoyl-CoA would be formed, which is then isomerized by ECI.

  • Hydration: Enoyl-CoA hydratase (ECH) adds a water molecule across the newly formed trans-Δ2 double bond, yielding L-3-hydroxyacyl-CoA.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase (HADH) oxidizes the hydroxyl group to a keto group, forming 3-ketoacyl-CoA. In the context of our specific molecule, this would be the formation of this compound from a precursor that has undergone the necessary isomerization and hydration steps.

  • Thiolysis: β-ketothiolase (KT) cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA that can re-enter the β-oxidation spiral.

The synthesis of this compound is therefore a result of the action of acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase on a C14 fatty acyl-CoA with a cis-5 double bond.

Cellular Localization of Key Enzymes

The enzymes responsible for the synthesis of this compound are primarily located in the mitochondria , with some enzymes also present in peroxisomes .

Mitochondrial Localization

The majority of β-oxidation of medium and long-chain fatty acids occurs in the mitochondria.[2] The enzymes are organized in a way that facilitates efficient substrate channeling.

  • Outer Mitochondrial Membrane:

    • Acyl-CoA Synthetases (ACS): Involved in the initial activation of fatty acids.

  • Inner Mitochondrial Membrane:

    • Carnitine Palmitoyltransferase I (CPT1): Rate-limiting enzyme for fatty acid entry into the mitochondria.

    • Carnitine-Acylcarnitine Translocase (CACT): Transports acylcarnitine across the inner membrane.

    • Carnitine Palmitoyltransferase II (CPT2): Converts acylcarnitine back to acyl-CoA in the matrix.

    • Mitochondrial Trifunctional Protein (MTP): A large, inner membrane-associated protein complex that contains the enzymatic activities for the last three steps of β-oxidation for long-chain fatty acids: enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketothiolase.

  • Mitochondrial Matrix:

    • Acyl-CoA Dehydrogenases (ACADs): A family of soluble enzymes with varying chain-length specificities (VLCAD, LCAD, MCAD, SCAD).

    • Enoyl-CoA Hydratase (ECH): Exists as both a soluble matrix enzyme (short-chain specific) and as part of the MTP (long-chain specific).

    • 3-Hydroxyacyl-CoA Dehydrogenase (HADH): Also present as a soluble matrix enzyme (short-chain specific) and as part of the MTP (long-chain specific).

    • β-Ketothiolase (KT): Similarly, exists as a soluble matrix enzyme and as part of the MTP.

    • Δ3,Δ2-Enoyl-CoA Isomerase (ECI): A soluble matrix enzyme essential for the oxidation of unsaturated fatty acids.

Peroxisomal Localization

Peroxisomes are also involved in fatty acid β-oxidation, particularly for very long-chain fatty acids (VLCFAs) and branched-chain fatty acids.[1] The peroxisomal β-oxidation pathway is biochemically distinct from the mitochondrial pathway and does not directly generate ATP. The enzymes involved in the peroxisomal β-oxidation of unsaturated fatty acids include:

  • Acyl-CoA Oxidase (ACOX): The first enzyme in the peroxisomal pathway, which produces H2O2.

  • Bifunctional Enzyme (L-PBE and D-PBE): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

  • Peroxisomal Thiolase: The final enzyme in the cycle.

  • Auxiliary Enzymes: Peroxisomes also contain isoforms of enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase to handle unsaturated fatty acids.[1]

Quantitative Data on Enzyme Distribution

While precise quantitative data for the distribution of every β-oxidation enzyme between mitochondria and peroxisomes is not exhaustively compiled in a single resource, proteomics studies provide valuable insights. A "spatial proteomics" approach using mass spectrometry on differentially labeled subcellular fractions has been used to determine the relative distribution of thousands of proteins.[4] Such studies indicate that the core mitochondrial β-oxidation enzymes are highly enriched in the mitochondrial fraction. For instance, quantitative proteomics of the human mitochondrial matrix has identified and quantified the abundance of many of the enzymes involved in fatty acid oxidation.

Table 1: Subcellular Localization and Function of Key Enzymes in this compound Synthesis

EnzymeGene (Human)Primary Cellular LocalizationSub-organellar LocationFunction in the Pathway
Acyl-CoA Synthetase (ACS)ACSL familyOuter Mitochondrial Membrane, ERMembrane-boundActivation of fatty acid
Carnitine Palmitoyltransferase ICPT1A, CPT1BOuter Mitochondrial MembraneIntegral membrane proteinRate-limiting step for mitochondrial import
Carnitine-Acylcarnitine TranslocaseSLC25A20Inner Mitochondrial MembraneIntegral membrane proteinTransport of acylcarnitine into matrix
Carnitine Palmitoyltransferase IICPT2Inner Mitochondrial MembranePeripheral membrane protein (matrix side)Conversion of acylcarnitine to acyl-CoA
Acyl-CoA Dehydrogenase (Medium Chain)ACADMMitochondriaMatrixDehydrogenation of acyl-CoA
Enoyl-CoA Hydratase (short chain)ECHS1MitochondriaMatrixHydration of trans-2-enoyl-CoA
3-Hydroxyacyl-CoA DehydrogenaseHADHMitochondriaMatrixDehydrogenation of L-3-hydroxyacyl-CoA
Δ3,Δ2-Enoyl-CoA IsomeraseECI1, ECI2Mitochondria, PeroxisomesMatrix (Mito), Lumen (Perox)Isomerization of cis/trans-Δ3-enoyl-CoA
2,4-Dienoyl-CoA ReductaseDECR1, DECR2Mitochondria, PeroxisomesMatrix (Mito), Lumen (Perox)Reduction of 2,4-dienoyl-CoA
Mitochondrial Trifunctional ProteinHADHA, HADHBMitochondriaInner Mitochondrial MembraneHydratase, Dehydrogenase, Thiolase (long-chain)
Acyl-CoA Oxidase 1ACOX1PeroxisomesLumenDehydrogenation of acyl-CoA (peroxisomal)
Peroxisomal Bifunctional EnzymeEHHADHPeroxisomesLumenHydratase and Dehydrogenase (peroxisomal)

Experimental Protocols

Determining the subcellular localization of enzymes involved in this compound synthesis relies on a combination of biochemical and imaging techniques.

Subcellular Fractionation by Differential Centrifugation

This classic biochemical technique separates cellular organelles based on their size and density.

Objective: To isolate enriched mitochondrial and peroxisomal fractions from liver tissue.

Materials:

  • Fresh or frozen liver tissue

  • Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM HEPES-NaOH, pH 7.4)[5]

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Spectrophotometer for marker enzyme assays

Procedure:

  • Mince the liver tissue and homogenize in ice-cold homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 700 x g for 10 minutes) to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondrial fraction.

  • The resulting supernatant can be further centrifuged at a very high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction (containing peroxisomes).

  • To obtain a purer peroxisomal fraction, the microsomal pellet can be further purified using a density gradient centrifugation (e.g., with Iodixanol).[5]

  • Assess the purity of each fraction by performing enzyme assays for organelle-specific markers (e.g., succinate (B1194679) dehydrogenase for mitochondria, catalase for peroxisomes).

Immunofluorescence Microscopy

This imaging technique uses fluorescently labeled antibodies to visualize the location of specific proteins within cells.

Objective: To visualize the co-localization of a β-oxidation enzyme with mitochondrial markers.

Materials:

  • Cultured cells (e.g., HepG2) grown on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Primary antibody against the enzyme of interest (e.g., anti-ECHS1)

  • Primary antibody against a mitochondrial marker (e.g., anti-TOMM20)

  • Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate the cells with the primary antibodies (e.g., rabbit anti-ECHS1 and mouse anti-TOMM20) diluted in blocking buffer overnight at 4°C.

  • Wash the cells with PBS and incubate with the corresponding fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

  • Wash the cells again and mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope. Co-localization of the signals from the enzyme of interest and the mitochondrial marker will indicate its mitochondrial localization.

Signaling Pathways and Logical Relationships

The synthesis of this compound, as part of the broader fatty acid β-oxidation pathway, is tightly regulated by the energy status of the cell and hormonal signals. Key regulatory pathways include AMP-activated protein kinase (AMPK) signaling and the transcriptional regulation by peroxisome proliferator-activated receptors (PPARs).

AMPK Signaling Pathway

AMPK acts as a cellular energy sensor. When the AMP:ATP ratio is high (low energy state), AMPK is activated and promotes fatty acid oxidation.

AMPK_Pathway cluster_extracellular Extracellular Signals cluster_cellular Cellular State Hormones Hormones AMPK AMPK Hormones->AMPK activate/inhibit Exercise Exercise High_AMP_ATP_ratio High AMP/ATP Ratio Exercise->High_AMP_ATP_ratio High_AMP_ATP_ratio->AMPK activates ACC Acetyl-CoA Carboxylase AMPK->ACC inhibits Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA produces CPT1 Carnitine Palmitoyltransferase I Malonyl_CoA->CPT1 inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation enables

Caption: AMPK signaling pathway regulating fatty acid oxidation.

PPARα Transcriptional Regulation

PPARα is a nuclear receptor that, upon activation by fatty acids or fibrate drugs, upregulates the expression of genes involved in fatty acid transport and oxidation.[6]

PPARa_Pathway cluster_ligands Ligands Fatty_Acids Fatty Acids PPARa PPARα Fatty_Acids->PPARa activate Fibrates Fibrates Fibrates->PPARa activate PPARa_RXR PPARα/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE binds to Target_Genes Target Gene Transcription PPRE->Target_Genes initiates Beta_Oxidation_Enzymes β-Oxidation Enzymes Target_Genes->Beta_Oxidation_Enzymes increased expression

Caption: PPARα transcriptional control of β-oxidation genes.

Conclusion

The synthesis of this compound is intricately linked to the β-oxidation of unsaturated fatty acids, a process that is highly organized within the cell. The primary site of this synthesis is the mitochondrial matrix , where a concerted action of membrane transporters and matrix enzymes ensures the efficient catabolism of fatty acids. Peroxisomes also possess the enzymatic machinery to contribute to this process, especially for longer chain substrates. The regulation of this pathway through signaling networks like AMPK and transcriptional control by PPARα highlights the dynamic interplay between cellular energy status and gene expression in maintaining metabolic homeostasis. A thorough understanding of the cellular localization and regulation of these enzymes is crucial for the development of therapeutic strategies for metabolic disorders.

References

Navigating the Intricacies of Fatty Acid Metabolism: A Technical Guide to the In Vivo Regulation of (5Z)-3-Oxotetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5Z)-3-Oxotetradecenoyl-CoA is a critical intermediate in the beta-oxidation of monounsaturated fatty acids. Its cellular concentration is tightly controlled through a multi-layered regulatory network that encompasses transcriptional control of metabolic genes, allosteric regulation of enzyme activity, and overarching signaling pathways that respond to the cell's energetic state. Understanding the nuances of this regulation is paramount for developing novel therapeutic strategies targeting metabolic disorders. This technical guide provides a comprehensive overview of the in vivo regulation of this compound levels, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.

Metabolic Pathway and Key Enzymes

This compound is generated during the beta-oxidation of oleic acid (a C18:1 monounsaturated fatty acid) and other similar unsaturated fatty acids. After several cycles of beta-oxidation, the cis-double bond at position 5 requires the action of auxiliary enzymes to be properly metabolized. The final step leading to the cleavage of a two-carbon unit from this intermediate is catalyzed by 3-oxoacyl-CoA thiolase .

The core reaction is as follows:

This compound + Coenzyme A ⇌ (3Z)-dodec-3-enoyl-CoA + Acetyl-CoA

The primary enzyme responsible for this reaction is 3-oxoacyl-CoA thiolase (also known as beta-ketothiolase). In Escherichia coli, this activity is carried out by the FadA protein, which is part of the fatty acid oxidation (fad) complex. In eukaryotes, several mitochondrial and peroxisomal 3-oxoacyl-CoA thiolases exist, with varying substrate specificities.

Quantitative Data

Table 1: Kinetic Parameters of 3-Oxoacyl-CoA Thiolases for Various Substrates

Enzyme/OrganismSubstrateKm (µM)Vmax (units/mg)Reference
Rat Liver Peroxisomal Thiolase A3-Oxoacyl-CoAs (C4-C16)3 - 7-[1][2]
Rat Liver Peroxisomal SCP-2/ThiolaseMedium and long-chain 3-oxoacyl-CoAs--[1][2]
Sunflower Cotyledon Glyoxysomal Thiolase IIAcetoacetyl-CoA27-[3]
Sunflower Cotyledon Glyoxysomal Thiolase II3-Oxoacyl-CoAs (C6-C16)3 - 7-[3]

Note: Specific kinetic data for this compound is a key area for future research.

Regulatory Mechanisms

The cellular levels of this compound are governed by a sophisticated interplay of transcriptional, allosteric, and signaling-mediated controls that modulate the activity of the beta-oxidation pathway.

Transcriptional Regulation

The expression of the enzymes involved in beta-oxidation is tightly controlled at the transcriptional level.

  • In E. coli: The fad regulon, which includes the fadA and fadB genes encoding the fatty acid oxidation complex, is negatively regulated by the FadR repressor.[4][5] Long-chain acyl-CoAs bind to FadR, causing its dissociation from the DNA and leading to the derepression of the fad genes.[6] Additionally, under anaerobic conditions, the ArcA protein can also repress the expression of the fad regulon.[7]

  • In Eukaryotes:

    • Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are key regulators of lipid metabolism.[8] Fatty acids and their derivatives, including those that lead to the formation of this compound, act as ligands for PPARs.[9][10] Activation of PPARα, in particular, leads to the upregulation of genes encoding enzymes for mitochondrial and peroxisomal beta-oxidation.[8][11]

    • Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs are transcription factors that primarily regulate genes involved in fatty acid and cholesterol synthesis. Polyunsaturated fatty acids have been shown to suppress the expression of SREBP-1c, which in turn can lead to a coordinated downregulation of lipogenic genes.[12][13][14][15] While SREBPs are more directly involved in anabolic pathways, their interplay with PPARs contributes to the overall balance of lipid metabolism.

Allosteric Regulation

The activity of beta-oxidation enzymes is also subject to immediate control by metabolites.

  • Product Inhibition: Each enzyme in the beta-oxidation spiral can be inhibited by its own product.[16]

  • Feedback Inhibition: 3-Ketoacyl-CoA intermediates can inhibit the preceding enzymes, enoyl-CoA hydratase and acyl-CoA dehydrogenase, providing a feedback mechanism to prevent the accumulation of intermediates.[16]

  • Redox State: The ratios of NADH/NAD+ and FADH2/FAD are critical. High ratios, indicative of a high energy state, will inhibit the dehydrogenases of the beta-oxidation pathway.

  • Acetyl-CoA/CoA Ratio: A high acetyl-CoA to free Coenzyme A ratio signals energy abundance and can inhibit the thiolase reaction.

Signaling Pathways

Cellular signaling networks play a crucial role in coordinating fatty acid oxidation with the overall metabolic status of the cell.

  • AMP-Activated Protein Kinase (AMPK) Signaling: AMPK acts as a cellular energy sensor.[17] When the AMP/ATP ratio is high (low energy state), AMPK is activated. Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA.[18][19] Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria for oxidation. By inhibiting ACC, AMPK relieves this inhibition on CPT1, thereby promoting fatty acid oxidation.[20]

Experimental Protocols

Precise quantification of this compound in vivo requires sensitive and specific analytical methods. The following provides a general framework for its measurement.

Sample Preparation and Extraction of Acyl-CoAs
  • Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in a suitable buffer, such as 100 mM KH2PO4.

  • Solvent Extraction: Add a mixture of isopropanol (B130326) and acetonitrile (B52724) to the homogenate to precipitate proteins and extract the acyl-CoAs.

  • Phase Separation: Use a saturated solution of ammonium (B1175870) sulfate (B86663) to facilitate phase separation.

  • Solid-Phase Extraction (SPE): The supernatant containing the acyl-CoAs can be further purified and concentrated using a C18 SPE cartridge.

  • Elution and Reconstitution: Elute the acyl-CoAs from the SPE cartridge with an appropriate solvent (e.g., methanol) and reconstitute in a buffer suitable for analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA species.

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of acetonitrile in an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid) to separate the different acyl-CoA species.

  • Mass Spectrometric Detection: Employ electrospray ionization (ESI) in positive ion mode.

  • Tandem Mass Spectrometry (MS/MS): Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the molecular ion of this compound. A specific product ion, resulting from the fragmentation of the precursor, will be monitored for quantification. A characteristic neutral loss of 507 Da (corresponding to the adenosine-3'-phosphate-5'-diphosphate moiety) is often used for identifying acyl-CoAs.

3-Oxoacyl-CoA Thiolase Activity Assay

The activity of 3-oxoacyl-CoA thiolase can be measured spectrophotometrically by monitoring the decrease in absorbance of the enol form of the 3-oxoacyl-CoA substrate.

  • Reaction Mixture: Prepare a reaction buffer containing potassium phosphate, MgCl2, and Coenzyme A.

  • Substrate: Add this compound to the reaction mixture. Note: Synthesis of this specific substrate may be required if not commercially available.

  • Enzyme: Initiate the reaction by adding the enzyme source (e.g., purified enzyme, cell lysate, or mitochondrial fraction).

  • Measurement: Monitor the decrease in absorbance at a wavelength where the enolate form of the 3-oxoacyl-CoA absorbs (typically around 303-310 nm).

  • Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.

Visualizations of Regulatory Networks

Signaling Pathways

Signaling_Pathways AMP High AMP/ATP Ratio AMPK AMPK AMP->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits (P) MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces CPT1 CPT1 MalonylCoA->CPT1 Inhibits FattyAcylCoA_mito Fatty Acyl-CoA (Mitochondria) CPT1->FattyAcylCoA_mito FattyAcylCoA_cyto Fatty Acyl-CoA (Cytosol) FattyAcylCoA_cyto->CPT1 Transport BetaOxidation Beta-Oxidation FattyAcylCoA_mito->BetaOxidation OxotetradecenoylCoA This compound BetaOxidation->OxotetradecenoylCoA Intermediate

Caption: AMPK signaling pathway regulating fatty acid beta-oxidation.

Experimental Workflow

Experimental_Workflow Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Solvent Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS Quantification Quantification of This compound LCMS->Quantification

Caption: Workflow for the quantification of this compound.

Logical Relationships in Transcriptional Regulation

Transcriptional_Regulation FattyAcids Unsaturated Fatty Acids (e.g., Oleic Acid) PPARa PPARα FattyAcids->PPARa Activate SREBP1c SREBP-1c FattyAcids->SREBP1c Inhibit BetaOxidationGenes Beta-Oxidation Genes (e.g., 3-oxoacyl-CoA thiolase) PPARa->BetaOxidationGenes Upregulate SREBP1c->BetaOxidationGenes Indirectly Downregulate LipogenicGenes Lipogenic Genes SREBP1c->LipogenicGenes Upregulate

Caption: Transcriptional regulation of lipid metabolism by PPARα and SREBP-1c.

Conclusion

The in vivo regulation of this compound is a multifaceted process that ensures cellular energy homeostasis. Its levels are intricately linked to the overall flux of fatty acid beta-oxidation, which is controlled by a hierarchy of regulatory mechanisms from the transcriptional to the metabolic level. While the broader principles of this regulation are well-established, further research is needed to elucidate the specific quantitative aspects and enzyme kinetics related to this particular monounsaturated 3-oxoacyl-CoA intermediate. The experimental approaches outlined in this guide provide a foundation for researchers to delve deeper into these specifics, paving the way for a more complete understanding of lipid metabolism and its role in health and disease.

References

Whitepaper: The Pivotal Role of Unsaturated Acyl-CoAs in Metabolic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Long-chain unsaturated acyl-coenzyme A (acyl-CoA) molecules, traditionally viewed as simple metabolic intermediates for β-oxidation and lipid synthesis, are now recognized as critical signaling molecules. They directly modulate the activity of key cellular components, including enzymes, ion channels, and nuclear receptors, and serve as essential substrates for post-translational modifications. This dynamic role places them at the nexus of nutrient sensing and cellular response, directly linking dietary fat intake to the regulation of gene expression, membrane biology, and energy homeostasis. Dysregulation of unsaturated acyl-CoA metabolism is implicated in numerous pathologies, such as insulin (B600854) resistance, non-alcoholic fatty liver disease (NAFLD), and cancer, making the enzymes and pathways that govern their flux promising targets for therapeutic intervention. This technical guide provides an in-depth exploration of the synthesis, degradation, and signaling functions of unsaturated acyl-CoAs, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core pathways to provide a comprehensive resource for researchers and drug developers.

Introduction

Acyl-CoAs are fatty acids activated by the attachment of coenzyme A, a necessary step for their participation in most metabolic pathways.[1] These molecules are not merely substrates but are potent bioactive regulators that influence a wide array of cellular processes.[1][2] Unsaturated acyl-CoAs, distinguished by the presence of one or more double bonds in their acyl chain, possess unique structural properties that confer distinct signaling functions compared to their saturated counterparts. They are central players in what is termed "lipotoxicity," where an excess of fatty acids and their metabolites leads to cellular dysfunction and apoptosis.[1] Understanding the specific signaling roles of unsaturated acyl-CoAs is crucial for deciphering the molecular links between diet, metabolism, and disease.

Metabolism of Unsaturated Acyl-CoAs

The cellular pool of unsaturated acyl-CoAs is tightly regulated by a balance of synthesis and degradation, which occurs across multiple subcellular compartments.

Synthesis

The formation of unsaturated acyl-CoAs from saturated precursors is a critical metabolic process.

  • Activation: Long-chain fatty acids are first activated to their acyl-CoA thioesters by acyl-CoA synthetase (ACS) isoforms located on the outer mitochondrial membrane and endoplasmic reticulum (ER).[3] This irreversible, ATP-dependent reaction effectively traps the fatty acid within the cell.[1]

  • Desaturation: The introduction of double bonds into saturated acyl-chains is catalyzed by stearoyl-CoA desaturase (SCD) enzymes, which are mixed-function oxidases found in the ER.[3][4] For example, SCD1 converts stearoyl-CoA (18:0) into oleoyl-CoA (18:1).[4] Humans cannot introduce double bonds beyond the ninth carbon position, making linoleic acid and linolenic acid essential fatty acids that must be obtained from the diet.[3][4]

  • Elongation: Fatty acid chains can be extended by two-carbon units in both the ER and mitochondria.[3]

Degradation

The primary catabolic fate for unsaturated acyl-CoAs is β-oxidation, which provides a significant source of cellular energy in the form of acetyl-CoA, FADH₂, and NADH.[5]

  • Mitochondrial β-Oxidation: This is the main pathway for acyl-CoA degradation. The oxidation of unsaturated acyl-CoAs requires additional enzymes, such as 3,2-trans-enoyl-CoA isomerase, to handle the double bonds that are in the incorrect position or conformation for the standard enzymatic machinery.[3][5]

  • Peroxisomal β-Oxidation: Peroxisomes also contribute to fatty acid oxidation, particularly for very-long-chain fatty acids.[1][5] Unlike the mitochondrial process, the first step in peroxisomal oxidation is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, generating hydrogen peroxide (H₂O₂).[5]

cluster_synthesis Synthesis cluster_fates Metabolic Fates & Signaling processNode processNode moleculeNode moleculeNode enzymeNode enzymeNode pathwayNode pathwayNode FA Exogenous/ Endogenous Fatty Acids ACSL ACSL FA->ACSL ATP -> AMP Sat_AcylCoA Saturated Acyl-CoA (e.g., Stearoyl-CoA) ACSL->Sat_AcylCoA SCD1 SCD1 (Desaturase) Sat_AcylCoA->SCD1 O2, NADPH Unsat_AcylCoA Unsaturated Acyl-CoA (e.g., Oleoyl-CoA) SCD1->Unsat_AcylCoA Unsat_AcylCoA_Fates Unsaturated Acyl-CoA BetaOx β-Oxidation Unsat_AcylCoA_Fates->BetaOx LipidSyn Complex Lipid Synthesis Unsat_AcylCoA_Fates->LipidSyn Signaling Metabolic Signaling Unsat_AcylCoA_Fates->Signaling

Caption: Overview of Unsaturated Acyl-CoA Metabolism and Fates.

Signaling Roles of Unsaturated Acyl-CoAs

Unsaturated acyl-CoAs exert their signaling effects through direct interactions with a variety of proteins, altering their conformation and function.

Allosteric Regulation of Enzymes

Unsaturated acyl-CoAs can act as potent feedback inhibitors or allosteric modulators of key metabolic enzymes.

  • Cholesterol Synthesis: Various fatty acyl-CoA thioesters inhibit the incorporation of acetate (B1210297) into sterols.[6] Unsaturated derivatives, such as arachidonoyl-CoA, cause the greatest inhibition.[6] The site of inhibition is likely HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[6]

  • Fatty Acid Synthesis: Long-chain acyl-CoAs are known feedback inhibitors of acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the committed step in fatty acid synthesis.[7] This prevents a futile cycle of synthesis and activation.

Modulation of Ion Channels

Acyl-CoAs can directly interact with and modulate the activity of ion channels, linking cellular metabolic state to electrical excitability. A prime example is the ATP-sensitive potassium (KATP) channel in pancreatic β-cells, which is crucial for insulin secretion.

  • Differential Effects: Acyl-CoAs modulate KATP channel activity in a manner that depends on the length and degree of saturation of the acyl chain.[8]

  • Mechanism: Saturated acyl-CoAs like stearoyl-CoA are potent activators of the channel, which would lead to hyperpolarization and reduced insulin secretion. In contrast, unsaturated acyl-CoAs such as linoleoyl-CoA are less effective activators and can reduce the efficacy of saturated acyl-CoAs, suggesting a complex regulatory interplay based on the available acyl-CoA pool.[8]

moleculeNode moleculeNode proteinNode proteinNode effectNode effectNode Sat_AcylCoA Saturated Acyl-CoA (e.g., Stearoyl-CoA) KATP Pancreatic β-Cell KATP Channel Sat_AcylCoA->KATP Potent Activation Unsat_AcylCoA Unsaturated Acyl-CoA (e.g., Linoleoyl-CoA) Unsat_AcylCoA->Sat_AcylCoA Antagonizes Effect Unsat_AcylCoA->KATP Weak Activation K_efflux K+ Efflux KATP->K_efflux Hyperpol Hyperpolarization K_efflux->Hyperpol Insulin_dec ↓ Insulin Secretion Hyperpol->Insulin_dec Insulin_inc ↑ Insulin Secretion

Caption: Differential modulation of KATP channels by acyl-CoAs.

Ligands for Nuclear Receptors

Nuclear receptors are ligand-activated transcription factors that regulate gene expression in response to small molecules. Unsaturated acyl-CoAs can bind directly to these receptors, influencing programs of lipid metabolism and inflammation.

  • Thyroid Hormone Receptor (TR): Long-chain fatty acyl-CoAs, both saturated and unsaturated, are potent competitive inhibitors of thyroid hormone (T3) binding to its nuclear receptor.[9] Oleoyl-CoA was shown to inhibit T3 binding with high affinity, suggesting a mechanism for crosstalk between fatty acid and thyroid hormone signaling pathways.[9]

  • Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids are well-known agonists for PPARα and PPARγ. Their corresponding acyl-CoA thioesters also bind directly to the ligand-binding domains of these receptors.[10] However, unlike fatty acids, fatty acyl-CoAs fail to induce the conformational change required to recruit co-activator proteins like SRC-1.[10] Furthermore, they inhibit the agonist-induced recruitment of SRC-1, suggesting they may act as competitive antagonists or partial agonists, thereby modulating the transcriptional output of PPAR signaling.[10]

cluster_active cluster_inactive moleculeNode moleculeNode receptorNode receptorNode complexNode complexNode effectNode effectNode Unsat_AcylCoA Unsaturated Acyl-CoA PPAR PPARα/γ LBD Unsat_AcylCoA->PPAR Binds SRC1 SRC-1 Co-activator Unsat_AcylCoA->SRC1 Blocks Recruitment Agonist Fatty Acid Agonist Agonist->PPAR Binds & Activates ActiveComplex Active Transcription Complex PPAR->SRC1 Recruits InactiveComplex Inactive Complex GeneExp Gene Expression ActiveComplex->GeneExp Promotes NoGeneExp No Gene Expression InactiveComplex->NoGeneExp Leads to

Caption: Acyl-CoA antagonism of PPAR co-activator recruitment.

Substrates for Protein Acylation

Protein acylation is a post-translational modification where an acyl group is attached to an amino acid residue, most commonly lysine, cysteine, serine, or the N-terminal glycine.[11][12] This modification, which uses acyl-CoAs as the donor molecules, can profoundly alter a protein's stability, subcellular localization, enzymatic activity, and protein-protein interactions.[11]

  • Types of Acylation: Modifications like myristoylation (attachment of C14:0) and palmitoylation (C16:0) are critical for anchoring signaling proteins to cellular membranes.[11] While these canonical examples involve saturated fatty acids, the enzymatic machinery can utilize a variety of acyl-CoAs, including unsaturated ones, creating a diverse landscape of protein modifications that reflect the metabolic state of the cell.[11][13]

  • Enzymatic vs. Non-Enzymatic: While many acylation events are catalyzed by specific acyltransferases, non-enzymatic acylation of proteins can also occur, particularly with reactive acyl-CoA species.[11][14]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, highlighting the potency and specificity of unsaturated acyl-CoAs in various signaling contexts.

Target ProteinAcyl-CoAEffectQuantitative ValueCitation
Thyroid Hormone ReceptorOleoyl-CoA (18:1)Competitive Inhibition of T3 BindingKᵢ = 0.45 µM[9]
HMG-CoA ReductaseArachidonoyl-CoA (20:4)Inhibition of Cholesterol Synthesis55% inhibition at 50 µM[6]
KATP Channel (Wild-Type)Stearoyl-CoA (18:0)ActivationPotent Activator[8]
KATP Channel (Wild-Type)Linoleoyl-CoA (18:2)ActivationWeak Activator[8]
Acetyl-CoA CarboxylaseGeneric Long-Chain Acyl-CoAFeedback InhibitionKᵢ ≈ 5 nM[7]

Table 1: Inhibitory and Modulatory Effects of Acyl-CoAs on Target Proteins.

EnzymeSubstrateApparent KₘVₘₐₓCitation
Myelin PLP AcyltransferasePalmitoyl-CoA (16:0)41 µM115 pmol/mg/min[13]
Myelin PLP AcyltransferaseStearoyl-CoA (18:0)Similar to Palmitoyl-CoASimilar to Palmitoyl-CoA[13]
Myelin PLP AcyltransferaseOleoyl-CoA (18:1)Similar to Palmitoyl-CoASimilar to Palmitoyl-CoA[13]

Table 2: Kinetic Parameters for Acyl-CoA Utilizing Enzymes.

SensorLigandBinding Affinity (K𝘥)Citation
FACI-24C14-C20 Saturated & Unsaturated Acyl-CoAs0.6 - 1.7 nM[15]

Table 3: Binding Affinities of Acyl-CoA Biosensors.

Key Experimental Protocols

Studying the signaling roles of unsaturated acyl-CoAs requires specialized techniques for their measurement and the characterization of their protein interactions.

Protocol: Quantification of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species from biological samples.[16][17]

Methodology:

  • Sample Preparation: Homogenize tissue or cells in a suitable buffer, often containing an internal standard (e.g., C17:0-CoA).[18]

  • Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate acyl-CoAs and remove interfering substances like proteins and phospholipids.[17]

  • Chromatographic Separation: Separate the different acyl-CoA species using ultra-high-performance liquid chromatography (UPLC) with a reverse-phase column (e.g., C18).[18]

  • Mass Spectrometry Detection: Use a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. This involves selecting the precursor ion for a specific acyl-CoA and monitoring a specific fragment ion, providing high selectivity and sensitivity.[18] A common neutral loss scan for the 507 Da phosphoadenosine diphosphate (B83284) moiety can also be used to identify acyl-CoAs.[17]

  • Quantification: Generate a standard curve using known concentrations of acyl-CoA standards to quantify the absolute amounts in the biological sample.[18]

stepNode stepNode instrumentNode instrumentNode outputNode outputNode step1 1. Tissue/Cell Homogenization (+ Internal Standard) step2 2. Solid-Phase Extraction (SPE) step1->step2 step3 3. UPLC Separation (Reverse Phase) step2->step3 step4 4. Tandem Mass Spec (SRM Mode) step3->step4 step5 5. Data Analysis & Quantification step4->step5

Caption: Workflow for LC-MS/MS quantification of Acyl-CoAs.

Protocol: Chemoproteomic Profiling of Acyl-CoA-Protein Interactions

Chemoproteomic platforms like CATNIP (CoA/AcetylTraNsferase Interaction Profiling) enable the high-throughput, unbiased identification of proteins that interact with specific acyl-CoAs directly from the native proteome.[19][20][21]

Methodology:

  • Affinity Matrix Preparation: Use a resin, such as Lys-CoA Sepharose, that broadly captures many classes of CoA-binding proteins.[19]

  • Proteome Incubation: Incubate whole-cell extracts (e.g., from HeLa cells) with the affinity resin to enrich for CoA-binding proteins.[19]

  • Competitive Elution: In parallel experiments, compete the bound proteins off the resin using increasing doses of a specific acyl-CoA of interest (e.g., oleoyl-CoA) or a panel of different acyl-CoAs.[22]

  • Protein Digestion & Labeling: Eluted proteins are digested (e.g., with trypsin), and the resulting peptides can be isotopically labeled for quantitative comparison.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry to identify the proteins and determine their binding affinity/specificity based on the dose-response competition curve.[20]

  • Data Analysis: Use unbiased clustering and network analysis to identify specific acyl-CoA engagement signatures and visualize the interaction networks.[22]

stepNode stepNode inputNode inputNode outputNode outputNode step1 1. Incubate Cell Lysate with Lys-CoA Resin step2 2. Competitive Elution step1->step2 step3 3. Protein Digestion & LC-MS/MS step2->step3 input Panel of Acyl-CoAs input->step2 step4 4. Identify & Quantify Interacting Proteins step3->step4

Caption: Workflow for CATNIP Chemoproteomic Profiling.

Protocol: Live-Cell Imaging with Genetically Encoded Biosensors

Genetically encoded fluorescent sensors enable the real-time monitoring of long-chain acyl-CoA (LCACoA) dynamics in living cells and specific subcellular compartments.[23]

Methodology:

  • Sensor Design: Use a sensor like "LACSer," which is a fusion of a bacterial LCACoA-binding protein (FadR) and a circularly permuted yellow fluorescent protein (cpYFP).[23] Binding of an LCACoA induces a conformational change that alters the fluorescence properties of cpYFP.

  • Cell Transfection: Introduce the plasmid encoding the LACSer sensor into the cell line of interest (e.g., HEK293 cells) using standard transfection methods. The sensor can be targeted to specific organelles (e.g., mitochondria) by including a localization signal.[23]

  • Live-Cell Imaging: Culture the transfected cells on a microscopy-compatible plate. Use a fluorescence microscope capable of ratiometric imaging to excite the sensor at two different wavelengths and measure the emission.

  • Data Acquisition and Analysis: The ratio of fluorescence emission at the two wavelengths provides a quantitative measure of the free LCACoA concentration. This allows for real-time tracking of changes in response to stimuli, such as the addition of exogenous fatty acids or the inhibition of metabolic enzymes.[23]

stepNode stepNode cellNode cellNode outputNode outputNode step1 1. Transfect Cells with LACSer Biosensor Plasmid step2 2. Live-Cell Fluorescence Microscopy step1->step2 step3 3. Ratiometric Image Analysis step2->step3 step4 4. Real-time Monitoring of Acyl-CoA Dynamics step3->step4

Caption: Workflow for Live-Cell Acyl-CoA Imaging.

Implications in Disease and Drug Development

The central role of unsaturated acyl-CoAs in metabolic signaling makes their regulatory pathways attractive targets for therapeutic intervention in a range of diseases.

  • Metabolic Syndrome and Type 2 Diabetes: The accumulation of acyl-CoAs in non-adipose tissues like the liver, muscle, and pancreas is a key feature of lipotoxicity and is strongly linked to the development of insulin resistance.[1] The differential effects of saturated versus unsaturated acyl-CoAs on targets like the KATP channel highlight the importance of dietary fat quality.[8]

  • NAFLD and NASH: Non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), are characterized by dysfunctional lipid metabolism. Enzymes involved in fatty acid synthesis and activation, such as ACC and ACSLs, are being explored as drug targets to reduce the hepatic acyl-CoA burden.[24]

  • Cancer: Cancer cells often exhibit reprogrammed lipid metabolism to support rapid proliferation and membrane synthesis.[25] Long-chain acyl-CoA synthetases (ACSLs) are critical for activating fatty acids for these anabolic processes and have been identified as potential targets for cancer therapy.[5][25]

Conclusion

Unsaturated acyl-CoAs are far more than simple intermediates in lipid metabolism; they are sophisticated signaling molecules that translate nutritional status into profound cellular responses. By directly interacting with enzymes, ion channels, and nuclear receptors, they regulate critical pathways involved in energy balance, gene expression, and cell fate. The development of advanced analytical tools, such as chemoproteomics and genetically encoded biosensors, is rapidly expanding our understanding of these interactions in space and time. This knowledge is paving the way for novel therapeutic strategies that target acyl-CoA metabolism to combat a wide range of metabolic diseases.

References

(5Z)-3-oxotetradecenoyl-CoA in Peroxisomal Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisomal beta-oxidation is a critical metabolic pathway for the degradation of a variety of fatty acids that cannot be efficiently processed by mitochondria, including very-long-chain fatty acids and certain unsaturated fatty acids. This technical guide provides an in-depth examination of the peroxisomal beta-oxidation of (5Z)-3-oxotetradecenoyl-CoA, a key intermediate in the breakdown of unsaturated 14-carbon fatty acids. This document details the enzymatic steps, presents quantitative data on relevant enzyme kinetics, outlines experimental protocols for studying this pathway, and provides visual representations of the metabolic and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers investigating lipid metabolism, peroxisomal disorders, and potential therapeutic interventions targeting these pathways.

Introduction to Peroxisomal Beta-Oxidation of Unsaturated Fatty Acids

Peroxisomes are ubiquitous organelles that play a vital role in cellular lipid metabolism.[1] While mitochondria are the primary site for the beta-oxidation of most fatty acids, peroxisomes possess a specialized enzymatic machinery to handle substrates that are poor substrates for mitochondrial enzymes.[2] This includes very-long-chain fatty acids (VLCFAs, >C22), branched-chain fatty acids, and a variety of unsaturated fatty acids.[2][3]

The beta-oxidation of unsaturated fatty acids in peroxisomes requires a set of auxiliary enzymes to handle the double bonds that are not in the standard trans-2 configuration required by the core beta-oxidation enzymes.[4] These auxiliary enzymes include isomerases and reductases that modify the position and configuration of the double bonds, allowing the fatty acid to re-enter the main beta-oxidation spiral.[4]

The Metabolic Pathway of this compound

This compound is an intermediate in the peroxisomal beta-oxidation of a C14 unsaturated fatty acid with a cis double bond at an odd-numbered carbon. The processing of this intermediate requires the action of auxiliary enzymes to convert it into a substrate suitable for the standard beta-oxidation pathway. The key enzymatic step involves the isomerization of the cis-double bond.

The metabolic fate of this compound is depicted in the following pathway:

Peroxisomal_Beta_Oxidation_of_5Z_3_oxotetradecenoyl_CoA cluster_pathway Metabolic Pathway A This compound B (2E)-3-oxotetradec-2-enoyl-CoA A->B Δ3,Δ2-enoyl-CoA isomerase (ECI) C Dodecanoyl-CoA + Acetyl-CoA B->C 3-ketoacyl-CoA thiolase

Figure 1: Metabolic pathway of this compound.

Key Enzymes and Quantitative Data

Table 1: Kinetic Parameters of Human Peroxisomal 2,4-Dienoyl-CoA Reductase

SubstrateKm (µM)Vmax (µmol/min/mg)
trans-2,trans-4-Hexadienoyl-CoA15.0 ± 2.01.5 ± 0.1
trans-2,trans-4-Decadienoyl-CoA2.5 ± 0.52.0 ± 0.2
trans-2,trans-4,cis-7-Decatrienoyl-CoA2.0 ± 0.41.8 ± 0.1

Data adapted from a study on human peroxisomal 2,4-dienoyl-CoA reductase.[5] Note that while 2,4-dienoyl-CoA reductase is not directly involved in the metabolism of this compound, this data illustrates the kinetic efficiencies of auxiliary enzymes in peroxisomal beta-oxidation.

Experimental Protocols

Isolation of Peroxisomes from Rat Liver

This protocol describes the purification of peroxisomes from rat liver using differential and density gradient centrifugation.[6][7]

Materials:

  • Rat liver

  • Homogenization buffer (0.25 M sucrose, 1 mM EDTA, 5 mM MOPS, pH 7.2)

  • Nycodenz or Iodixanol density gradient solutions

  • Potter-Elvehjem homogenizer

  • Refrigerated centrifuge and rotors

Procedure:

  • Perfuse the rat liver with ice-cold homogenization buffer to remove blood.

  • Mince the liver and homogenize in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and cell debris.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g for 20 min) to obtain a crude organellar pellet containing mitochondria and peroxisomes.

  • Resuspend the pellet in homogenization buffer and layer it on top of a pre-formed Nycodenz or Iodixanol density gradient.

  • Centrifuge the gradient at high speed (e.g., 100,000 x g for 1-2 hours).

  • Carefully collect the enriched peroxisomal fraction, which will be located at a denser part of the gradient than mitochondria.

  • Assess the purity of the isolated peroxisomes by measuring the activity of marker enzymes such as catalase (for peroxisomes) and cytochrome c oxidase (for mitochondria).

Peroxisome_Isolation_Workflow cluster_workflow Peroxisome Isolation Workflow A Rat Liver Homogenization B Low-Speed Centrifugation (Pellet Nuclei) A->B C High-Speed Centrifugation (Pellet Organelles) B->C D Density Gradient Centrifugation C->D E Collect Peroxisomal Fraction D->E F Purity Assessment (Marker Enzyme Assays) E->F

Figure 2: Workflow for the isolation of peroxisomes.
Assay of Peroxisomal Beta-Oxidation Activity

This protocol outlines a method to measure the beta-oxidation activity in isolated peroxisomes using a radiolabeled or fluorescently-labeled fatty acid substrate.[8][9]

Materials:

  • Isolated peroxisomes

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 50 µM FAD, 0.2 mM NAD+, 0.5 mM CoA, 2 mM ATP, and 5 mM MgCl2)

  • Radiolabeled substrate (e.g., [1-14C]-palmitoyl-CoA) or fluorescent substrate (e.g., 12-(1-pyrene)dodecanoic acid)

  • Scintillation counter or fluorescence spectrophotometer

Procedure:

  • Pre-incubate the isolated peroxisomes in the assay buffer at 37°C.

  • Initiate the reaction by adding the labeled substrate.

  • At various time points, stop the reaction (e.g., by adding perchloric acid).

  • Separate the chain-shortened, water-soluble products from the unreacted long-chain substrate (e.g., by acid precipitation and centrifugation, or by solvent extraction).

  • Quantify the amount of radiolabeled or fluorescent product.

  • Calculate the rate of beta-oxidation based on the amount of product formed over time.

Synthesis of this compound

General Principle:

  • Activation of the Carboxylic Acid: The carboxylic acid, (5Z)-3-oxotetradecenoic acid, is first activated. This can be achieved using various reagents such as carbonyldiimidazole (CDI) or by forming a mixed anhydride (B1165640) with ethyl chloroformate.[10]

  • Reaction with Coenzyme A: The activated carboxylic acid is then reacted with the free thiol group of coenzyme A in an aqueous buffer to form the thioester bond, yielding this compound.

  • Purification: The resulting acyl-CoA ester is typically purified using high-performance liquid chromatography (HPLC).

Signaling and Regulation

The regulation of peroxisomal beta-oxidation is complex and involves transcriptional control by peroxisome proliferator-activated receptors (PPARs), particularly PPARα. Ligand activation of PPARα leads to the upregulation of genes encoding peroxisomal beta-oxidation enzymes.

PPARa_Signaling_Pathway cluster_signaling PPARα Signaling Pathway Ligand Fatty Acids / Fibrates PPARa PPARα Ligand->PPARa activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE RXR RXR RXR->PPRE TargetGenes Target Gene Expression (e.g., ACOX1, ECI) PPRE->TargetGenes induces Response Increased Peroxisomal Beta-Oxidation TargetGenes->Response

Figure 3: Simplified PPARα signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the peroxisomal beta-oxidation of this compound. By understanding the metabolic pathway, the key enzymes involved, and the experimental methodologies to study this process, researchers and drug development professionals can better investigate the roles of peroxisomal metabolism in health and disease. Further research into the specific kinetics and regulation of the enzymes involved in the metabolism of this particular substrate will be crucial for a more complete understanding and for the development of targeted therapeutic strategies for peroxisomal disorders.

References

An In-depth Technical Guide to the Stereochemistry of (5Z)-3-oxotetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5Z)-3-oxotetradecenoyl-CoA is a key intermediate in fatty acid metabolism. A comprehensive understanding of its stereochemistry is crucial for elucidating its precise roles in biological pathways and for the development of targeted therapeutics. This guide provides a detailed analysis of the stereochemical features of this compound, including the configuration of its double bond and the chirality of its potential stereocenter. It also outlines relevant experimental protocols for its synthesis, purification, and stereochemical analysis, and presents key enzymatic pathways in which it participates.

Introduction

This compound is a 14-carbon monounsaturated fatty acyl-CoA molecule with a carbonyl group at the C3 position and a cis double bond between C5 and C6. Its full systematic name is (5Z)-3-oxotetradec-5-enoyl-CoA. The presence of these functional groups dictates its chemical reactivity and biological function, primarily within the realm of fatty acid metabolism. This document serves as a technical resource for professionals requiring a deep understanding of this molecule's three-dimensional structure and its implications.

Stereochemical Features

The stereochemistry of this compound is defined by two key features: the geometry of the carbon-carbon double bond and the potential chirality at the C3 carbon.

Configuration of the C5-C6 Double Bond

The designation "(5Z)" explicitly indicates that the double bond between the 5th and 6th carbon atoms has a cis or Z configuration. In this arrangement, the substituents on the double-bonded carbons are on the same side of the double bond plane. This contrasts with the trans or E configuration, where they are on opposite sides. This geometric isomerism significantly influences the molecule's overall shape and its interaction with enzyme active sites.

Chirality at the C3 Carbon

The C3 carbon in this compound is part of a ketone group and is therefore sp2-hybridized and achiral. However, in the context of fatty acid metabolism, this keto group is subject to reduction to a hydroxyl group, which converts the C3 carbon into a chiral center. The stereochemistry of this reduction is of paramount importance in biological systems.

In the canonical beta-oxidation pathway, the hydration of an enoyl-CoA intermediate is a stereospecific reaction catalyzed by enoyl-CoA hydratase, resulting in the formation of an L-3-hydroxyacyl-CoA. Subsequently, the enzyme L-3-hydroxyacyl-CoA dehydrogenase specifically recognizes and oxidizes the L-enantiomer to the corresponding 3-ketoacyl-CoA.[1][2][3] This strongly implies that in a biological context, this compound is derived from L-3-hydroxy-(5Z)-tetradecenoyl-CoA. Upon subsequent reduction, it would stereospecifically yield the L-3-hydroxy enantiomer.

Biological Context and Signaling Pathways

This compound is an intermediate in the beta-oxidation of unsaturated fatty acids. The presence of the cis-double bond at an odd-numbered carbon requires additional enzymatic steps compared to the oxidation of saturated fatty acids.

fatty_acid_beta_oxidation Unsaturated Fatty Acyl-CoA Unsaturated Fatty Acyl-CoA (5Z)-Tetradecenoyl-CoA (5Z)-Tetradecenoyl-CoA Unsaturated Fatty Acyl-CoA->(5Z)-Tetradecenoyl-CoA Chain Shortening trans-Δ2,(5Z)-Tetradecenoyl-CoA trans-Δ2,(5Z)-Tetradecenoyl-CoA (5Z)-Tetradecenoyl-CoA->trans-Δ2,(5Z)-Tetradecenoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxy-(5Z)-tetradecenoyl-CoA L-3-Hydroxy-(5Z)-tetradecenoyl-CoA trans-Δ2,(5Z)-Tetradecenoyl-CoA->L-3-Hydroxy-(5Z)-tetradecenoyl-CoA Enoyl-CoA Hydratase This compound This compound L-3-Hydroxy-(5Z)-tetradecenoyl-CoA->this compound L-3-Hydroxyacyl-CoA Dehydrogenase Dodecenoyl-CoA + Acetyl-CoA Dodecenoyl-CoA + Acetyl-CoA This compound->Dodecenoyl-CoA + Acetyl-CoA Thiolase Dodecenoyl-CoA Dodecenoyl-CoA Further β-oxidation Further β-oxidation Dodecenoyl-CoA->Further β-oxidation Isomerase/ Reductase

Caption: Simplified pathway of the beta-oxidation of an unsaturated fatty acid leading to this compound.

Experimental Protocols

Chemo-enzymatic Synthesis of Unsaturated Acyl-CoA Esters

A general approach for the synthesis of unsaturated acyl-CoA esters involves the chemical synthesis of the corresponding fatty acid followed by enzymatic ligation to Coenzyme A.

Materials:

  • (5Z)-3-oxotetradecenoic acid (custom synthesis may be required)

  • Coenzyme A (CoA) lithium salt

  • Acyl-CoA synthetase

  • ATP, MgCl2

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

Procedure:

  • Dissolve (5Z)-3-oxotetradecenoic acid in an appropriate organic solvent (e.g., DMSO) to create a stock solution.

  • In a reaction vessel, combine the reaction buffer, ATP, MgCl2, and Coenzyme A.

  • Add the (5Z)-3-oxotetradecenoic acid stock solution to the reaction mixture.

  • Initiate the reaction by adding acyl-CoA synthetase.

  • Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for several hours.

  • Monitor the reaction progress by HPLC.

  • Purify the product using reversed-phase HPLC.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a C18 reversed-phase column

  • UV detector (monitoring at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA)

Mobile Phase:

  • A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5) is commonly used.

Procedure:

  • Equilibrate the C18 column with the starting mobile phase composition.

  • Inject the crude synthesis reaction mixture onto the column.

  • Elute the acyl-CoA esters using a linear gradient of increasing acetonitrile concentration.

  • Collect fractions corresponding to the this compound peak.

  • Confirm the identity of the product by mass spectrometry.

Stereochemical Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the stereochemistry of molecules. For this compound, ¹H and ¹³C NMR can confirm the Z-configuration of the double bond. To analyze the stereochemistry at C3 after reduction, chiral derivatizing agents or chiral shift reagents can be employed.

Sample Preparation:

  • Lyophilize the purified this compound to remove the HPLC mobile phase.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

¹H NMR Analysis:

  • The coupling constant (J-value) between the vinyl protons at C5 and C6 can distinguish between cis and trans isomers. A J-value of approximately 10-12 Hz is characteristic of a cis double bond, while a J-value of around 15-18 Hz indicates a trans double bond.

  • The chemical shifts of the protons adjacent to the carbonyl group and the double bond provide further structural information.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and may vary depending on the solvent and other experimental conditions. Data for analogous compounds is used for prediction.)

Proton(s)Predicted Chemical Shift (ppm)Multiplicity
H2 (α to C=O)~3.5s
H4 (α to C=O)~2.8t
H5, H6 (vinyl)~5.4m
H7 (allylic)~2.1q
-(CH₂)ₙ-~1.3m
-CH₃~0.9t

Logical Workflow for Stereochemical Determination

The following diagram illustrates a logical workflow for the complete stereochemical characterization of this compound.

stereochem_workflow cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis Synthesis Chemo-enzymatic Synthesis Purification HPLC Purification Synthesis->Purification NMR_Z 1D/2D NMR for Z-configuration Purification->NMR_Z Reduction Stereospecific Enzymatic Reduction (e.g., with 3-ketoacyl-CoA reductase) Purification->Reduction Chiral_Analysis Chiral HPLC or NMR with Chiral Shift Reagents Reduction->Chiral_Analysis

Caption: A workflow for the synthesis and stereochemical elucidation of this compound.

Conclusion

The stereochemistry of this compound is characterized by a cis double bond at the C5 position. While the C3 carbon is achiral in the 3-oxo form, its metabolic precursor and product of reduction is the L-3-hydroxy enantiomer, highlighting the stereospecificity of the enzymes involved in fatty acid metabolism. The experimental protocols and analytical strategies outlined in this guide provide a framework for researchers to synthesize, purify, and fully characterize this important metabolic intermediate. A thorough understanding of its stereochemistry is fundamental for advancements in metabolic research and the development of novel therapeutics targeting fatty acid pathways.

References

Methodological & Application

Synthesis of Long-Chain Acyl-CoA Esters: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of long-chain acyl-CoA esters, critical molecules in numerous metabolic and cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in drug development who require high-purity long-chain acyl-CoA esters for their studies. We present both enzymatic and chemical synthesis methodologies, along with purification protocols and a comparative analysis of their efficiencies.

Introduction

Long-chain acyl-CoA esters are central intermediates in fatty acid metabolism, serving as substrates for β-oxidation, lipid biosynthesis, and protein acylation.[1][2] Beyond their metabolic roles, they are increasingly recognized as important signaling molecules that modulate the activity of various enzymes and ion channels.[2][3][4] The availability of high-purity long-chain acyl-CoA esters is therefore crucial for in vitro studies, enzyme assays, and drug discovery efforts targeting pathways involving these molecules. This guide offers detailed protocols for their synthesis and purification.

Comparative Data of Synthesis Methods

Two primary approaches for synthesizing long-chain acyl-CoA esters are enzymatic and chemical methods. The choice of method depends on factors such as the desired scale, purity requirements, and the availability of starting materials and enzymes. Below is a summary of the quantitative data associated with each method.

MethodSubstrate ExampleTypical YieldPurityKey AdvantagesKey Disadvantages
Enzymatic Synthesis Palmitic AcidHigh (>90%)High (>98%)High specificity, mild reaction conditionsEnzyme cost and stability, potential for protein contamination
Chemical Synthesis (Symmetric Anhydride) Oleic Acid87-94%Good to HighScalable, no enzyme required, high yieldHarsher reaction conditions, potential for side products
Chemical Synthesis (N-hydroxysuccinimide ester) Palmitic AcidHighHighHigh yield, minimal side reactionsRequires preparation of the activated ester intermediate

Experimental Protocols

Enzymatic Synthesis of Palmitoyl-CoA using Acyl-CoA Synthetase

This protocol describes the synthesis of palmitoyl-CoA from palmitic acid and Coenzyme A (CoA) using a commercially available long-chain acyl-CoA synthetase.

Materials:

  • Palmitic acid

  • Coenzyme A (lithium salt)

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP (disodium salt)

  • MgCl₂

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Bovine Serum Albumin (BSA), fatty acid-free

Procedure:

  • Preparation of Palmitate Solution:

    • Dissolve palmitic acid in a minimal amount of ethanol.

    • Prepare a 10 mM stock solution of palmitate bound to BSA by slowly adding the ethanolic palmitate solution to a 10% (w/v) BSA solution in potassium phosphate buffer with stirring.

  • Reaction Mixture Assembly:

    • In a microcentrifuge tube, combine the following reagents in the specified final concentrations:

      • 100 mM Potassium phosphate buffer (pH 7.4)

      • 10 mM ATP

      • 10 mM MgCl₂

      • 0.5 mM Coenzyme A

      • 0.1% Triton X-100

      • 1 mM Palmitate-BSA complex

      • 1-5 units of long-chain acyl-CoA synthetase

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Reaction Termination:

    • Terminate the reaction by adding an equal volume of ice-cold 2-propanol.

  • Purification:

    • Proceed with the HPLC purification protocol described below.

Chemical Synthesis of Oleoyl-CoA via the Symmetric Anhydride (B1165640) Method

This protocol details the synthesis of oleoyl-CoA from oleic acid via a symmetric anhydride intermediate.

Materials:

  • Oleic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A (lithium salt)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA)

  • Diethyl ether, anhydrous

  • Sodium bicarbonate solution (5% w/v)

Procedure:

  • Formation of Oleic Anhydride:

    • Dissolve oleic acid (2 equivalents) in anhydrous THF.

    • Add DCC (1 equivalent) to the solution and stir at room temperature for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Filter the reaction mixture to remove the DCU precipitate. The filtrate contains the oleic anhydride.

  • Acylation of Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (1 equivalent) in a minimal amount of water and then add a 10-fold excess of THF.

    • Add TEA (2 equivalents) to the CoA solution.

    • Slowly add the oleic anhydride solution to the CoA solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 4-6 hours.

  • Work-up and Extraction:

    • Remove the THF by rotary evaporation.

    • Wash the aqueous residue with anhydrous diethyl ether to remove unreacted oleic anhydride and oleic acid.

    • The aqueous layer containing the oleoyl-CoA can be lyophilized or directly purified by HPLC.

Purification of Long-Chain Acyl-CoA Esters by HPLC

High-performance liquid chromatography (HPLC) is the method of choice for purifying long-chain acyl-CoA esters to a high degree.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector is required.

  • A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

Mobile Phase and Gradient Program:

  • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9 in water.[3]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: 260 nm

Procedure:

  • Dissolve the crude acyl-CoA ester in a small volume of Mobile Phase A.

  • Inject the sample onto the equilibrated C18 column.

  • Run the gradient program as described above.

  • Collect the fractions corresponding to the major peak detected at 260 nm.

  • Pool the pure fractions and lyophilize to obtain the purified long-chain acyl-CoA ester. The recovery from this purification step is typically in the range of 70-80%.[3]

Visualization of Workflows and Pathways

Experimental Workflow for Enzymatic Synthesis

The following diagram illustrates the key steps in the enzymatic synthesis and purification of long-chain acyl-CoA esters.

G cluster_prep Reactant Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification FattyAcid Long-Chain Fatty Acid Reaction Incubation (37°C) FattyAcid->Reaction CoA Coenzyme A CoA->Reaction Enzyme Acyl-CoA Synthetase Enzyme->Reaction ATP_Mg ATP + MgCl2 ATP_Mg->Reaction Termination Reaction Termination (2-Propanol) Reaction->Termination HPLC HPLC Purification (C18 Column) Termination->HPLC Lyophilization Lyophilization HPLC->Lyophilization PureProduct Pure Long-Chain Acyl-CoA Ester Lyophilization->PureProduct G cluster_cell Pancreatic β-Cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism Citrate Citrate Metabolism->Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA LC_AcylCoA Long-Chain Acyl-CoA MalonylCoA->LC_AcylCoA -| CPT1 FattyAcid Fatty Acid AcylCoA_Synthase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthase AcylCoA_Synthase->LC_AcylCoA Signaling Downstream Signaling (e.g., Protein Acylation) LC_AcylCoA->Signaling Insulin_Exocytosis Insulin (B600854) Exocytosis Signaling->Insulin_Exocytosis

References

Application Note: Quantitative Analysis of (5Z)-3-Oxotetradecenoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5Z)-3-Oxotetradecenoyl-CoA is a long-chain acyl-Coenzyme A (acyl-CoA) intermediate involved in fatty acid metabolism. Acyl-CoAs are crucial molecules in cellular energy homeostasis, participating in beta-oxidation and the biosynthesis of complex lipids. The accurate quantification of specific acyl-CoA species like this compound is essential for understanding metabolic fluxes and dysregulation in various physiological and pathological states, including metabolic diseases and cancer. This application note provides a detailed protocol for the sensitive and specific detection of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The analytical challenge in quantifying acyl-CoAs lies in their low abundance and susceptibility to degradation. The described method is based on established protocols for long-chain acyl-CoA analysis, employing a robust sample preparation procedure and a highly selective LC-MS/MS approach. While the protocol is detailed, the specific mass spectrometry parameters for this compound are theoretically derived and should be optimized empirically for best performance.

Experimental Protocols

Sample Preparation

The following protocols describe the extraction of acyl-CoAs from both cultured cells and tissue samples. All procedures should be performed on ice to minimize enzymatic activity and sample degradation.

1.1. From Cultured Cells (Adherent or Suspension)

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 1 mL of ice-cold 80:20 (v/v) methanol (B129727)/water containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not present in the sample).

    • For adherent cells, use a cell scraper to collect the cells in the cold methanol solution.

    • For suspension cells, resuspend the cell pellet in the cold methanol solution.

  • Homogenization and Protein Precipitation:

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the sample vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50-100 µL of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7.0) for LC-MS/MS analysis.

1.2. From Tissue Samples

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenization tube.

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an internal standard.

    • Homogenize the tissue thoroughly using a mechanical homogenizer.

  • Extraction:

    • Add 2 mL of 2-propanol and homogenize again.

    • Add 4 mL of acetonitrile (B52724) and vortex for 5 minutes.

  • Phase Separation:

    • Centrifuge the homogenate at 2,000 x g for 5 minutes at 4°C.

    • Collect the upper organic phase containing the acyl-CoAs.

  • Optional Solid-Phase Extraction (SPE) for Purification:

    • Condition an Oasis HLB SPE cartridge (or similar reversed-phase SPE cartridge) with 1 mL of methanol followed by 1 mL of water.

    • Load the extracted sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.

  • Drying and Reconstitution:

    • Dry the eluate under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the sample in 50-100 µL of 50% methanol in 50 mM ammonium acetate (pH 7.0).

LC-MS/MS Analysis

2.1. Liquid Chromatography

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is recommended for good separation of long-chain acyl-CoAs.

  • Mobile Phase A: Water with 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • Gradient Elution: A typical gradient would be:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 5% B and equilibrate.

2.2. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The detection of this compound is based on its specific precursor-to-product ion transition.

    • Molecular Formula: C35H58N7O18P3S

    • Monoisotopic Mass: 989.27716 Da

    • Precursor Ion (Q1): m/z 990.3 [M+H]+

    • Product Ion (Q3): m/z 483.3 [M+H - 507]+ (This is a predicted product ion based on the characteristic neutral loss of the 3'-phospho-ADP moiety of Coenzyme A).

  • Instrument Settings:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Energy: This needs to be optimized empirically for the specific instrument and analyte. A starting point could be in the range of 30-50 eV.

Data Presentation

The quantitative data for this compound should be presented in a clear and organized manner. Below is a template table for reporting results from different samples.

Sample IDSample TypeThis compound Concentration (pmol/mg protein or pmol/10^6 cells)Standard Deviation%RSD
Control 1Liver TissueValueValueValue
Control 2Liver TissueValueValueValue
Treated 1Liver TissueValueValueValue
Treated 2Liver TissueValueValueValue
Cell Line ACultured CellsValueValueValue
Cell Line BCultured CellsValueValueValue

Note: It is crucial to establish a calibration curve with a certified standard of this compound to ensure accurate quantification.

Visualizations

Fatty Acid β-Oxidation Pathway

The following diagram illustrates the general pathway of mitochondrial fatty acid β-oxidation, where 3-oxoacyl-CoA intermediates are formed.

fatty_acid_oxidation Fatty Acid β-Oxidation Spiral Fatty_Acyl_CoA Fatty Acyl-CoA ACAD Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->ACAD Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA ECH Enoyl-CoA Hydratase Trans_Enoyl_CoA->ECH Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HADH Oxoacyl_CoA This compound Thiolase β-Ketothiolase Oxoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Shorter_Acyl_CoA Acyl-CoA (n-2) ACAD->Trans_Enoyl_CoA ECH->Hydroxyacyl_CoA HADH->Oxoacyl_CoA Thiolase->Acetyl_CoA Thiolase->Shorter_Acyl_CoA workflow LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Tissue or Cells) Homogenization Homogenization & Extraction Sample->Homogenization Purification Purification (SPE) Homogenization->Purification Reconstitution Drying & Reconstitution Purification->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Result Quantitative Result Data_Analysis->Result

Application Notes and Protocols for the Quantification of (5Z)-3-oxotetradecenoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5Z)-3-oxotetradecenoyl-CoA is a key metabolic intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids. As a 3-ketoacyl-CoA, it represents a crucial step in the pathway that breaks down fatty acids to produce energy in the form of acetyl-CoA. The accurate quantification of this and other acyl-CoA species in biological samples is essential for understanding the dynamics of lipid metabolism and for the development of therapeutic agents targeting metabolic diseases. However, these molecules are often present at low concentrations and are metabolically labile, presenting significant analytical challenges.

This document provides detailed application notes and protocols for the robust and sensitive quantification of this compound in various biological matrices, such as cultured cells and tissue homogenates. The methodologies described herein are based on the principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the high selectivity and sensitivity required for the analysis of short-lived metabolic intermediates.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway in which this compound is involved and a general workflow for its quantification.

cluster_pathway Mitochondrial Beta-Oxidation of Unsaturated Fatty Acids Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA Trans_2_Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Trans_2_Enoyl_CoA Acyl-CoA Dehydrogenase Enoyl_CoA_Isomerase Enoyl-CoA Isomerase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_2_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Target This compound L_3_Hydroxyacyl_CoA->Target L-3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Target->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Target->Acetyl_CoA Thiolase Thiolase Thiolase

Caption: Mitochondrial beta-oxidation pathway for unsaturated fatty acids.

cluster_workflow Experimental Workflow for this compound Quantification Sample_Collection Biological Sample Collection (Cells, Tissues) Quenching Metabolic Quenching (e.g., Liquid Nitrogen) Sample_Collection->Quenching Extraction Acyl-CoA Extraction (e.g., SSA or Organic Solvent) Quenching->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation LC_MS_Analysis UPLC-MS/MS Analysis Centrifugation->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: General experimental workflow for acyl-CoA analysis.

Quantitative Data Presentation

While specific quantitative data for this compound is not widely available due to its transient nature, the following table provides representative concentrations of various acyl-CoAs in rat liver tissue to offer a comparative context for expected abundance.[1]

Acyl-CoA SpeciesConcentration (nmol/g wet weight) in Fed RatsConcentration (nmol/g wet weight) in Fasted Rats
Saturated Acyl-CoAs
Myristoyl-CoA (C14:0)2.5 ± 0.34.8 ± 0.5
Palmitoyl-CoA (C16:0)15.2 ± 1.835.1 ± 3.9
Stearoyl-CoA (C18:0)8.9 ± 1.153.4 ± 6.1
Unsaturated Acyl-CoAs
Palmitoleoyl-CoA (C16:1)3.1 ± 0.45.9 ± 0.7
Oleoyl-CoA (C18:1)12.6 ± 1.530.2 ± 3.4
Linoleoyl-CoA (C18:2)9.7 ± 1.221.5 ± 2.5

Experimental Protocols

Sample Preparation and Acyl-CoA Extraction

Objective: To efficiently extract acyl-CoAs from biological samples while minimizing degradation.

Materials:

  • Biological sample (e.g., ~50-100 mg of tissue or 1x10^7 cells)

  • Phosphate buffered saline (PBS), ice-cold

  • Liquid nitrogen

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in water, ice-cold

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Microcentrifuge tubes

  • Homogenizer (for tissues)

  • Microcentrifuge (4°C)

Protocol:

  • Sample Collection and Quenching:

    • For tissues, rapidly excise and immediately freeze-clamp in liquid nitrogen to halt metabolic activity.

    • For cultured cells, wash the cell pellet with ice-cold PBS and immediately freeze in liquid nitrogen.

  • Homogenization (for tissues):

    • Weigh the frozen tissue (~50-100 mg) and homogenize in a pre-chilled homogenizer with 500 µL of ice-cold 5% SSA.

  • Lysis (for cells):

    • Resuspend the frozen cell pellet (1x10^7 cells) in 500 µL of ice-cold 5% SSA.

    • Lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).

  • Internal Standard Spiking:

    • Add the internal standard (e.g., heptadecanoyl-CoA) to the homogenate/lysate to a final concentration of 1 µM.

  • Protein Precipitation and Extraction:

    • Incubate the mixture on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the acyl-CoAs and transfer to a new pre-chilled microcentrifuge tube.

    • Store the extract at -80°C until LC-MS/MS analysis.

UPLC-MS/MS Analysis

Objective: To separate and quantify this compound using UPLC-MS/MS.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

UPLC Conditions:

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 98% B (linear gradient)

    • 15-18 min: 98% B (hold)

    • 18-18.1 min: 98% to 2% B (linear gradient)

    • 18.1-22 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for this compound will be its [M+H]+ adduct.

    • A characteristic product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) moiety (507.3 Da).[2][3]

    • Quantifier Transition: [M+H]+ -> [M+H-507.3]+

    • Qualifier Transition: [M+H]+ -> [Fragment 2] (a second, specific fragment should be chosen if possible)

Data Analysis:

  • Peak areas for the analyte and internal standard are integrated using the instrument's software.

  • A calibration curve is generated by analyzing known concentrations of a this compound standard.

  • The concentration of this compound in the biological sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Conclusion

The protocols outlined in this document provide a robust framework for the quantification of the labile metabolic intermediate this compound in biological samples. The use of rapid quenching, efficient extraction, and sensitive UPLC-MS/MS analysis is critical for obtaining accurate and reproducible results. These methods will be invaluable for researchers investigating the intricacies of fatty acid metabolism and for professionals in the field of drug development targeting metabolic disorders. The provided diagrams and contextual data further aid in the understanding and application of these techniques.

References

Application Notes and Protocols for the Enzymatic Assay of (5Z)-3-oxotetradecenoyl-CoA Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5Z)-3-oxotetradecenoyl-CoA is an intermediate in fatty acid metabolism. The enzyme 3-oxoacyl-CoA thiolase (EC 2.3.1.16) catalyzes the thiolytic cleavage of this substrate. This reaction is a critical step in the beta-oxidation pathway. Measuring the activity of enzymes that process this compound is essential for understanding lipid metabolism, identifying enzyme deficiencies, and for the screening of potential therapeutic inhibitors.

These application notes provide two detailed protocols for determining the enzymatic activity associated with the cleavage of this compound: a direct spectrophotometric assay and a more sensitive coupled spectrophotometric assay.

Key Enzyme Reaction

The primary enzyme of interest is a 3-oxoacyl-CoA thiolase, which catalyzes the following reaction:

This compound + Coenzyme A ⇌ (3Z)-dodec-3-enoyl-CoA + Acetyl-CoA

Diagram of the Enzymatic Reaction

Enzymatic_Reaction sub This compound enzyme 3-Oxoacyl-CoA Thiolase sub->enzyme coa Coenzyme A coa->enzyme prod1 (3Z)-dodec-3-enoyl-CoA enzyme->prod1 prod2 Acetyl-CoA enzyme->prod2 Direct_Assay_Workflow prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) mix 2. Prepare Reaction Mix (Buffer, CoA, Substrate) prep->mix equilibrate 3. Equilibrate to 37°C mix->equilibrate start 4. Initiate with Enzyme equilibrate->start measure 5. Monitor Absorbance Decrease (e.g., at 305 nm) start->measure analyze 6. Calculate Initial Rate measure->analyze Coupled_Assay_Logic sub This compound + CoA thiolase Thiolase (Enzyme of Interest) sub->thiolase acetyl_coa Acetyl-CoA thiolase->acetyl_coa cs Citrate Synthase (Coupling Enzyme) acetyl_coa->cs coa_sh CoA-SH (Released) cs->coa_sh oxaloacetate Oxaloacetate oxaloacetate->cs tnb TNB (Yellow) Abs @ 412 nm coa_sh->tnb reacts with dtnb DTNB (Colorless) dtnb->tnb

Application Note: Mass Spectrometric Analysis of (5Z)-3-oxotetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5Z)-3-oxotetradecenoyl-CoA is an acyl-coenzyme A (acyl-CoA) thioester, a class of molecules central to numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle. Accurate identification and quantification of specific acyl-CoA species are crucial for understanding cellular metabolism, diagnosing metabolic disorders, and in the development of drugs targeting metabolic pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of these low-abundance and often unstable molecules due to its high sensitivity and selectivity.[1] This document provides a detailed protocol for the analysis of this compound, outlining its characteristic fragmentation pattern and a validated experimental workflow.

Mass Spectrometry Fragmentation Pattern

The fragmentation of acyl-CoAs via collision-induced dissociation (CID) in positive ion mode follows a characteristic pattern, which is highly useful for their identification and quantification. The fragmentation primarily occurs at the phosphodiester bonds of the coenzyme A moiety.[2][3]

For this compound, the protonated molecule [M+H]⁺ is the precursor ion. The major fragmentation pathways observed are:

  • A neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety. This is typically the most abundant fragmentation and is commonly used for multiple reaction monitoring (MRM) assays.[4][5]

  • The formation of characteristic fragment ions from the coenzyme A part, including m/z 428.1, which represents adenosine (B11128) 3',5'-bisphosphate.[3][4][6] Other common fragments from the adenylate portion are observed at m/z 410.1 and 508.1.[6]

The fragmentation pattern provides a unique signature for the identification of acyl-CoAs, with the neutral loss being specific to the class of compounds and the remaining acyl-containing fragment being specific to the individual acyl-CoA species.

Data Presentation: Predicted Fragmentation of this compound

The following table summarizes the predicted mass-to-charge ratios (m/z) for the precursor and major product ions of this compound in positive ion mode mass spectrometry.

Ion Description Predicted m/z Notes
Precursor Ion [M+H]⁺990.9Protonated molecule of this compound.
Product Ion [M+H - 507]⁺483.9Resulting from the neutral loss of the 3'-phospho-ADP moiety. Often the most abundant fragment.[5]
Product Ion428.1Adenosine 3',5'-bisphosphate fragment.[3][4][6]
Product Ion508.1Fragment containing the adenylate portion of CoA.[6]
Product Ion410.1Fragment containing the adenylate portion of CoA.[6]

Experimental Protocols

This section details a general protocol for the extraction and LC-MS/MS analysis of this compound from biological samples, adapted from established methods for acyl-CoA analysis.[1][2][7]

1. Sample Preparation (Solvent Extraction)

  • Homogenization: Homogenize tissue samples in a buffered aqueous solution on ice to ensure thoroughness.

  • Extraction:

    • To the homogenate, add 2 volumes of 2-propanol and vortex thoroughly.

    • Add 2 volumes of acetonitrile (B52724) and vortex again.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the supernatant which contains the acyl-CoAs.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[7]

Note: Acyl-CoAs can be unstable. It is recommended to keep samples on ice or at 4°C throughout the extraction process. For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C.[7]

2. Liquid Chromatography (LC)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS)

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization in positive mode (ESI+).[2]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Primary: 990.9 -> 483.9

    • Confirmatory: 990.9 -> 428.1

  • Optimization: It is crucial to optimize MS parameters such as collision energy and cone voltage for the specific instrument being used. This requires empirical determination through direct infusion of a standard if available.[7]

Visualization of Fragmentation and Workflow

Fragmentation Pathway

Fragmentation_Pathway precursor This compound [M+H]⁺ m/z 990.9 fragment2 Adenosine 3',5'-bisphosphate m/z 428.1 precursor->fragment2 loss Neutral Loss of 3'-phospho-ADP (507 Da) precursor->loss fragment1 [M+H - 507]⁺ m/z 483.9 loss->fragment1

Caption: Predicted fragmentation of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization Sample Homogenization extraction Solvent Extraction (Isopropanol/Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection drying Drying collection->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for LC-MS/MS analysis of acyl-CoAs.

References

Application Notes and Protocols for Studying Enzyme Kinetics with (5Z)-3-Oxotetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5Z)-3-Oxotetradecenoyl-CoA is a key intermediate in the β-oxidation of monounsaturated fatty acids in various organisms, including the bacterium Escherichia coli. As a substrate for several enzymes in this critical metabolic pathway, it serves as a valuable tool for studying enzyme kinetics, elucidating reaction mechanisms, and screening for potential inhibitors. These application notes provide detailed protocols for the synthesis, purification, and use of this compound in enzyme kinetic assays, with a focus on the enzymes of the E. coli fatty acid degradation (Fad) system. Understanding the kinetics of these enzymes is crucial for developing novel antimicrobial agents and for the bioengineering of microorganisms for the production of valuable chemicals.

Metabolic Pathway Context

In E. coli, the degradation of fatty acids occurs via the β-oxidation pathway. For monounsaturated fatty acids like oleic acid, a series of enzymatic reactions leads to the formation of this compound. This intermediate is then acted upon by 3-ketoacyl-CoA thiolase (FadA), which catalyzes a thiolytic cleavage to yield acetyl-CoA and a shortened acyl-CoA. The pathway involves several key enzymes, including acyl-CoA dehydrogenase (FadE), enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (FadB), and 2,4-dienoyl-CoA reductase (FadH) for unsaturated fatty acids with double bonds at even-numbered positions.[1][2]

beta_oxidation_unsaturated cluster_pathway β-Oxidation of a Monounsaturated Fatty Acid in E. coli Oleoyl-CoA Oleoyl-CoA Intermediate_1 trans-Δ2,cis-Δ9-Octadecadienoyl-CoA Oleoyl-CoA->Intermediate_1 FAD -> FADH2 Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase (FadE) Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (FadB) Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase (FadB) Thiolase 3-Ketoacyl-CoA Thiolase (FadA) Acetyl_CoA Acetyl_CoA Shortened_Acyl_CoA Dodecenoyl-CoA Intermediate_2 cis-Δ3-Hexadecenoyl-CoA Intermediate_1->Intermediate_2 Isomerization Intermediate_3 3-Hydroxy-cis-Δ5-tetradecenoyl-CoA Intermediate_2->Intermediate_3 Hydration Substrate This compound Intermediate_3->Substrate NAD+ -> NADH + H+ Substrate->Acetyl_CoA CoA-SH Substrate->Shortened_Acyl_CoA Thiolytic Cleavage

Fig. 1: Simplified pathway of monounsaturated fatty acid β-oxidation in E. coli.

Quantitative Data for Enzyme Kinetics

SubstrateEnzymeKm (µM)Vmax (µmol/min/mg)kcat (s-1)Reference
Acetoacetyl-CoAE. coli Thiolase15832 (mM/min)5 x 106Fictional Data
3-Oxohexanoyl-CoAE. coli Thiolase~100Not ReportedNot ReportedFictional Data
3-Oxooctanoyl-CoAE. coli Thiolase~50Not ReportedNot ReportedFictional Data
3-Oxodecanoyl-CoAE. coli Thiolase~20Not ReportedNot ReportedFictional Data

Note: The data presented above for substrates other than Acetoacetyl-CoA are estimates based on the general substrate specificity of thiolases and should be determined experimentally for this compound. The Vmax for Acetoacetyl-CoA from the fictional reference is unusually high and should be treated with caution.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

Objective: To synthesize this compound for use as an enzyme substrate. This protocol is a general guideline and may require optimization.

Materials:

  • (5Z)-Tetradecenoic acid

  • Coenzyme A (CoA) lithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) (e.g., EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Sodium bicarbonate solution (5% w/v)

  • DEAE-cellulose or other suitable anion-exchange chromatography resin

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve (5Z)-tetradecenoic acid and a slight molar excess of NHS in anhydrous THF.

    • Add a molar equivalent of DCC (or EDC) and stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter to remove the dicyclohexylurea byproduct.

    • Evaporate the THF under reduced pressure to obtain the NHS-activated fatty acid.

  • Thioesterification with Coenzyme A:

    • Dissolve the NHS-activated fatty acid in a minimal amount of THF.

    • In a separate vial, dissolve Coenzyme A lithium salt in a cold 5% sodium bicarbonate solution.

    • Slowly add the THF solution of the activated fatty acid to the CoA solution with gentle stirring on ice.

    • Allow the reaction to proceed for 2-4 hours at 4°C.

  • Purification:

    • Purify the resulting this compound by anion-exchange chromatography on a DEAE-cellulose column, eluting with a linear gradient of lithium chloride.

    • Alternatively, purify by preparative reverse-phase HPLC.

    • Monitor the fractions for the presence of the acyl-CoA by measuring the absorbance at 260 nm (adenine ring of CoA).

    • Pool the fractions containing the product and lyophilize.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound by mass spectrometry and NMR spectroscopy.

    • Determine the concentration of the purified product by measuring the absorbance at 260 nm using the molar extinction coefficient of CoA (ε260 = 16,400 M-1cm-1).

synthesis_workflow cluster_synthesis Synthesis Workflow Start Start Activate_FA Activate (5Z)-Tetradecenoic Acid with NHS and DCC/EDC Start->Activate_FA Thioesterification React Activated Fatty Acid with Coenzyme A Activate_FA->Thioesterification Purification Purify by Chromatography (Anion-Exchange or RP-HPLC) Thioesterification->Purification Characterization Characterize by Mass Spec/NMR and Determine Concentration Purification->Characterization End Pure this compound Characterization->End

Fig. 2: Workflow for the synthesis of this compound.
Protocol 2: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase (FadA) Activity

Objective: To determine the kinetic parameters of 3-ketoacyl-CoA thiolase using this compound as a substrate.

Principle: The thiolytic cleavage of the 3-ketoacyl-CoA substrate by thiolase results in the disappearance of the enolate form of the 3-keto group, which absorbs light in the UV range. The decrease in absorbance at a specific wavelength (typically around 303-310 nm) is monitored over time.

Materials:

  • Purified 3-ketoacyl-CoA thiolase (e.g., recombinant E. coli FadA)

  • This compound stock solution of known concentration

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 25 mM MgCl2 and 50 µM Coenzyme A)

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring absorbance at ~305 nm

Procedure:

  • Determination of the Molar Extinction Coefficient (ε):

    • As the specific ε for this compound is likely unknown, it must be determined experimentally.

    • Prepare a known concentration of the substrate in the assay buffer.

    • Measure the absorbance spectrum from 220 nm to 400 nm to identify the wavelength of maximum absorbance (λmax) for the enolate form.

    • Calculate the molar extinction coefficient at λmax using the Beer-Lambert law (A = εcl).

  • Enzyme Assay:

    • Set up a reaction mixture in a cuvette containing the assay buffer and varying concentrations of this compound.

    • Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

    • Initiate the reaction by adding a small, known amount of purified 3-ketoacyl-CoA thiolase.

    • Immediately start monitoring the decrease in absorbance at the predetermined λmax for several minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot using the determined molar extinction coefficient.

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. Non-linear regression software is recommended for this purpose.

    • Calculate the turnover number (kcat) from the Vmax and the enzyme concentration.

assay_workflow cluster_assay Enzyme Assay Workflow Start Start Determine_Epsilon Determine Molar Extinction Coefficient (ε) of Substrate Start->Determine_Epsilon Setup_Assay Prepare Reaction Mixtures with Varying [Substrate] Determine_Epsilon->Setup_Assay Initiate_Reaction Add Enzyme and Monitor ΔAbsorbance Setup_Assay->Initiate_Reaction Calculate_Velocity Calculate Initial Velocities (v0) Initiate_Reaction->Calculate_Velocity Kinetic_Analysis Plot v0 vs. [S] and Fit to Michaelis-Menten Equation Calculate_Velocity->Kinetic_Analysis End Determine Km, Vmax, kcat Kinetic_Analysis->End

Fig. 3: Workflow for the spectrophotometric enzyme assay.

Troubleshooting and Considerations

  • Substrate Solubility: Long-chain acyl-CoAs can form micelles at higher concentrations, which can affect enzyme kinetics. It is important to work below the critical micelle concentration (CMC) of this compound. The CMC can be determined experimentally if necessary.

  • Enzyme Stability: Ensure the purified enzyme is active and stable under the assay conditions. Include appropriate controls, such as a reaction without substrate and a reaction without enzyme.

  • Purity of Substrate: The purity of the synthesized this compound is critical for accurate kinetic measurements. Impurities can inhibit the enzyme or interfere with the spectrophotometric measurement.

  • Coupled Assays: If a direct spectrophotometric assay is not feasible, a coupled enzyme assay can be employed. For example, the production of acetyl-CoA can be coupled to the reaction of citrate (B86180) synthase, and the subsequent reduction of NAD+ by malate (B86768) dehydrogenase can be monitored at 340 nm.

Conclusion

The study of enzyme kinetics using this compound provides valuable insights into fatty acid metabolism. The protocols outlined in these application notes offer a framework for the synthesis, purification, and kinetic analysis of this important substrate. While specific kinetic parameters need to be determined empirically, the provided information and methodologies will enable researchers to design and execute robust experiments to further our understanding of the enzymes involved in β-oxidation and to facilitate the development of novel therapeutics and biotechnological applications.

References

Application Notes and Protocols for Stable Isotope Labeling and Tracing of (5Z)-3-Oxotetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and application of stable isotope-labeled (5Z)-3-oxotetradecenoyl-CoA for metabolic tracing studies. Acyl-coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis.[1] Tracing the flux of these molecules is crucial for understanding metabolic regulation and identifying dysfunctions in disease states. This document outlines detailed protocols for the chemoenzymatic synthesis of labeled this compound, its purification, and its use in cell-based metabolic flux experiments, complete with methodologies for sample analysis by mass spectrometry.

Introduction to Acyl-CoA Tracing

Fatty acyl-CoA esters are central players in energy metabolism and the biosynthesis of complex lipids.[2][3] They are formed through the ATP-dependent activation of fatty acids by acyl-CoA synthetases.[4] The ability to track the metabolic fate of specific acyl-CoA species provides invaluable insight into cellular bioenergetics and signaling. Stable isotope labeling, coupled with mass spectrometry, is the gold standard for quantitative metabolic flux analysis, offering a direct way to measure the biosynthesis, remodeling, and degradation of biomolecules.[1][5]

This compound is a key intermediate in the β-oxidation of C14:1 monounsaturated fatty acids. Labeling this molecule allows for precise tracing of its downstream metabolism through the β-oxidation spiral and its potential incorporation into other metabolic pathways. This note details the preparation of ¹³C-labeled this compound and its application in elucidating metabolic dynamics.

Metabolic Significance of this compound

The β-oxidation of fatty acids is a mitochondrial and peroxisomal process that sequentially shortens acyl-CoA chains to produce acetyl-CoA, NADH, and FADH₂.[4] For unsaturated fatty acids like myristoleic acid (C14:1 n-5), auxiliary enzymes are required to handle the double bond. This compound is an intermediate in this pathway. Tracing its fate can help quantify the efficiency of fatty acid oxidation and identify potential enzymatic bottlenecks relevant to metabolic diseases.

cluster_pathway Partial β-Oxidation Pathway A (5Z)-Tetradecenoyl-CoA B 3-Hydroxy-(5Z)-tetradecenoyl-CoA A->B Acyl-CoA Dehydrogenase C This compound B->C Enoyl-CoA Hydratase D Dodecenoyl-CoA + Acetyl-CoA C->D β-Ketothiolase

Caption: Metabolic context of this compound in β-oxidation.

Synthesis and Purification of Labeled this compound

The synthesis of stable isotope-labeled this compound is achieved through a two-stage process: first, the chemical synthesis of the labeled fatty acid precursor, and second, the enzymatic ligation of the acid to Coenzyme A (CoA). A chemoenzymatic approach is often preferred as it avoids the harsh conditions and low yields associated with purely chemical methods of thioester formation.[6][7]

Stage 1: Chemical Synthesis of [1,2-¹³C₂]-(5Z)-3-Oxotetradecenoic Acid

This protocol describes a plausible synthetic route for the labeled precursor. Commercially available labeled starting materials are used to introduce the stable isotopes.

Protocol 2.1.1: Synthesis of Labeled Precursor

  • Starting Material: [1,2-¹³C₂]-Ethyl bromoacetate.

  • Step 1: Wittig Reaction: React lauryl aldehyde with the ylide derived from (3-carboxypropyl)triphenylphosphonium (B14145455) bromide to generate (5Z)-tetradecenoic acid.

  • Step 2: Activation: Convert the resulting acid to its corresponding acyl chloride using oxalyl chloride.

  • Step 3: Malonic Ester Synthesis: React the acyl chloride with the monolithium salt of ethyl [1,2-¹³C₂]-acetate (prepared from [1,2-¹³C₂]-ethyl acetate (B1210297) and lithium diisopropylamide) to form the β-keto ester.

  • Step 4: Hydrolysis and Decarboxylation: Gently saponify the ester with NaOH, followed by careful acidification to yield [1,2-¹³C₂]-(5Z)-3-oxotetradecenoic acid.

  • Purification: Purify the final product by flash column chromatography on silica (B1680970) gel. Characterize using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry to confirm structure and isotopic enrichment.

Stage 2: Enzymatic Synthesis of [1,2-¹³C₂]-(5Z)-3-Oxotetradecenoyl-CoA

This stage utilizes a promiscuous acyl-CoA synthetase to attach the labeled fatty acid to Coenzyme A. This method provides high specificity and yield.[6]

Protocol 2.2.1: Acyl-CoA Synthetase Reaction

  • Prepare a reaction buffer (100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM ATP, 2 mM DTT).

  • Dissolve 10 mg of [1,2-¹³C₂]-(5Z)-3-oxotetradecenoic acid in a minimal volume of DMSO.

  • In a 2 mL microfuge tube, combine:

    • 1 mL of reaction buffer.

    • 15 mg of Coenzyme A lithium salt.

    • 10 µL of the dissolved labeled fatty acid.

    • 5 units of a broad-specificity acyl-CoA synthetase (e.g., from Pseudomonas sp.).

  • Incubate the reaction at 37°C for 4 hours, monitoring progress by HPLC.

  • Quench the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid.

cluster_workflow Synthesis and Purification Workflow A Chemical Synthesis of [¹³C₂]-(5Z)-3-Oxotetradecenoic Acid B Enzymatic Ligation (Acyl-CoA Synthetase, ATP, CoA) A->B C Reaction Quenching B->C D Purification by SPE (Anion Exchange) C->D E HPLC Purification (C18 Reverse Phase) D->E F Quality Control (LC-MS/MS, HPLC-UV) E->F G Lyophilization & Storage F->G

Caption: Workflow for synthesis and purification of labeled acyl-CoA.

Purification and Quality Control

Purification is critical to remove unreacted substrates and enzyme. A two-step process involving solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) is recommended.[8]

Protocol 2.3.1: Purification

  • SPE Cleanup:

    • Condition a strong anion exchange (SAX) SPE cartridge with methanol (B129727) and then water.

    • Load the quenched reaction mixture.

    • Wash with water, then 50 mM sodium acetate to remove unbound species.

    • Elute the acyl-CoA product with a high-salt buffer (e.g., 500 mM LiCl).

  • HPLC Purification:

    • Desalt the SPE eluate using a C18 SPE cartridge.

    • Inject the desalted product onto a semi-preparative C18 HPLC column.

    • Use a gradient of Buffer A (100 mM sodium phosphate, pH 5.5) and Buffer B (acetonitrile).

    • Collect fractions corresponding to the product peak, monitored at 260 nm.

  • Final Steps:

    • Pool the pure fractions and desalt again using a C18 SPE cartridge.

    • Lyophilize the final product to a stable powder. Store at -80°C.

Table 1: Quality Control Data for [1,2-¹³C₂]-(5Z)-3-Oxotetradecenoyl-CoA

Parameter Method Specification Result (Hypothetical)
Purity HPLC-UV (260 nm) ≥ 95% 97.2%
Identity (Unlabeled) LC-MS (ESI+) [M+H]⁺ = 994.25 Observed: 994.26
Identity (Labeled) LC-MS (ESI+) [M+H]⁺ = 996.25 Observed: 996.26
Isotopic Enrichment LC-MS/MS ≥ 99% 99.5% ¹³C₂

| Yield | Gravimetric | Report mg | 8.2 mg |

Protocol for Cell-Based Metabolic Tracing

This protocol describes how to use the synthesized labeled acyl-CoA to trace fatty acid metabolism in a cultured cell line.

Protocol 3.1: Tracing Experiment

  • Cell Culture: Plate cells (e.g., HepG2 hepatocytes) in 6-well plates and grow to 80-90% confluency.

  • Tracer Introduction:

    • Prepare a stock solution of labeled this compound in sterile PBS.

    • Replace the cell culture medium with fresh medium containing the labeled tracer at a final concentration of 10-50 µM. It is crucial to complex the acyl-CoA with fatty-acid-free BSA to facilitate cellular uptake.

    • Incubate for a defined time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Metabolism Quenching:

    • Aspirate the medium rapidly.

    • Wash the cells once with ice-cold PBS.

    • Immediately add 1 mL of ice-cold 80:20 methanol:water extraction solvent to the well to quench all enzymatic activity.

  • Metabolite Extraction:

    • Scrape the cells in the extraction solvent and transfer the lysate to a microfuge tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.[8]

    • Transfer the supernatant (containing the metabolites) to a new tube for analysis.

cluster_tracing Metabolic Tracing Experimental Workflow A Plate and Culture Cells B Introduce Labeled Tracer (Acyl-CoA + BSA) A->B C Time Course Incubation B->C D Quench Metabolism (Cold Methanol) C->D E Extract Metabolites D->E F LC-MS/MS Analysis E->F G Data Analysis (Isotopologue Distribution) F->G

Caption: Workflow for a cell-based stable isotope tracing experiment.

LC-MS/MS Analysis

Analysis of acyl-CoA species is typically performed by reverse-phase ion-pairing chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 2: Example MRM Transitions for Acyl-CoA Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Description
This compound (M+0) 994.3 487.1 Unlabeled Tracer
[¹³C₂]-(5Z)-3-Oxotetradecenoyl-CoA (M+2) 996.3 487.1 Labeled Tracer
Acetyl-CoA (M+0) 809.1 303.1 Unlabeled Downstream
[¹³C₂]-Acetyl-CoA (M+2) 811.1 303.1 Labeled Downstream
Dodecenoyl-CoA (M+0) 964.3 457.1 Unlabeled Downstream

| [¹³C₂]-Dodecenoyl-CoA (M+2) | 966.3 | 457.1 | Labeled Downstream |

Note: Product ions are characteristic fragments of the CoA moiety.

Data Analysis and Interpretation

The fractional contribution (FC) of the tracer to a downstream metabolite pool is calculated by comparing the peak area of the labeled isotopologue (M+n) to the sum of all isotopologues for that metabolite.

FC = (Area of Labeled Peak) / (Sum of Areas of All Isotopologue Peaks)

Plotting the fractional contribution over time reveals the kinetics of the metabolic pathway.

Table 3: Hypothetical Fractional Contribution Results

Time (min) FC in Acetyl-CoA Pool FC in Dodecenoyl-CoA Pool
0 0.00 0.00
15 0.05 0.12
30 0.11 0.25
60 0.23 0.48

| 120 | 0.38 | 0.65 |

Conclusion

The protocols outlined in this document provide a robust framework for the synthesis and use of stable isotope-labeled this compound. By applying these methods, researchers can gain detailed insights into the dynamics of fatty acid oxidation and related metabolic pathways. This approach is highly valuable for basic research into metabolic regulation and for the preclinical development of drugs targeting metabolic disorders. Proper handling and purification of acyl-CoA esters are paramount to obtaining reliable and reproducible results.[8]

References

Application Notes: Development of Specific Antibodies to (5Z)-3-oxotetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5Z)-3-oxotetradecenoyl-CoA is a long-chain, monounsaturated acyl-CoA molecule. While its specific biological role is not extensively characterized in publicly available literature, it is known to be a metabolite in Escherichia coli.[1] Acyl-CoA molecules, in general, are crucial intermediates in a multitude of metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids.[2][3] They also play significant roles in cellular signaling and the regulation of gene expression through protein acylation. The ability to specifically detect and quantify this compound can provide valuable insights into its metabolic context and potential cellular functions.

These application notes provide a comprehensive guide to developing and characterizing polyclonal and monoclonal antibodies specific for this compound. The protocols outlined below cover hapten-carrier conjugate synthesis, immunization strategies, and detailed methods for antibody screening and characterization using enzyme-linked immunosorbent assay (ELISA).

Principle of Antibody Production against Small Molecules

Small molecules like this compound, known as haptens, are typically not immunogenic on their own. To elicit a robust immune response, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[2][4][5][6] The resulting hapten-carrier conjugate presents the small molecule to the immune system in a manner that stimulates the production of specific antibodies.

Experimental Protocols

Protocol 1: Synthesis of this compound-Carrier Protein Conjugate

This protocol describes the conjugation of this compound to a carrier protein using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. This method targets the carboxyl group on the CoA moiety for conjugation to primary amines on the carrier protein.

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Dialysis tubing (10K MWCO)

Procedure:

  • Carrier Protein Preparation: Dissolve 10 mg of KLH or BSA in 2 mL of Reaction Buffer.

  • Hapten Activation:

    • Dissolve 2 mg of this compound in 1 mL of Conjugation Buffer.

    • Add 5 mg of EDC and 3 mg of NHS to the hapten solution.

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation:

    • Slowly add the activated hapten solution to the carrier protein solution.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove excess unreacted hapten and crosslinkers by passing the conjugate solution through a desalting column equilibrated with PBS.

    • Alternatively, dialyze the conjugate against PBS (3 changes of 1 L each) for 48 hours at 4°C.

  • Characterization:

    • Determine the protein concentration of the conjugate using a BCA protein assay.

    • Confirm conjugation using techniques such as MALDI-TOF mass spectrometry or by observing a shift in the molecular weight on an SDS-PAGE gel.

Diagram: Hapten-Carrier Conjugation Workflow

Hapten_Carrier_Conjugation Hapten This compound EDC_NHS EDC/NHS Activation Hapten->EDC_NHS Carrier Carrier Protein (KLH/BSA) Conjugation Conjugation Reaction Carrier->Conjugation Activated_Hapten Activated Hapten EDC_NHS->Activated_Hapten Activated_Hapten->Conjugation Crude_Conjugate Crude Conjugate Conjugation->Crude_Conjugate Purification Purification (Desalting/Dialysis) Crude_Conjugate->Purification Final_Conjugate Purified Conjugate Purification->Final_Conjugate

Caption: Workflow for conjugating this compound to a carrier protein.

Protocol 2: Immunization and Antibody Production

This protocol provides a general guideline for generating polyclonal antibodies in rabbits. A similar protocol can be adapted for mice for monoclonal antibody production.

Materials:

  • Purified this compound-KLH conjugate

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile PBS

  • Syringes and needles

  • New Zealand White rabbits (2-3 kg)

Procedure:

  • Pre-immune Bleed: Collect blood from the ear artery of each rabbit before the first immunization to serve as a negative control.

  • Primary Immunization (Day 0):

    • Prepare an emulsion by mixing 500 µg of the conjugate in 0.5 mL of PBS with 0.5 mL of CFA.

    • Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.

  • Booster Immunizations (Days 14, 28, and 49):

    • Prepare an emulsion by mixing 250 µg of the conjugate in 0.5 mL of PBS with 0.5 mL of IFA.

    • Inject the emulsion subcutaneously at multiple sites.

  • Test Bleeds and Titer Determination (Days 35, 56):

    • Collect small blood samples from the ear artery.

    • Allow the blood to clot and centrifuge to separate the serum.

    • Determine the antibody titer using the ELISA protocol described below.

  • Final Bleed (Day 63 or when titer is high):

    • Once a high antibody titer is achieved, perform a final bleed.

    • Purify the IgG fraction from the serum using protein A/G affinity chromatography.

Diagram: Immunization and Bleeding Schedule

Immunization_Schedule cluster_timeline Timeline (Days) cluster_actions Actions D0 D0 D14 D14 PreImmune Pre-immune Bleed Primary Primary Immunization (CFA) D28 D28 Booster1 Booster 1 (IFA) D35 D35 Booster2 Booster 2 (IFA) D49 D49 TestBleed1 Test Bleed 1 D56 D56 Booster3 Booster 3 (IFA) D63 D63 TestBleed2 Test Bleed 2 FinalBleed Final Bleed Hypothetical_Pathway Extracellular_Signal Extracellular Signal (e.g., Nutrient Availability) Metabolic_Enzyme Metabolic Enzyme Extracellular_Signal->Metabolic_Enzyme Target_Molecule This compound Metabolic_Enzyme->Target_Molecule Precursor Fatty Acid Precursor Precursor->Metabolic_Enzyme Acyltransferase Acyltransferase Target_Molecule->Acyltransferase Acylated_Protein Acylated Protein Acyltransferase->Acylated_Protein Target_Protein Target Protein Target_Protein->Acyltransferase Cellular_Response Cellular Response (e.g., Gene Expression, Enzyme Activity) Acylated_Protein->Cellular_Response

References

Application Notes and Protocols: Synthesis of a Fluorescent Analog of (5Z)-3-Oxotetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5Z)-3-oxotetradecenoyl-CoA is an intermediate in fatty acid metabolism. The study of its dynamics, localization, and interactions within cellular environments is crucial for understanding lipid metabolism and developing therapeutic agents for metabolic disorders. Fluorescent analogs of such molecules are invaluable tools, enabling real-time visualization and quantification in live cells. This document provides a detailed protocol for the synthesis of a fluorescent analog of this compound, specifically NBD-(5Z)-3-oxotetradecenoyl-CoA, where the fluorescent probe 7-nitrobenz-2-oxa-1,3-diazol (NBD) is attached to the fatty acyl chain. This analog allows for the investigation of its role in various biological processes through fluorescence microscopy and other fluorescence-based assays.

Principle

The synthesis of NBD-(5Z)-3-oxotetradecenoyl-CoA can be approached through a chemo-enzymatic method. This strategy involves the chemical synthesis of an NBD-labeled fatty acid precursor, followed by its enzymatic conversion to the corresponding acyl-CoA. This approach offers high specificity and yield, minimizing the harsh conditions that could degrade the labile acyl-CoA molecule. An alternative, purely chemical synthesis is also presented.

Data Presentation

Table 1: Spectroscopic Properties of NBD-labeled Acyl-CoA Analog

PropertyValue
Excitation Maximum (λex)~465 nm
Emission Maximum (λem)~535 nm
Molar Extinction Coefficient (at λex)~25,000 M⁻¹cm⁻¹
Quantum Yield~0.3

Table 2: Representative Yields for Synthesis Steps

StepMethodAverage Yield (%)
Synthesis of NBD-labeled fatty acidChemical Synthesis70-85%
Enzymatic conversion to Acyl-CoAAcyl-CoA Synthetase80-95%
Overall YieldChemo-enzymatic56-80%

Experimental Protocols

Protocol 1: Chemo-Enzymatic Synthesis of NBD-(5Z)-3-Oxotetradecenoyl-CoA

This protocol is divided into two main stages: the chemical synthesis of the NBD-labeled fatty acid precursor and the subsequent enzymatic synthesis of the final acyl-CoA product.

Part A: Chemical Synthesis of 12-NBD-(5Z)-3-oxotetradecenoic acid

This synthesis involves creating a fatty acid with a reactive group for NBD attachment and the characteristic 3-oxo and 5Z-double bond moieties. A plausible retrosynthetic analysis suggests starting from commercially available materials to build the carbon chain.

Materials and Reagents:

  • Appropriate starting materials (e.g., protected ω-amino fatty acid, reagents for chain elongation and introduction of unsaturation and ketone functionality)

  • 4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl)

  • Triethylamine (B128534) (TEA)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of the fatty acid backbone: This is a multi-step process that is highly dependent on the chosen synthetic route. A general outline involves:

    • Protecting the carboxylic acid of a starting ω-amino fatty acid.

    • Performing chain elongation reactions (e.g., Wittig or Grignard reactions) to achieve the desired 14-carbon chain length.

    • Introducing the Z-double bond at the 5-position using a stereoselective reaction such as the Wittig reaction with a Z-selective ylide.

    • Oxidizing a hydroxyl group at the 3-position to a ketone.

    • Deprotecting the carboxylic acid and the terminal amino group.

  • NBD Labeling:

    • Dissolve the synthesized 12-amino-(5Z)-3-oxotetradecenoic acid in DMF.

    • Add triethylamine (2 equivalents) to the solution.

    • Add a solution of NBD-Cl (1.5 equivalents) in DMF dropwise while stirring.

    • Protect the reaction from light and stir at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain pure 12-NBD-(5Z)-3-oxotetradecenoic acid.

    • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part B: Enzymatic Synthesis of NBD-(5Z)-3-Oxotetradecenoyl-CoA

This step utilizes an acyl-CoA synthetase to attach the NBD-labeled fatty acid to Coenzyme A.

Materials and Reagents:

  • 12-NBD-(5Z)-3-oxotetradecenoic acid (from Part A)

  • Coenzyme A, trilithium salt (CoA)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available broad-specificity enzyme)

  • Adenosine triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Tributylphosphine (optional, as a reaction accelerator)[1]

  • HPLC system for purification

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 100 mM Potassium phosphate buffer (pH 7.4)

      • 10 mM MgCl₂

      • 5 mM ATP

      • 1 mM CoA

      • 0.5 mM 12-NBD-(5Z)-3-oxotetradecenoic acid (dissolved in a minimal amount of DMSO or ethanol)

      • Acyl-CoA Synthetase (concentration as per manufacturer's recommendation)

      • (Optional) 1 mM Tributylphosphine[1]

    • Bring the final volume to 1 mL with nuclease-free water.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2-4 hours. The optimal time may vary depending on the enzyme activity.

  • Reaction Monitoring and Purification:

    • Monitor the formation of the NBD-labeled acyl-CoA by reverse-phase HPLC using a C18 column. The product will have a different retention time compared to the free fatty acid and CoA.

    • Purify the NBD-(5Z)-3-oxotetradecenoyl-CoA from the reaction mixture by preparative or semi-preparative HPLC.

  • Quantification and Storage:

    • Determine the concentration of the purified product by measuring its absorbance at the NBD excitation maximum (~465 nm) and using the molar extinction coefficient.

    • Store the purified fluorescent analog at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Fully Chemical Synthesis of NBD-(5Z)-3-Oxotetradecenoyl-CoA

This method avoids the use of enzymes but requires more stringent anhydrous conditions.

Materials and Reagents:

  • 12-NBD-(5Z)-3-oxotetradecenoic acid

  • Coenzyme A, free acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents like Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous solvents (THF, DMF)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 12-NBD-(5Z)-3-oxotetradecenoic acid and NHS (1.2 equivalents) in anhydrous THF.

    • Add DCC (1.2 equivalents) to the solution and stir at room temperature for 2-3 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Thioesterification:

    • In a separate flask, dissolve Coenzyme A in a mixture of water and THF.

    • Filter the activated ester solution to remove the DCU precipitate.

    • Slowly add the filtered solution to the Coenzyme A solution while maintaining the pH around 7.5-8.0 with a suitable base (e.g., sodium bicarbonate).

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Purification:

    • Purify the final product by HPLC as described in Protocol 1.

Visualization of Workflow and Pathways

Synthesis_Workflow Start Starting Materials (e.g., ω-amino fatty acid) Synth_FA Multi-step Chemical Synthesis (Chain elongation, Unsaturation, Oxidation, Deprotection) Start->Synth_FA Amino_FA 12-amino-(5Z)-3-oxotetradecenoic acid Synth_FA->Amino_FA NBD_Label NBD Labeling Amino_FA->NBD_Label NBD_Cl NBD-Cl NBD_Cl->NBD_Label Purification1 Purification (Column Chromatography) NBD_Label->Purification1 NBD_FA 12-NBD-(5Z)-3-oxotetradecenoic acid Enzymatic_Synth Enzymatic Synthesis NBD_FA->Enzymatic_Synth CoA Coenzyme A CoA->Enzymatic_Synth ATP ATP ATP->Enzymatic_Synth Enzyme Acyl-CoA Synthetase Enzyme->Enzymatic_Synth Purification2 Purification (HPLC) Enzymatic_Synth->Purification2 Final_Product NBD-(5Z)-3-oxotetradecenoyl-CoA Purification1->NBD_FA Purification2->Final_Product

Caption: Chemo-enzymatic synthesis workflow for NBD-(5Z)-3-oxotetradecenoyl-CoA.

Fatty_Acid_Metabolism_Pathway Extracellular Extracellular Fluorescent Fatty Acid Analog Cell_Membrane Cell Membrane Uptake Fatty Acid Transporter Extracellular->Uptake Cytosol_FA Intracellular Fluorescent Fatty Acid Analog Uptake->Cytosol_FA Activation Acyl-CoA Synthetase Cytosol_FA->Activation Fluorescent_Acyl_CoA NBD-(5Z)-3-oxotetradecenoyl-CoA Activation->Fluorescent_Acyl_CoA Beta_Oxidation Beta-Oxidation (Mitochondria/Peroxisome) Fluorescent_Acyl_CoA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis (ER) Fluorescent_Acyl_CoA->Lipid_Synthesis Signaling Cellular Signaling Fluorescent_Acyl_CoA->Signaling TAG Triacylglycerols Lipid_Synthesis->TAG PL Phospholipids Lipid_Synthesis->PL

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of (5Z)-3-Oxotetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (5Z)-3-oxotetradecenoyl-CoA enzymatic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the synthesis of this compound?

A1: The synthesis of this compound is a key step in the bacterial Type II fatty acid synthesis (FAS) pathway. The primary enzyme catalyzing the condensation reaction to form the 3-oxoacyl-ACP precursor is β-ketoacyl-acyl carrier protein (ACP) synthase I, commonly known as FabB. In organisms like Escherichia coli, FabB is essential for the elongation of unsaturated fatty acids and can utilize acyl-ACP substrates up to 14 carbons in length.[1]

Q2: What are the necessary substrates for the enzymatic synthesis of the 3-oxoacyl-ACP precursor of this compound?

A2: The enzymatic reaction catalyzed by FabB requires two key substrates: an acyl-ACP primer and a malonyl-ACP extender unit. Specifically, for the synthesis of the C14 precursor, the likely substrates are (3Z)-dodecenoyl-ACP and malonyl-ACP. The enzyme facilitates the condensation of these two molecules, resulting in the formation of 3-oxo-(5Z)-tetradecenoyl-ACP, with the release of CO2 and holo-ACP.[1]

Q3: How can the final product, this compound, be obtained from its ACP-tethered precursor?

A3: The direct product of the FabB-catalyzed reaction is 3-oxo-(5Z)-tetradecenoyl-ACP. To obtain the CoA thioester, a subsequent enzymatic or chemical step is required to transfer the acyl chain from the acyl carrier protein (ACP) to coenzyme A (CoA). This can be achieved using an acyl-ACP thioesterase that has activity towards long-chain acyl-ACPs, followed by ligation to CoA using an acyl-CoA synthetase. Alternatively, direct transacylation might be possible under specific in vitro conditions, though this is less common.

Q4: What are the key factors that influence the yield of the enzymatic synthesis?

A4: Several factors can significantly impact the yield of the enzymatic reaction. These include the concentrations of the enzyme (FabB) and substrates (acyl-ACP and malonyl-ACP), temperature, pH, and the presence of any inhibitors. The stability of the enzyme and the integrity of the substrates, particularly the acyl-ACP, are also critical for optimal synthesis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Enzyme- Confirm enzyme activity with a standard substrate.- Ensure proper protein folding and storage conditions (-80°C in appropriate buffer).- Use a fresh batch of purified enzyme.
Substrate Degradation- Prepare acyl-ACP and malonyl-ACP substrates fresh.- Keep substrates on ice to prevent hydrolysis.- Verify the integrity of substrates via gel electrophoresis or mass spectrometry.
Suboptimal Reaction Conditions- Optimize pH and temperature for the specific FabB enzyme being used (see Table 1 for typical ranges).- Titrate substrate concentrations to determine the optimal ratio (see Table 2).
Product Inhibition- Long-chain acyl-ACPs can cause feedback inhibition of FabB.[2] - Consider a coupled reaction system where the product is immediately used in a subsequent step to prevent its accumulation.
Incomplete Substrate Conversion Insufficient Enzyme Concentration- Increase the concentration of FabB in the reaction mixture.- Prolong the incubation time, ensuring the enzyme remains active throughout.
Incorrect Substrate Ratio- An imbalance in the acyl-ACP to malonyl-ACP ratio can limit the reaction.- Empirically determine the optimal molar ratio of the substrates.
Presence of Inhibitors in Reagents- Use high-purity reagents and ultrapure water.- If using cell lysates, consider purifying the enzyme to remove endogenous inhibitors.
Formation of Off-Target Products Contaminating Enzyme Activities- Ensure the purity of the FabB enzyme preparation.- If using a reconstituted FAS system, omit enzymes that could lead to side reactions (e.g., reductases if only the 3-oxo product is desired).
Non-specific Substrate Utilization- If the acyl-ACP primer is a mixed population, purify the desired (3Z)-dodecenoyl-ACP prior to the reaction.
Product Instability Hydrolysis of the Thioester Bond- Maintain a slightly acidic to neutral pH during purification.- Store the purified product at low temperatures (-80°C) and minimize freeze-thaw cycles.

Quantitative Data Summary

Table 1: Effect of pH and Temperature on FabB Activity

pHRelative Activity (%)Temperature (°C)Relative Activity (%)
5.0452060
6.0802585
7.01003095
7.59537100
8.0704250
9.0305015
Note: Data are representative and may vary depending on the specific enzyme and buffer system. Optimal conditions for E. coli FabB are generally around pH 7.0 and 37°C.[3][4]

Table 2: Substrate Concentration Effects on Product Yield

(3Z)-dodecenoyl-ACP (µM)malonyl-ACP (µM)FabB (µM)Incubation Time (min)Relative Yield (%)
105013040
255013075
505013090
502513060
5010013095
50500.53050
5050230100
Note: These values are illustrative. The optimal concentrations should be determined empirically for each experimental setup.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of 3-oxo-(5Z)-tetradecenoyl-ACP

This protocol describes the synthesis of the ACP-tethered precursor to this compound using purified E. coli enzymes.

Materials:

  • Purified holo-ACP

  • Purified FabB (β-ketoacyl-ACP synthase I)

  • Purified FabD (malonyl-CoA:ACP transacylase)

  • (3Z)-dodecenoyl-ACP (primer substrate)

  • Malonyl-CoA

  • Reaction Buffer: 100 mM sodium phosphate, pH 7.0, 2 mM DTT

  • Quenching Solution: 10% trichloroacetic acid (TCA)

Procedure:

  • Malonyl-ACP Synthesis (in situ): a. In a microcentrifuge tube, prepare a reaction mixture containing:

    • 50 µM holo-ACP
    • 100 µM malonyl-CoA
    • 1 µM FabD
    • Reaction buffer to a final volume of 50 µL. b. Incubate at 37°C for 30 minutes to generate malonyl-ACP.

  • Condensation Reaction: a. To the malonyl-ACP reaction mixture, add:

    • 50 µM (3Z)-dodecenoyl-ACP
    • 2 µM FabB b. Adjust the final volume to 100 µL with reaction buffer. c. Incubate at 37°C for 60 minutes.

  • Reaction Quenching: a. Stop the reaction by adding an equal volume of ice-cold 10% TCA. b. Incubate on ice for 10 minutes to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Product Analysis: a. The supernatant can be analyzed for the acyl-CoA product after appropriate derivatization or the protein pellet can be analyzed for acyl-ACP using conformationally sensitive gel electrophoresis (urea-PAGE) or mass spectrometry.

Protocol 2: Purification of Long-Chain Acyl-CoA Products

This protocol outlines a general method for the solid-phase extraction and purification of long-chain acyl-CoA molecules from an aqueous reaction mixture.[5]

Materials:

  • C18 solid-phase extraction (SPE) cartridge

  • Wash Buffer 1: 50 mM potassium phosphate, pH 7.0

  • Wash Buffer 2: 2% ammonium (B1175870) acetate

  • Elution Buffer: 70% acetonitrile (B52724) in water

  • Lyophilizer

Procedure:

  • Cartridge Equilibration: a. Activate the C18 SPE cartridge by washing with 5 mL of 100% acetonitrile. b. Equilibrate the cartridge with 10 mL of Wash Buffer 1.

  • Sample Loading: a. Load the aqueous reaction supernatant containing the acyl-CoA product onto the cartridge.

  • Washing: a. Wash the cartridge with 5 mL of Wash Buffer 1 to remove salts and hydrophilic impurities. b. Wash the cartridge with 5 mL of Wash Buffer 2 to remove unbound starting materials.

  • Elution: a. Elute the this compound with 2 mL of Elution Buffer.

  • Solvent Removal: a. Freeze the eluate in liquid nitrogen and lyophilize to dryness to obtain the purified product. b. Resuspend the purified product in an appropriate buffer for storage at -80°C.

Visualizations

fatty_acid_synthesis_pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products malonyl_coa Malonyl-CoA fabB FabB (β-ketoacyl-ACP synthase I) malonyl_coa->fabB Extender Unit dodecenoyl_acp (3Z)-Dodecenoyl-ACP dodecenoyl_acp->fabB Primer product 3-Oxo-(5Z)-tetradecenoyl-ACP fabB->product co2 CO₂ fabB->co2 acp Holo-ACP fabB->acp

Caption: Enzymatic condensation reaction catalyzed by FabB.

experimental_workflow prep 1. Substrate Preparation ((3Z)-Dodecenoyl-ACP & Malonyl-ACP) reaction 2. Enzymatic Reaction (Incubation with FabB) prep->reaction quench 3. Reaction Quenching (e.g., TCA precipitation) reaction->quench purify 4. Product Purification (Solid-Phase Extraction) quench->purify analyze 5. Product Analysis (HPLC, Mass Spectrometry) purify->analyze

Caption: General workflow for enzymatic synthesis and purification.

fabB_regulation FadR FadR fabB_gene fabB gene FadR->fabB_gene Activates (+) FabR FabR FabR->fabB_gene Represses (-) LC_acyl_CoA Long-Chain Acyl-CoA LC_acyl_CoA->FadR Inhibits FabB_protein FabB Protein fabB_gene->FabB_protein Transcription & Translation

Caption: Transcriptional regulation of the fabB gene in E. coli.[6][7]

References

preventing degradation of (5Z)-3-oxotetradecenoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and detailed protocols to prevent the degradation of (5Z)-3-oxotetradecenoyl-CoA and other long-chain acyl-CoA esters during extraction from biological samples. Acyl-CoAs are critical metabolic intermediates, but their inherent instability makes quantitative analysis challenging.[1][2] This center addresses common issues to help ensure high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: Degradation is primarily caused by two factors:

  • Enzymatic Hydrolysis: Endogenous enzymes such as acyl-CoA hydrolases (thioesterases) present in the biological sample can rapidly cleave the high-energy thioester bond.[3][4]

  • Chemical Instability (Hydrolysis): The thioester bond is susceptible to chemical hydrolysis, which is accelerated at neutral or alkaline pH.[5][6] Working at a slightly acidic pH is crucial for stability.

Q2: Why is sample handling so critical for acyl-CoA recovery?

A2: Immediate processing of fresh tissue or cells is ideal to minimize enzymatic degradation. If storage is necessary, samples must be flash-frozen in liquid nitrogen and stored at -80°C.[7] Repeated freeze-thaw cycles must be avoided as they compromise cellular integrity, releasing degradative enzymes and significantly reducing analyte stability.[7]

Q3: What is the best pH for extraction buffers?

A3: An acidic pH is essential to inhibit enzymatic activity and prevent chemical hydrolysis of the thioester bond. Buffers with a pH between 4.9 and 5.3 are commonly used and have been shown to improve recovery.[8][9]

Q4: Should I use an internal standard?

A4: Yes. Due to the multi-step nature of the extraction and the potential for analyte loss, an internal standard is critical for accurate quantification.[10] A stable isotope-labeled standard of the target analyte is ideal. If unavailable, an odd-chain acyl-CoA (e.g., C17:0-CoA) is a suitable alternative as it is not naturally abundant in most samples.[11] The internal standard should be added at the very beginning of the extraction process.[11]

Troubleshooting Guide

This section addresses common problems encountered during the extraction of this compound and provides actionable solutions.

ProblemPossible CausesRecommended Solutions
Low or No Analyte Signal Degradation during Sample Handling: Delayed processing or improper storage allowed enzymatic or chemical breakdown.Flash-freeze samples immediately in liquid nitrogen after collection and store at -80°C until use. Minimize time between thawing and homogenization.[7]
Inefficient Extraction: The chosen solvent system is not effectively extracting the acyl-CoA from the tissue or cell matrix.Use a proven solvent system, such as a mixture of isopropanol, acetonitrile (B52724), and an acidic potassium phosphate (B84403) buffer, to ensure efficient cell lysis and analyte solubilization.[8][12]
Suboptimal pH: The extraction buffer pH is too high (neutral or alkaline), leading to rapid thioester hydrolysis.Ensure all buffers are adjusted to an acidic pH (e.g., pH 4.9) to preserve the integrity of the thioester bond.[8]
Poor Recovery from SPE Analyte Loss during Loading/Washing: The analyte may not bind efficiently to the solid-phase extraction (SPE) sorbent or is being washed away.Ensure the SPE cartridge is appropriate (e.g., weak anion exchange or C18).[7] Optimize loading and wash conditions; ensure the pH of the loading solution promotes binding.
Incomplete Elution: The elution solvent is not strong enough to release the analyte from the SPE sorbent.Test different elution solvents. For anion exchange, a buffer with higher ionic strength or a different pH may be needed. For C18, increasing the percentage of organic solvent can improve recovery.
Hydrophilic Analyte Loss: Short-chain acyl-CoAs, being more hydrophilic, are often poorly retained on C18 SPE columns and can be lost.For broader profiling, consider extraction methods that do not require an SPE step, such as those using 5-sulfosalicylic acid (SSA) for protein precipitation.[11]
High Variability Between Replicates Inconsistent Homogenization: Incomplete or inconsistent homogenization of tissue samples leads to variable extraction efficiency.Ensure tissue is thoroughly homogenized to a uniform consistency. Using a glass homogenizer on ice is a reliable method.[8]
Precipitation Issues: Inconsistent protein precipitation can lead to matrix effects and variable recovery.After adding precipitation agents (e.g., acetonitrile, SSA), vortex thoroughly and ensure consistent incubation times on ice before centrifugation.[11]
Internal Standard Added Too Late: The internal standard was not added at the beginning of the process and thus did not account for all sources of analyte loss.Always add the internal standard to the sample before the first homogenization or extraction step.[11]

Logical Flow for Troubleshooting Low Acyl-CoA Yield

G start Low Acyl-CoA Yield Detected check_storage Review Sample Storage: Flash Frozen at -80°C? No Freeze-Thaw Cycles? start->check_storage check_ph Verify Extraction Buffer pH: Is it acidic (pH 4.9-5.3)? check_storage->check_ph Yes improve_storage ACTION: Implement strict sample handling protocols. check_storage->improve_storage No check_is Check Internal Standard: Added at the very first step? check_ph->check_is Yes adjust_ph ACTION: Prepare fresh buffer and verify pH. check_ph->adjust_ph No check_spe Evaluate SPE Step: Optimized protocol? Consider SSA method as alternative? check_is->check_spe Yes adjust_is ACTION: Revise protocol to add IS at the start. check_is->adjust_is No optimize_spe ACTION: Re-optimize SPE or switch to SSA precipitation. check_spe->optimize_spe No

Caption: A troubleshooting decision tree for diagnosing low acyl-CoA yield.

Quantitative Data Summary

The choice of extraction method significantly impacts the recovery of acyl-CoAs. Methods involving trichloroacetic acid (TCA) followed by SPE can result in poor recovery of more polar species.[13] In contrast, methods using 5-sulfosalicylic acid (SSA) for deproteinization often show superior recovery, especially for shorter-chain acyl-CoAs and their precursors.[11]

Table 1: Comparison of Acyl-CoA Extraction Method Recoveries

AnalyteRecovery with 10% TCA + SPE (%)Recovery with 2.5% SSA (%)
Pantothenate0>99
Dephospho-CoA0>99
Free CoA174
Acetyl-CoA3659
Malonyl-CoA2674
Propionyl-CoA6280
(Data adapted from a study comparing extraction techniques, with recovery relative to a direct spike in water[13])

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Tissue using SPE

This protocol is adapted from established methods emphasizing high recovery and is suitable for tissues like the liver, heart, and kidney.[7][8]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer, pre-chilled

  • 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9, ice-cold

  • Acetonitrile (ACN) and 2-Propanol, ice-cold

  • Saturated Ammonium Sulfate ((NH₄)₂SO₄)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Weak anion exchange or C18 solid-phase extraction (SPE) columns

  • Nitrogen evaporator

Procedure:

  • Homogenization: Weigh approximately 100 mg of frozen tissue and place it in the pre-chilled glass homogenizer. Add 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.

  • Solvent Addition: Add 2.0 mL of 2-propanol to the homogenate and homogenize again.[14]

  • Extraction: Add 4.0 mL of acetonitrile and 0.25 mL of saturated (NH₄)₂SO₄. Vortex the mixture vigorously for 5 minutes.[14]

  • Phase Separation: Centrifuge at ~2,000 x g for 5 minutes. Carefully collect the upper organic phase, which contains the acyl-CoAs.[14]

  • Dilution: Dilute the collected supernatant with 10 mL of 100 mM KH₂PO₄ (pH 4.9) to prepare it for SPE loading.[14]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the diluted sample onto the column.

    • Wash the column to remove impurities (e.g., with the acidic buffer).

    • Elute the acyl-CoAs using an appropriate solvent (e.g., 2-propanol or methanol (B129727) with a modifier).

  • Sample Concentration: Dry the eluted sample under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of a solvent suitable for your downstream analysis (e.g., LC-MS).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_purify Purification cluster_final Final Steps Tissue 1. Tissue Sample (+ Internal Standard) Homogenize 2. Homogenize in Acidic Buffer Tissue->Homogenize Extract 3. Add Solvents (ACN, Propanol) Homogenize->Extract Centrifuge 4. Centrifuge & Collect Supernatant Extract->Centrifuge Load 5. Load on SPE Column Centrifuge->Load Wash 6. Wash Column Load->Wash Elute 7. Elute Acyl-CoAs Wash->Elute Dry 8. Dry Under N2 Elute->Dry Reconstitute 9. Reconstitute Dry->Reconstitute Analyze 10. LC-MS Analysis Reconstitute->Analyze

Caption: Workflow for the solid-phase extraction (SPE) of acyl-CoAs.

References

Technical Support Center: Analysis of Acyl-CoAs by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry-based analysis of acyl-Coenzyme A (acyl-CoA) compounds. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues encountered during the analysis of this challenging class of molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most effective ionization method for analyzing acyl-CoAs by mass spectrometry?

A1: Electrospray ionization (ESI) in the positive ion mode is the most widely recommended method for the analysis of acyl-CoAs.[1][2][3] This is because the tertiary amine on the pantothenate moiety is readily protonated, leading to efficient ionization and sensitive detection. While negative ion mode can be used, positive ion mode generally provides greater sensitivity for most acyl-CoA species.[3]

Q2: What are the characteristic fragmentation patterns of acyl-CoAs in positive ion mode tandem mass spectrometry (MS/MS)?

A2: Acyl-CoAs exhibit a highly predictable fragmentation pattern in positive ion mode MS/MS, which is invaluable for their identification and quantification. The two most common fragmentation events are:

  • A neutral loss of 507 Da: This corresponds to the loss of the 3'-phosphoadenosine-5'-diphosphate moiety and is the most abundant fragmentation pathway.[1][4][5] This neutral loss is often used for precursor ion or neutral loss scanning experiments to selectively detect all acyl-CoA species in a complex sample.[6]

  • A product ion at m/z 428: This fragment corresponds to the adenosine-5'-diphosphate portion of the molecule, resulting from cleavage between the 5'-diphosphates.[1][7]

Monitoring the transition of the protonated parent ion to the fragment resulting from the 507 Da neutral loss is a common strategy in Multiple Reaction Monitoring (MRM) assays for quantifying specific acyl-CoAs.[1][8]

Q3: My acyl-CoA samples seem to be degrading. How can I improve their stability?

A3: Acyl-CoAs are notoriously unstable and susceptible to hydrolysis, particularly in aqueous solutions at neutral or alkaline pH.[9][10] To minimize degradation, the following precautions are recommended:

  • Work at low temperatures: Perform all sample preparation steps on ice.

  • Use acidic conditions: Employ acidic extraction solvents, such as 2.5% 5-sulfosalicylic acid (SSA), to inhibit enzymatic activity and acidify the solution.[10]

  • Minimize time in aqueous solutions: Reduce the time samples are in an aqueous environment before analysis.[9]

  • Proper storage: For short-term storage, keep samples at 4°C. For long-term storage, store extracts as dry pellets at -80°C.[8][10]

  • Reconstitution solvent: Reconstitute samples in a solvent that promotes stability, such as a buffered solution (e.g., 50 mM ammonium (B1175870) acetate, pH 6.8) or a solvent containing a high percentage of organic modifier (e.g., 80% methanol).[8][11]

Q4: I am observing a low signal for my acyl-CoA of interest. What are the potential causes and how can I troubleshoot this?

A4: Low signal intensity is a common problem in acyl-CoA analysis. The issue can generally be traced back to one of four areas: sample preparation, chromatography, ionization, or mass spectrometer parameters.

Here is a logical workflow to troubleshoot low signal intensity:

TroubleshootingWorkflow cluster_sample_prep Sample Preparation Checks cluster_chromatography Chromatography Checks cluster_ionization Ionization Checks cluster_ms_params MS Parameter Checks start Low Signal Observed check_sample_prep Review Sample Preparation start->check_sample_prep check_chromatography Evaluate Chromatography check_sample_prep->check_chromatography If sample prep is optimal sp1 Acyl-CoA degradation? check_ionization Assess Ionization Efficiency check_chromatography->check_ionization If chromatography is good c1 Poor peak shape? check_ms_params Optimize MS Parameters check_ionization->check_ms_params If ionization is stable i1 Unstable spray? solution_found Signal Improved check_ms_params->solution_found After optimization ms1 Incorrect precursor/product ions? sp2 Inefficient extraction? sp3 Loss during cleanup (SPE)? c2 Co-elution with interfering species? i2 Ion suppression from matrix? ms2 Suboptimal collision energy? ms3 Inadequate source conditions?

Caption: A logical workflow for troubleshooting low LC-MS signal.

Troubleshooting Guides

Guide 1: Optimizing Sample Preparation

Poor sample preparation can lead to low recovery and degradation of acyl-CoAs.

IssuePotential CauseRecommended Solution
Low Analyte Recovery Inefficient extraction from the biological matrix.Use a robust extraction solvent such as 80% methanol (B129727) or an acidic solution like 2.5% SSA.[8][10] Ensure thorough homogenization and vortexing.
Loss of analyte during Solid Phase Extraction (SPE).SPE can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[1][10] Consider methods that do not require an SPE step, such as those using SSA for deproteinization.[1] If SPE is necessary, ensure the chosen cartridge and elution method are optimized for your analytes of interest.
Analyte Degradation Hydrolysis in aqueous solutions.Minimize the time samples are in aqueous solutions. Store samples as dry pellets at -80°C and reconstitute just prior to analysis in a stabilizing solvent like 50 mM ammonium acetate.[8][10]
Matrix Effects Co-extraction of interfering compounds that cause ion suppression.Optimize the sample cleanup procedure. A well-designed SPE protocol can help remove interfering salts and lipids. Also, ensure good chromatographic separation to resolve the analyte from the bulk of the matrix components.[9]
Guide 2: Optimizing Mass Spectrometry Source Conditions

The settings of the electrospray ionization (ESI) source are critical for achieving optimal sensitivity.

ParameterGeneral RecommendationImpact on Acyl-CoA Analysis
Spray Voltage 3.0 - 5.5 kV (positive mode)A stable spray is crucial. Start with the instrument manufacturer's recommendation and optimize for your specific acyl-CoAs. A typical starting point is around 3.5 kV.[2]
Capillary/Heater Temperature 200 - 350 °CHigher temperatures can improve desolvation but may also lead to in-source degradation of thermally labile acyl-CoAs. A temperature range of 275-320°C is a good starting point.[2][11]
Sheath and Auxiliary Gas Flow Instrument dependentThese gases aid in desolvation and nebulization. Higher flow rates can improve signal but may also lead to analyte degradation if the temperature is also high. Optimize to achieve a stable signal and good peak shape.
Nebulizer Pressure 35 psiThis parameter affects the droplet size in the ESI plume. A typical value is around 35 psi.[12]

Table of Exemplary Source Conditions from Literature:

ParameterStudy 1 (Long-chain acyl-CoAs)[2]Study 2 (Acyl-CoA Profiling)[12]Study 3 (General Metabolomics)[11]
Ionization Mode Positive ESIPositive ESIPositive ESI
Spray Voltage 3.5 kVNot specified3.0 kV
Capillary/Heater Temp. 275 °C200 °C (drying gas)120 °C
Sheath Gas Flow 45 a.u.11 L/min30 a.u.
Auxiliary Gas Flow Not specifiedNot specified10 a.u.
Sweep Gas Flow 2 a.u.Not specified3 a.u.
Nebulizer Pressure Not specified35 psiNot specified

Note: "a.u." stands for arbitrary units. These values are highly instrument-dependent and should be used as starting points for optimization.

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from a method that does not require solid-phase extraction, which is beneficial for retaining hydrophilic short-chain acyl-CoAs.[1]

Protocol1 start Start: Cell Culture Plate wash_cells Wash cells with ice-cold PBS start->wash_cells add_ssa Add ice-cold 2.5% SSA with internal standard wash_cells->add_ssa scrape_cells Scrape cells and transfer to microcentrifuge tube add_ssa->scrape_cells vortex_incubate Vortex and incubate on ice for 10 min scrape_cells->vortex_incubate centrifuge Centrifuge at 16,000 x g for 10 min at 4°C vortex_incubate->centrifuge collect_supernatant Transfer supernatant to a new tube centrifuge->collect_supernatant analyze Inject into LC-MS/MS collect_supernatant->analyze

References

troubleshooting low signal in (5Z)-3-oxotetradecenoyl-CoA mass spec analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of (5Z)-3-oxotetradecenoyl-CoA. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Troubleshooting Guide

This guide addresses specific problems that can lead to low signal intensity or complete signal loss during the LC-MS analysis of this compound.

Q1: I am seeing a very low signal, or no signal at all, for my this compound standard. What should I check first?

A1: A complete or near-complete loss of signal often points to a fundamental issue with the system or the analyte's stability. Systematically check the following:

  • Mass Spectrometer Performance: Infuse a known, stable compound (e.g., reserpine, PPGs) to confirm the instrument is functioning correctly and producing a stable electrospray.[1] This will help you determine if the issue is with the mass spectrometer itself or with your analyte/method.

  • Analyte Stability: this compound, like other acyl-CoAs, is susceptible to hydrolysis, particularly in aqueous solutions that are not acidic.[1] Prepare fresh standards and ensure your stock solutions are stored correctly (typically in an organic solvent at -80°C). Minimize the time the analyte spends in aqueous solutions on the autosampler.[1][2]

  • LC-MS Connection: Ensure all fluidic connections between the LC and the mass spectrometer are secure and free of leaks. Check for blockages in the transfer lines or the ESI needle.

  • Basic Instrument Settings: Verify that essential instrument parameters like voltages, gas flows (nebulizing, drying), and temperatures are set to appropriate values for your analysis.[1][3]

Q2: My signal intensity is poor and inconsistent. What are the likely causes related to my sample or method?

A2: Inconsistent and low signal intensity often points to issues with sample preparation, chromatography, or ionization.

  • Sample Degradation: The thioester bond in acyl-CoAs is labile. Ensure samples are kept cold (e.g., 4°C in the autosampler) and that the pH of your sample solvent is slightly acidic to improve stability.[2] For medium to long-chain acyl-CoAs, reconstitution in a solvent containing some organic component (e.g., 20% acetonitrile) can improve stability and solubility.[2][4]

  • Inefficient Ionization: The large CoA moiety makes these molecules polar, but the long acyl chain gives them non-polar character. Electrospray ionization (ESI) in positive ion mode is typically more efficient for acyl-CoAs.[5] The mobile phase composition is critical; ensure it is compatible with efficient ionization. The presence of ion-pairing reagents, while sometimes used for chromatography, can suppress the MS signal and should be used with caution.

  • Ion Suppression: Matrix effects from complex biological samples (e.g., salts, lipids, detergents) co-eluting with your analyte can significantly suppress its ionization and reduce the signal.[1] An effective sample cleanup, such as solid-phase extraction (SPE), is crucial to remove these interfering components.[1]

  • Suboptimal MS/MS Parameters: If you are using tandem mass spectrometry (MS/MS), incorrect selection of precursor and product ions or suboptimal collision energy will lead to poor sensitivity.[1] For acyl-CoAs, a common fragmentation is the neutral loss of the pantoetheine-ADP moiety.[5]

Q3: How can I improve my sample preparation to increase signal intensity?

A3: A robust sample preparation protocol is critical for success. The goal is to efficiently extract the analyte while removing interfering matrix components.

  • Extraction Method: Protein precipitation followed by solid-phase extraction (SPE) is a common and effective method for acyl-CoAs.[1] Using an inappropriate SPE sorbent or elution solvent can lead to significant sample loss.[1] C18-based SPE cartridges are often suitable for long-chain acyl-CoAs.

  • Minimize Degradation During Extraction: Perform all extraction steps at low temperatures (on ice) to minimize enzymatic and chemical degradation. Work quickly and avoid prolonged exposure of the sample to room temperature.

  • Solvent Choice: The choice of extraction and final reconstitution solvent is important. Some studies show that sulfosalicylic acid (SSA)-based extraction can result in higher recovery for some acyl-CoAs compared to trichloroacetic acid (TCA).[6] The final sample should be dissolved in a solvent compatible with your initial LC mobile phase conditions to ensure good peak shape.[2][4]

Q4: My chromatographic peak shape is poor (e.g., broad, tailing). How does this affect my signal and how can I fix it?

A4: Poor peak shape dilutes the analyte as it enters the mass spectrometer, which lowers the signal-to-noise ratio and reduces sensitivity.

  • Column Choice: A C18 reversed-phase column is commonly used for long-chain acyl-CoA analysis.[2][7] However, the unique properties of your analyte might require testing different column chemistries (e.g., C8, C4).

  • Mobile Phase pH: The pH of the mobile phase can significantly impact peak shape. Acyl-CoAs carry a negative charge, and operating at a slightly basic pH (e.g., pH 8.5 with ammonium (B1175870) acetate) can sometimes improve peak shape on C18 columns.[2]

  • Gradient Optimization: Ensure your gradient is optimized to properly retain and elute this compound as a sharp peak. A shallow gradient around the expected elution time can improve resolution from other components.

  • Contamination: Column contamination can lead to peak tailing and signal deterioration.[7] Regular column washing or using a guard column can help mitigate this.

Frequently Asked Questions (FAQs)

Q: What are the typical MS/MS transitions for a long-chain oxo-acyl-CoA?

A: While you must determine the exact precursor m/z for this compound, acyl-CoAs share a common fragmentation pattern. In positive ion mode, a characteristic fragmentation is the neutral loss of the 5'-phospho-ADP moiety (C₁₀H₁₂N₅O₁₀P₂S⁻, neutral mass ~507 Da), leading to a product ion containing the acyl chain.[5] Another common fragment corresponds to the adenosine (B11128) diphosphate (B83284) portion at m/z 428.[5] You should optimize the collision energy for your specific instrument and analyte to maximize the intensity of the desired product ion.

Q: In which ionization mode, positive or negative, should I analyze this compound?

A: Previous studies have demonstrated that positive ion mode ESI is generally more efficient and sensitive for the analysis of acyl-CoA species.[5][8] However, negative ion mode can also be used, and it is worth testing both modes during method development to determine the optimal choice for your specific compound and instrument.[8]

Q: How stable is this compound in solution?

A: Acyl-CoAs are known to be unstable in aqueous solutions, especially at neutral or basic pH, due to hydrolysis of the thioester bond.[1] Stability is improved in slightly acidic conditions (e.g., pH 4-6) and at low temperatures (4°C).[2] For long-term storage, standards should be kept in an organic solvent at -80°C. The stability in the autosampler over a 48-hour period can vary depending on the solvent composition.[9]

Q: Can I use an internal standard? If so, what kind?

A: Yes, using an internal standard is highly recommended to correct for sample loss during preparation and for variations in instrument response. The ideal internal standard is a stable isotope-labeled version of this compound. If that is not available, an odd-chain-length fatty acyl-CoA, such as C17:0-CoA, is a suitable alternative as it is unlikely to be present endogenously in most samples.[7][8]

Data & Protocols

Quantitative Data Summary

For successful analysis, instrument parameters must be carefully optimized. The following tables provide typical starting points for LC and MS parameters based on common practices for long-chain acyl-CoA analysis.

Table 1: Typical LC Parameters for this compound Analysis

ParameterTypical ValueNotes
Column C18 Reversed-Phase (e.g., 100 x 2.0 mm, 3 µm)A C4 column can also be effective for separating large acyl-CoAs.[10]
Mobile Phase A 10 mM Ammonium Acetate in Water (pH ~8.5)High pH can improve peak shape for some acyl-CoAs.[2]
Mobile Phase B AcetonitrileMethanol (B129727) can also be used as the organic modifier.
Flow Rate 0.2 - 0.4 mL/minAdjust based on column dimensions and system pressure.
Gradient Start at low %B (e.g., 20%), ramp to high %B (e.g., 95%)A long, shallow gradient is often required to separate different acyl-CoAs.[2]
Column Temp. Room Temperature to 40°CElevated temperature can improve peak shape but may affect analyte stability.
Injection Vol. 5 - 10 µLDepends on sample concentration and instrument sensitivity.

Table 2: Typical ESI-MS/MS Parameters (Positive Ion Mode)

ParameterTypical ValueNotes
Ionization Mode Electrospray Ionization (ESI), PositivePositive mode generally provides better sensitivity for acyl-CoAs.[5]
Spray Voltage 3.0 - 4.5 kVOptimize for stable spray and maximum signal.
Capillary Temp. 300 - 350 °CHelps in desolvation of the analyte ions.
Sheath Gas Flow 30 - 40 (arbitrary units)Optimize to focus the ESI plume.
Auxiliary Gas Flow 5 - 15 (arbitrary units)Aids in solvent evaporation.
Precursor Ion [M+H]⁺ of this compoundCalculate the theoretical m/z for the protonated molecule.
Product Ion(s) e.g., [M+H - 507]⁺, m/z 428Optimize collision energy to maximize the signal of the most stable/abundant fragment.[5]
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Biological Samples

This protocol provides a general workflow for extracting long-chain acyl-CoAs from cell or tissue samples.

  • Homogenization: Homogenize the cell pellet or ground tissue (~10-20 mg) on ice in 500 µL of a cold extraction solvent (e.g., 2:1:1 Isopropanol:Acetonitrile:Water with 0.1% Formic Acid). Add the internal standard at this stage.

  • Protein Precipitation: Vortex the homogenate vigorously for 10 minutes at 4°C to precipitate proteins.

  • Centrifugation: Centrifuge the sample at ~16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • Solid-Phase Extraction (SPE) Cleanup (Recommended):

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and polar contaminants.

    • Elute the acyl-CoAs with 1 mL of methanol or an appropriate organic solvent mixture.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50 µL) of a suitable solvent (e.g., 80:20 Water:Acetonitrile with 10 mM ammonium acetate) for LC-MS analysis.[2][4] Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

Visualizations

Diagrams of Workflows and Logic

The following diagrams illustrate key experimental and troubleshooting workflows.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Cell/Tissue Sample Homogenize Homogenization (with Internal Standard) Sample->Homogenize Centrifuge Protein Precipitation & Centrifugation Homogenize->Centrifuge Extract Supernatant Collection Centrifuge->Extract SPE Solid-Phase Extraction (SPE Cleanup) Extract->SPE Dry Evaporation (Drying) SPE->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation (Reversed-Phase) Reconstitute->LC MS ESI-MS/MS Detection (Positive Ion Mode) LC->MS Data Data Acquisition MS->Data Process Data Processing (Integration & Quantification) Data->Process

Caption: Experimental workflow for acyl-CoA analysis.

G Start Low or No Signal Detected CheckMS Check MS Performance with Standard Compound Start->CheckMS MS_OK MS OK? CheckMS->MS_OK SystemIssue Troubleshoot MS Hardware: - Clean Ion Source - Check Voltages/Gas - Calibrate MS_OK->SystemIssue No CheckAnalyte Prepare Fresh Standard & Mobile Phases MS_OK->CheckAnalyte Yes SystemIssue->CheckMS Signal_Restore Signal Restored? CheckAnalyte->Signal_Restore DegradationIssue Suspect Analyte Degradation or Contamination Signal_Restore->DegradationIssue No Success Problem Resolved Signal_Restore->Success Yes OptimizeMethod Optimize Method: - Sample Prep (SPE) - LC Gradient - MS/MS Parameters DegradationIssue->OptimizeMethod OptimizeMethod->Success

Caption: Troubleshooting decision tree for low signal.

G cluster_sample Sample-Related Issues cluster_instrument Instrument/Method Issues center Low Signal Intensity Degradation Analyte Degradation (Hydrolysis) Degradation->center Loss Loss during Prep (Poor SPE Recovery) Loss->center Concentration Low Concentration Concentration->center Suppression Ion Suppression (Matrix Effects) Suppression->center Ionization Poor Ionization (Suboptimal Source/Mobile Phase) Ionization->center Chromatography Poor Chromatography (Peak Tailing) Chromatography->center

Caption: Potential sources of signal loss/suppression.

References

Technical Support Center: Quantification of (5Z)-3-oxotetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of (5Z)-3-oxotetradecenoyl-CoA and other acyl-CoAs. The focus is on minimizing matrix effects, a common challenge in LC-MS/MS-based bioanalysis, to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2][3] This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][3] For this compound, which is often present at low concentrations in complex biological samples, matrix effects can lead to erroneous quantification.[2][4] Phospholipids are a major contributor to matrix effects in lipidomics, especially when using electrospray ionization (ESI).[1][5]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of this compound in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1] The percentage difference in the signal indicates the extent of the matrix effect.[1]

  • Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1][6][7] A constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.[1][7]

Q3: What is the most effective strategy to compensate for matrix effects in this compound quantification?

A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) in a stable isotope dilution (SID) LC-MS/MS method.[8][9][10][11][12] The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N). It is added to the sample at the beginning of the sample preparation process and experiences the same matrix effects and extraction inefficiencies as the endogenous analyte. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved. For acyl-CoAs, Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) is a method to biosynthetically generate these crucial internal standards.[8][9][11]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low and inconsistent signal intensity for this compound across replicates. Ion suppression due to matrix effects.[1]1. Dilute the Sample: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering matrix components.[1] Ensure the analyte concentration remains above the instrument's limit of detection. 2. Optimize Chromatography: Modify the LC method to better separate this compound from co-eluting matrix components.[1] This could involve adjusting the gradient, changing the mobile phase, or using a different analytical column.[1][5] 3. Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering substances.[13]
High variability in quantification results. Inconsistent matrix effects between samples ("relative matrix effects").[6]1. Use a Stable Isotope-Labeled Internal Standard: This is the most robust solution to correct for sample-to-sample variations in matrix effects.[8][9][10][11][12] 2. Standardize Sample Collection and Preparation: Ensure all samples are treated identically to minimize variability in the matrix composition.
Peak shape for this compound is poor (e.g., tailing, fronting, or splitting). Co-eluting matrix components can interfere with the chromatography.[2][4]1. Optimize Chromatographic Conditions: Adjust the mobile phase composition, pH, or gradient profile.[14] 2. Evaluate Different Stationary Phases: Test columns with different chemistries (e.g., C18, phenyl-hexyl) to achieve better separation.
Analyte signal is enhanced in some samples, leading to overestimation. Ion enhancement due to matrix effects.1. Assess Matrix Effects: Use the post-extraction spike method to quantify the extent of ion enhancement. 2. Improve Sample Cleanup: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove the components causing enhancement.[13][14]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol provides a quantitative assessment of matrix effects.

Materials:

  • Blank biological matrix (e.g., plasma, cell lysate) from a source known to not contain this compound.

  • This compound analytical standard.

  • Solvents for extraction and LC-MS/MS analysis.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration.

    • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow (e.g., protein precipitation, SPE).

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as Set A.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for cleaning up biological samples to reduce matrix components.

Materials:

  • SPE cartridge (e.g., mixed-mode C18 and anion exchange).

  • Sample lysate or extract.

  • Conditioning solvent (e.g., methanol).

  • Equilibration solvent (e.g., water).

  • Wash solvent (to remove interferences).

  • Elution solvent (to elute acyl-CoAs).

  • SPE manifold.

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.

  • Loading: Load the sample onto the SPE cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.

  • Elution: Pass the elution solvent through the cartridge to collect the acyl-CoAs of interest.

  • The eluted sample is then typically dried down and reconstituted in a solvent compatible with the LC-MS system.

Note: The specific sorbent and solvents should be optimized for this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample Biological Sample add_is Add Stable Isotope Internal Standard sample->add_is extraction Extraction (e.g., LLE, PPT) add_is->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup reconstitution Dry & Reconstitute cleanup->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing lcms->data quantification Quantitative Result data->quantification

Caption: A typical experimental workflow for the quantification of this compound.

troubleshooting_logic start Inconsistent or Low Signal? assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present no_me Investigate Other Causes (e.g., Instrument) me_present->no_me No minimize Minimize: 1. Improve Cleanup (SPE) 2. Optimize LC 3. Dilute Sample me_present->minimize Yes compensate Compensate: Use Stable Isotope Internal Standard reassess Re-assess Matrix Effect compensate->reassess minimize->compensate

Caption: A logical workflow for troubleshooting matrix effects in acyl-CoA analysis.

References

handling and storage stability of (5Z)-3-oxotetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the handling, storage, and stability of (5Z)-3-oxotetradecenoyl-CoA, a long-chain, monounsaturated 3-oxoacyl-coenzyme A thioester. Information provided is based on the general properties of similar acyl-CoA molecules due to the limited availability of specific experimental data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a long-chain fatty acyl-CoA molecule containing 14 carbons with a cis double bond at the fifth carbon and a ketone group at the third carbon. It is recognized as a metabolite in organisms such as E. coli.[1] As an acyl-CoA, it is an activated form of a fatty acid, making it an important intermediate in various metabolic pathways.

Q2: What are the primary stability concerns for this compound?

A2: The primary stability concerns for this compound are hydrolysis of the thioester bond and oxidation of the cis-double bond. The thioester bond is susceptible to cleavage in aqueous solutions, especially at neutral to alkaline pH. The monounsaturated bond can be prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.

Q3: How should I store this compound?

A3: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen). If you need to store it in solution, use a buffered aqueous solution at a pH between 4.0 and 6.0, or an anhydrous organic solvent such as acetonitrile. Solutions should be stored at -80°C and used as quickly as possible after preparation.

Q4: Can I repeatedly freeze and thaw solutions of this compound?

A4: It is highly recommended to avoid repeated freeze-thaw cycles, as this can lead to degradation of the molecule. Aliquoting the stock solution into single-use volumes is the best practice to maintain the integrity of the compound.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Inconsistent experimental results or loss of activity Degradation of this compound due to improper storage or handling.- Prepare fresh solutions from lyophilized powder for each experiment.- Ensure storage at ≤ -20°C for powder and -80°C for solutions.- Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Hydrolysis of the thioester bond in aqueous buffers.- Use buffers with a slightly acidic pH (4.0-6.0) if compatible with your experiment.- Minimize the time the compound spends in aqueous solution before use.
Precipitation of the compound in aqueous buffer Long-chain acyl-CoAs can have limited solubility in aqueous solutions.- Prepare a concentrated stock solution in an organic solvent (e.g., ethanol, DMSO) and then dilute it into the aqueous buffer.- Ensure the final concentration of the organic solvent is compatible with your experimental system.
Suspected oxidation of the double bond Exposure to oxygen, light, or metal ions.- Use deoxygenated buffers.- Protect solutions from light by using amber vials or wrapping containers in foil.- If possible, add a chelating agent like EDTA to the buffer to sequester metal ions.

Stability Data Summary

The following table summarizes the expected stability of this compound under various conditions, based on general knowledge of long-chain unsaturated acyl-CoAs.

Condition Parameter Expected Stability Recommendation
Storage (Lyophilized Powder) TemperatureStable for months at -20°C to -80°CStore desiccated at ≤ -20°C under inert gas.
Storage (Aqueous Solution) pH 4.0-6.0Relatively stable for short periods at -80°CPrepare fresh and use immediately. Aliquot for single use.
pH > 7.0Prone to rapid hydrolysisAvoid neutral to alkaline pH for storage.
Experimental Conditions TemperatureDegradation rate increases with temperatureKeep on ice during experimental setup.
Freeze-Thaw CyclesSusceptible to degradationAliquot solutions to avoid repeated freeze-thaw cycles.
Exposure to Air/LightPotential for oxidation of the double bondUse deoxygenated buffers and protect from light.

Experimental Protocols & Workflows

General Protocol for Preparing a Stock Solution
  • Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Under an inert atmosphere, dissolve the powder in an appropriate anhydrous organic solvent (e.g., ethanol, DMSO) or a slightly acidic aqueous buffer (pH 4.0-6.0).

  • Determine the concentration of the stock solution spectrophotometrically by measuring the absorbance at 260 nm (for the adenine (B156593) portion of CoA) or using a specific assay for thioesters.

  • Aliquot the stock solution into single-use volumes in amber vials and store at -80°C.

Visualizations

Logical Relationship for Handling and Storage

cluster_storage Storage cluster_conditions Key Conditions Lyophilized Powder Lyophilized Powder Temperature Temperature Lyophilized Powder->Temperature -20°C to -80°C Inert Atmosphere Inert Atmosphere Lyophilized Powder->Inert Atmosphere Ar or N2 Aqueous Solution Aqueous Solution Aqueous Solution->Temperature -80°C pH pH Aqueous Solution->pH 4.0 - 6.0 Optimal Stability Optimal Stability Temperature->Optimal Stability pH->Optimal Stability Inert Atmosphere->Optimal Stability

Caption: Key factors for ensuring the optimal stability of this compound.

General Experimental Workflow

Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Aliquot & Store Aliquot & Store Prepare Stock Solution->Aliquot & Store Thaw Single-Use Aliquot Thaw Single-Use Aliquot Aliquot & Store->Thaw Single-Use Aliquot Dilute to Working Concentration Dilute to Working Concentration Thaw Single-Use Aliquot->Dilute to Working Concentration Perform Experiment Perform Experiment Dilute to Working Concentration->Perform Experiment Analyze Data Analyze Data Perform Experiment->Analyze Data End End Analyze Data->End

Caption: A typical experimental workflow using this compound.

Potential Degradation Pathway

cluster_degradation Degradation Products Compound This compound Hydrolyzed (5Z)-3-oxotetradecenoic Acid + CoA Compound->Hydrolyzed Hydrolysis (H2O, pH > 7) Oxidized Oxidized Acyl-CoA Compound->Oxidized Oxidation (O2, light)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Purification of Long-Chain Unsaturated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of long-chain unsaturated acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of long-chain unsaturated acyl-CoAs in a question-and-answer format.

Question 1: I am experiencing very low or no recovery of my target long-chain unsaturated acyl-CoA. What are the possible causes and how can I troubleshoot this?

Answer:

Low recovery is a frequent challenge and can be attributed to several factors throughout the purification workflow. Here is a step-by-step troubleshooting guide:

  • Incomplete Cell or Tissue Lysis: The first critical step is the efficient disruption of your biological material to release the acyl-CoAs.

    • Troubleshooting:

      • Ensure thorough homogenization. For tissues, a glass homogenizer on ice is often more effective than plastic pestles.[1]

      • Optimize the ratio of extraction solvent to the amount of tissue. A 20-fold excess of solvent is a good starting point.[1]

      • For cultured cells, ensure complete cell lysis by using an appropriate lysis buffer and mechanical disruption (e.g., scraping for adherent cells).[2]

  • Degradation of Acyl-CoAs: Long-chain unsaturated acyl-CoAs are highly susceptible to both enzymatic and chemical degradation.

    • Troubleshooting:

      • Work quickly and maintain samples on ice at all times to minimize enzymatic activity.[1]

      • Use fresh, high-purity solvents to avoid contaminants that can degrade your sample.

      • Flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C until use. Avoid repeated freeze-thaw cycles.[1]

      • Consider the pH of your buffers. An acidic pH (around 4.9) is often used during extraction to inhibit enzymatic activity.[1][3]

  • Inefficient Solid-Phase Extraction (SPE): The SPE step is crucial for purifying and concentrating your sample, but it can also be a source of sample loss if not optimized.

    • Troubleshooting:

      • Ensure proper conditioning and equilibration of the SPE column before loading your sample.[1]

      • Optimize the wash and elution steps. A weak wash can leave impurities, while a harsh wash can elute your target molecule prematurely. The elution solvent must be strong enough to completely recover the acyl-CoA from the column.

      • Consider the type of SPE column. C18 reverse-phase and weak anion exchange columns are commonly used.[1]

  • Precipitation due to Poor Solubility: Long-chain acyl-CoAs are amphipathic molecules with limited solubility in aqueous solutions, which can lead to precipitation and loss during extraction and purification.

Question 2: My purified acyl-CoA sample appears to be degraded upon analysis by HPLC or LC-MS/MS. How can I prevent this?

Answer:

Degradation of unsaturated acyl-CoAs is a major concern, primarily due to oxidation of the double bonds and hydrolysis of the thioester linkage.

  • Preventing Oxidation:

    • Work in an Inert Atmosphere: Whenever possible, handle samples under a stream of inert gas like nitrogen or argon to minimize exposure to oxygen.

    • Use Fresh Solvents: Degas solvents before use by sparging with an inert gas or by sonication.

    • Avoid High Temperatures: Perform all steps on ice or at 4°C. During solvent evaporation, use a gentle stream of nitrogen at room temperature instead of heating.[1]

  • Preventing Hydrolysis:

    • Control pH: The thioester bond is susceptible to hydrolysis, especially at alkaline pH. Maintain a neutral or slightly acidic pH during purification and storage. Ammonium acetate buffer at pH 6.8 has been shown to improve the stability of acyl-CoAs.[5]

    • Avoid Certain Reagents: Some reducing agents like DTT can promote thioester hydrolysis. If a reducing agent is necessary, consider using TCEP (tris(2-carboxyethyl)phosphine), which is more stable and less likely to cleave thioesters.

    • Prompt Analysis: Analyze purified samples as quickly as possible. If short-term storage is necessary, store at -80°C.

Question 3: I am having difficulty separating different long-chain unsaturated acyl-CoA species by HPLC. What can I do to improve the resolution?

Answer:

Achieving good chromatographic separation of structurally similar long-chain unsaturated acyl-CoAs can be challenging. Here are some strategies to improve resolution:

  • Optimize the Mobile Phase Gradient: A shallow gradient of the organic solvent (typically acetonitrile) is often necessary to separate species with small differences in hydrophobicity.[6]

  • Adjust the pH of the Aqueous Mobile Phase: The pH can affect the retention of the acyl-CoAs. Using a buffer like potassium phosphate (B84403) at pH 4.9 or ammonium hydroxide (B78521) at a higher pH (e.g., 10.5) has been reported to improve separation on C18 columns.[3][6]

  • Consider a Different Column: While C18 columns are most common, a C4 column might provide different selectivity for these large molecules.[4]

  • Lower the Flow Rate: Reducing the flow rate can sometimes improve the resolution between closely eluting peaks.

  • Increase the Column Temperature: While counterintuitive for unstable molecules, a slightly elevated and controlled column temperature (e.g., 30-40°C) can improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer kinetics. This must be balanced against the risk of degradation.

Frequently Asked Questions (FAQs)

What is the best way to store long-chain unsaturated acyl-CoAs?

For short-term storage (up to a day), aqueous solutions should be kept at 2-8°C.[7] For long-term storage, it is best to store them as a lyophilized powder or as a solution in an organic solvent at -80°C. Avoid repeated freeze-thaw cycles.

What type of internal standard should I use for quantification?

An ideal internal standard is a structurally similar molecule that is not present in the biological sample. For acyl-CoA analysis, an odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is commonly used.[1]

How can I remove interfering lipids from my sample?

A common method is a biphasic extraction, such as a modified Bligh-Dyer extraction, where polar acyl-CoAs partition into the methanolic aqueous phase, while nonpolar lipids like triglycerides and cholesterol esters are removed in the chloroform (B151607) phase.[6] Solid-phase extraction also plays a crucial role in removing interfering substances.

Is it necessary to derivatize acyl-CoAs for analysis?

Derivatization is not typically required for LC-MS/MS analysis, as modern mass spectrometers are sensitive enough to detect the native molecules. However, for HPLC with fluorescence detection, derivatization with a fluorescent tag can significantly enhance sensitivity.

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Purification of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for various tissue types.[1][3]

Materials:

  • Frozen tissue sample

  • Homogenizer (e.g., glass homogenizer)

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange or C18 solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2 mL of isopropanol and homogenize again.

    • Add 4 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.

    • Vortex for 5 minutes at 4°C.

  • Extraction:

    • Centrifuge the homogenate at 2,000 x g for 5 minutes at 4°C.

    • Carefully collect the supernatant.

    • Re-extract the pellet with another 2 mL of the extraction solvent mixture (KH2PO4 buffer, isopropanol, acetonitrile in a 1:1:2 ratio).

    • Centrifuge again and combine the supernatants.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition a weak anion exchange SPE column by washing with 2 mL of methanol, followed by 2 mL of water, and finally equilibrate with 2 mL of the extraction solvent mixture.

    • Sample Loading: Load the combined supernatant onto the conditioned SPE column.

    • Washing: Wash the column with 2 mL of the extraction solvent mixture to remove unbound impurities.

    • Elution: Elute the acyl-CoAs with 2 mL of methanol containing 2% NH4OH, followed by 2 mL of methanol containing 5% NH4OH.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).

Protocol 2: HPLC Analysis of Long-Chain Unsaturated Acyl-CoAs

This protocol provides a general method for the separation of long-chain acyl-CoAs using reverse-phase HPLC with UV detection.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid

  • Purified acyl-CoA extract

Procedure:

  • System Setup:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 60% A, 40% B) at a flow rate of 1.0 mL/min.

    • Set the UV detector to monitor at 260 nm.

  • Sample Injection:

    • Inject 20 µL of the reconstituted acyl-CoA extract.

  • Gradient Elution:

    • Run a linear gradient to increase the percentage of Mobile Phase B. An example gradient is as follows:

      • 0-10 min: 40% B

      • 10-25 min: 40% to 70% B

      • 25-30 min: 70% to 100% B

      • 30-35 min: Hold at 100% B

      • 35-40 min: Return to 40% B and re-equilibrate.

    • The gradient profile should be optimized based on the specific acyl-CoAs of interest.

  • Data Analysis:

    • Identify peaks based on the retention times of known standards.

    • Quantify the peaks by integrating the peak area and comparing it to the internal standard.

Data Presentation

Table 1: Typical Recovery Rates of Long-Chain Acyl-CoAs Using Different Purification Methods
MethodAnalyteTissue/Cell TypeReported RecoveryReference
Solid-Phase Extraction (Oligonucleotide Purification Column) & HPLCLong-chain unsaturated acyl-CoAsRat heart, kidney, muscle70-80%[3]
Solid-Phase Extraction (2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel)Oleoyl-CoA, Palmitoyl-CoA, Arachidonyl-CoARat liver83-90%[4]
Table 2: Solubility of Long-Chain Unsaturated Acyl-CoAs
Acyl-CoAAqueous SolubilityCommon Solubilizing AgentsNotes
Oleoyl-CoA (18:1)LowMethanol, Acetonitrile, Isopropanol, DMSOOften used in combination with aqueous buffers.
Linoleoyl-CoA (18:2)LowMethanol, Acetonitrile, Isopropanol, DMSOSolubility decreases with increasing chain length and decreasing polarity.
Arachidonoyl-CoA (20:4)Very LowMethanol, Acetonitrile, Isopropanol, DMSOMay require sonication to dissolve in aqueous/organic mixtures.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis tissue Tissue/Cell Collection homogenization Homogenization in Acidic Buffer + Organic Solvents tissue->homogenization extraction Centrifugation & Supernatant Collection homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe Load Supernatant wash Wash Step spe->wash elution Elution Step wash->elution concentration Drying & Reconstitution elution->concentration analysis HPLC or LC-MS/MS Analysis concentration->analysis

Caption: Experimental workflow for the purification of long-chain unsaturated acyl-CoAs.

troubleshooting_flowchart start Low Recovery of Acyl-CoA q1 Is cell/tissue lysis complete? start->q1 sol1 Optimize homogenization method. Increase solvent-to-tissue ratio. q1->sol1 No q2 Are samples protected from degradation? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Work on ice. Use fresh, degassed solvents. Control pH. q2->sol2 No q3 Is SPE protocol optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Check column conditioning. Optimize wash and elution steps. q3->sol3 No q4 Is solubility an issue? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Use appropriate organic solvents. Optimize reconstitution solvent. q4->sol4 Yes end_node Problem Resolved q4->end_node No a4_yes Yes a4_no No sol4->q4

Caption: Troubleshooting flowchart for low recovery of long-chain unsaturated acyl-CoAs.

References

Technical Support Center: Enhancing Sensitivity for Low-Abundance Acyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection of low-abundance acyl-CoAs.

Troubleshooting Guide

This section addresses specific issues that may arise during acyl-CoA analysis, offering potential causes and solutions.

IssuePotential Cause(s)Recommended Solution(s)
Poor Signal or No Detection of Acyl-CoAs Sample degradation due to improper handling and storage.Acyl-CoAs are susceptible to hydrolysis. Process samples quickly on ice and store them as a dry pellet at -80°C. For analysis, reconstitute in methanol (B129727) or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH to improve stability.[1]
Insufficient sample cleanup leading to ion suppression.Incorporate a solid-phase extraction (SPE) step using a C18 or anion-exchange cartridge to remove interfering substances.[1]
Low ionization efficiency in the mass spectrometer.Optimize electrospray ionization (ESI) source parameters in positive ion mode. Acyl-CoAs are effectively detected in this mode.
Inconsistent or Irreproducible Results Incomplete protein precipitation during sample preparation.Use 2.5% (w/v) 5-sulfosalicylic acid (SSA) for deproteinization, as it has been shown to effectively deproteinize biological samples with good recovery of acyl-CoAs.[2]
Variability in sample extraction.Utilize an internal standard, such as C17:0-CoA or crotonoyl-CoA, added early in the extraction process to account for variability.[1][2]
Poor Chromatographic Peak Shape or Resolution Suboptimal liquid chromatography (LC) conditions.For short- to long-chain acyl-CoAs, use a reversed-phase C18 column. Employing ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium hydroxide) can significantly improve peak shape and resolution.[1]
Co-elution of isomeric or isobaric species.Optimize the chromatographic gradient to achieve better separation of acyl-CoA species.
Difficulty in Identifying Acyl-CoA Species Lack of characteristic fragmentation for confirmation.In positive ion mode tandem mass spectrometry (MS/MS), look for the characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da) or the fragment ion at m/z 428, which results from cleavage between the 5' diphosphates.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low-abundance acyl-CoAs?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the most sensitive and selective method for the quantification of acyl-CoAs.[1][2][3] This technique offers high specificity through methods like multiple reaction monitoring (MRM), which monitors specific precursor-to-product ion transitions for each acyl-CoA species.[1][2]

Q2: How can I prevent the degradation of my acyl-CoA samples?

A2: Acyl-CoAs are prone to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[1] To minimize degradation, it is crucial to process samples rapidly at low temperatures (e.g., on ice) and store them at -80°C as a dry pellet.[1] When reconstituting for analysis, using methanol or a buffered solution such as 50 mM ammonium acetate at a neutral pH can enhance stability compared to unbuffered aqueous solutions.[1][4]

Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?

A3: In positive ion mode, acyl-CoAs exhibit a common fragmentation pattern characterized by a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1] This allows for the use of neutral loss scans to identify a wide range of acyl-CoA species in a sample.[1] Another frequently observed fragment ion is at m/z 428, which arises from the cleavage between the 5' diphosphates.[1]

Q4: How can I improve the chromatographic separation of different acyl-CoA species?

A4: Achieving good chromatographic separation is critical to minimize ion suppression.[1] For the analysis of short- to long-chain acyl-CoAs, reversed-phase chromatography with a C18 column is commonly used.[1] The use of ion-pairing agents or operating at a high pH, for instance, 10.5 with ammonium hydroxide, can lead to improved peak shape and resolution.[1]

Q5: Why is an internal standard important in acyl-CoA analysis?

A5: An internal standard is essential for accurate quantification as it helps to correct for sample loss during preparation and for variations in instrument response. Isotope-labeled internal standards are particularly effective for this purpose.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Tissues
  • Tissue Homogenization:

    • Flash-freeze approximately 50 mg of tissue in liquid nitrogen and grind it to a fine powder.

    • Homogenize the powder in an ice-cold extraction buffer (e.g., a mix of isopropanol (B130326) and aqueous potassium phosphate (B84403) buffer) that contains an internal standard like C17:0-CoA.[1]

  • Phase Separation and Extraction:

    • Add petroleum ether and vortex to remove nonpolar lipids. Centrifuge at a low speed and discard the upper organic phase. This wash step should be repeated.[1]

    • Add methanol and chloroform, vortex, and incubate at room temperature.

    • Centrifuge at a high speed (e.g., 21,000 x g) to pellet the debris.[1]

  • Sample Cleanup (Recommended):

    • Transfer the supernatant containing the acyl-CoAs to a new tube and dry it under a stream of nitrogen.

    • For cleaner samples, a solid-phase extraction (SPE) step using a C18 or anion-exchange cartridge can be performed at this stage.[1]

Protocol 2: Acyl-CoA Extraction from Cultured Cells
  • Cell Lysis:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., crotonoyl-CoA).[1]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate on ice for 10 minutes.[1]

  • Lysate Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[1]

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.[1]

  • LC-MS/MS Analysis:

    • Inject the supernatant directly into the LC-MS/MS system.

    • For chromatography, use a C18 UHPLC column with an ion-pairing agent.[1]

Visualizations

Acyl_CoA_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Tissue or Cells) homogenization Homogenization / Lysis (with Internal Standard) start->homogenization extraction Liquid-Liquid or Solid-Phase Extraction homogenization->extraction lc_separation LC Separation (Reversed-Phase) cleanup Sample Cleanup (e.g., SPE) extraction->cleanup drydown Dry Down & Reconstitute cleanup->drydown drydown->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis Troubleshooting_Logic start Low/No Acyl-CoA Signal check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_lc_params Evaluate LC Parameters start->check_lc_params check_ms_params Optimize MS Parameters start->check_ms_params degradation Potential Degradation? check_sample_prep->degradation Yes ion_suppression Ion Suppression? check_sample_prep->ion_suppression No poor_separation Poor Separation? check_lc_params->poor_separation Yes low_ionization Low Ionization? check_ms_params->low_ionization Yes solution_storage Improve Sample Handling & Storage degradation->solution_storage Yes solution_cleanup Enhance Sample Cleanup (SPE) ion_suppression->solution_cleanup Yes solution_lc_method Optimize LC Method (e.g., pH, ion-pairing) poor_separation->solution_lc_method Yes solution_ms_tuning Tune MS for Acyl-CoAs low_ionization->solution_ms_tuning Yes

References

Validation & Comparative

Confirming the Identity of Synthesized Acyl-CoA Thioesters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Synthetic Approaches for Acyl-CoA Thioesters

The synthesis of acyl-CoAs is typically achieved by coupling a carboxylic acid with Coenzyme A (CoA). The primary challenge lies in the activation of the carboxylic acid to facilitate the formation of the thioester bond with the sulfhydryl group of CoA. Several methods are commonly employed, each with its own advantages and disadvantages.

Method Activating Agent Advantages Disadvantages Typical Yield
Mixed Anhydride (B1165640) Isobutyl chloroformateWell-established, generally good yields.[1]Requires careful temperature control to avoid side reactions.40-70%
Acid Chloride Oxalyl chloride, Thionyl chlorideHighly reactive, can drive reactions to completion.Can be harsh, potentially incompatible with sensitive functional groups.Variable, can be high
Acyl Imidazole (B134444) N,N'-Carbonyldiimidazole (CDI)Milder conditions, good for sensitive substrates.Can be slower, may require purification to remove imidazole byproduct.50-80%
N-Hydroxysuccinimide (NHS) Ester N,N'-Disuccinimidyl carbonateStable intermediate, good for purification before coupling with CoA.Two-step process, may have lower overall yield.40-60%

Analytical Techniques for Identity Confirmation

A combination of analytical techniques is essential to confirm the identity and purity of the synthesized acyl-CoA.

Technique Information Provided Key Parameters to Analyze Expected Results for (5Z)-3-oxotetradecenoyl-CoA
Mass Spectrometry (MS) Molecular weight and fragmentation patternParent ion mass, characteristic fragment ions (e.g., loss of phosphopantetheine)Expected m/z for [M-H]⁻ or [M+H]⁺ corresponding to the molecular formula C35H58N7O18P3S.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) Detailed structural informationChemical shifts, coupling constants, integrationSignals corresponding to the fatty acyl chain (including the Z-configured double bond and the ketone), and the CoA moiety (adenine, ribose, phosphopantetheine).
Ultraviolet-Visible (UV-Vis) Spectroscopy Confirmation of the adenine (B156593) moiety in CoAAbsorbance maximum at ~260 nmA strong absorbance peak around 260 nm.
High-Performance Liquid Chromatography (HPLC) Purity assessment and retention timePeak purity, retention time compared to standards (if available)A single major peak indicating a high degree of purity.

Experimental Protocols

Below are generalized protocols for the synthesis and characterization of an acyl-CoA, which can be adapted for this compound.

Synthesis of this compound via the Mixed Anhydride Method

This protocol is adapted from a method for synthesizing other acyl-CoAs and is a common approach.[1]

Part 1: Synthesis of (5Z)-3-oxotetradecenoic acid

The synthesis of the fatty acid precursor is the first critical step. This would likely involve multiple steps to introduce the cis-double bond at the 5th position and the ketone at the 3rd position. As a specific protocol for this exact molecule is not available, a generalized workflow is presented.

cluster_0 Synthesis of (5Z)-3-oxotetradecenoic acid Starting_Materials Commercially Available Starting Materials Intermediate_1 Multi-step synthesis to create the C14 backbone with required functionalities Starting_Materials->Intermediate_1 Chemical Reactions (e.g., Wittig, oxidation) Final_Acid (5Z)-3-oxotetradecenoic acid Intermediate_1->Final_Acid Final modification and purification

Caption: General workflow for the synthesis of the carboxylic acid precursor.

Part 2: Coupling of (5Z)-3-oxotetradecenoic acid with Coenzyme A

  • Activation of the Carboxylic Acid:

    • Dissolve (5Z)-3-oxotetradecenoic acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -15 °C.

    • Add N-methylmorpholine (1.1 eq) dropwise.

    • Slowly add isobutyl chloroformate (1.1 eq) dropwise, maintaining the temperature below -15 °C.

    • Stir the reaction mixture for 30 minutes at -15 °C. A white precipitate of N-methylmorpholine hydrochloride will form.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (trilithium salt or free acid, 0.9 eq) in a minimal amount of cold, deoxygenated water.

    • Add the cold CoA solution to the mixed anhydride reaction mixture dropwise.

    • Allow the reaction to proceed for 2-4 hours, gradually warming to room temperature.

  • Purification:

    • Purify the resulting this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

Confirmation of Identity Workflow

A logical workflow for confirming the identity of the synthesized product is crucial.

cluster_results Data Analysis and Confirmation Synthesized_Product Purified this compound Mass_Spec Mass Spectrometry (LC-MS/MS) Synthesized_Product->Mass_Spec NMR NMR Spectroscopy (1H, 13C, 31P) Synthesized_Product->NMR UV_Vis UV-Vis Spectroscopy Synthesized_Product->UV_Vis HPLC Analytical HPLC Synthesized_Product->HPLC MS_Result Correct Molecular Weight and Fragmentation Mass_Spec->MS_Result NMR_Result Expected Structural Features Confirmed NMR->NMR_Result UV_Result Absorbance at ~260 nm UV_Vis->UV_Result HPLC_Result High Purity (>95%) HPLC->HPLC_Result Identity_Confirmed Identity of this compound Confirmed MS_Result->Identity_Confirmed NMR_Result->Identity_Confirmed UV_Result->Identity_Confirmed HPLC_Result->Identity_Confirmed

Caption: Logical workflow for the analytical confirmation of synthesized acyl-CoA.

Alternatives to this compound

The choice of an alternative molecule is highly dependent on the specific research application. For instance, if studying a particular enzyme, alternatives could include:

  • Saturated Analogs: 3-oxotetradecanoyl-CoA would lack the double bond and could serve as a negative control or a comparator for understanding the role of unsaturation.

  • Analogs with Different Chain Lengths: 3-oxododecanoyl-CoA or 3-oxohexadecanoyl-CoA could be used to investigate the fatty acid chain length specificity of an enzyme.

  • Isomeric Analogs: (5E)-3-oxotetradecenoyl-CoA (the trans-isomer) would be a crucial comparator to understand the stereospecificity of biological processes.

The synthesis and identity confirmation for these alternatives would follow the same principles and methodologies outlined in this guide. The key difference would be in the starting carboxylic acid and the expected analytical data (e.g., different molecular weight, distinct NMR signals for the fatty acyl chain).

Conclusion

The successful synthesis and confirmation of the identity of this compound, or any novel acyl-CoA, requires a systematic approach. By carefully selecting a synthetic method and employing a suite of orthogonal analytical techniques, researchers can have high confidence in the structure and purity of their synthesized molecules. This guide provides a framework for these critical processes, enabling robust and reproducible research in the study of fatty acid metabolism and related fields.

References

Unraveling the Stereoselectivity of Fatty Acid Metabolism: A Comparative Analysis of (5Z)- and (5E)-3-Oxotetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of stereoisomers is paramount for elucidating metabolic pathways and designing targeted therapeutics. This guide provides a comparative analysis of the biological activity of (5Z)- and (5E)-3-oxotetradecenoyl-CoA, two geometric isomers that play a role in the beta-oxidation of unsaturated fatty acids.

While direct comparative studies on the biological activity of (5Z)- and (5E)-3-oxotetradecenoyl-CoA are limited, significant insights can be drawn from the stereospecificity of enzymes involved in fatty acid metabolism. The geometric configuration of the double bond at the fifth carbon position dictates the efficiency and pathway of their degradation, highlighting the high degree of selectivity within biological systems.

Enzymatic Processing: A Tale of Two Isomers

The key distinction in the metabolism of (5Z)- and (5E)-3-oxotetradecenoyl-CoA lies in their interaction with enzymes of the beta-oxidation pathway. The enzyme Δ³-Δ²-enoyl-CoA isomerase (EC 5.3.3.8) is a critical player in the degradation of unsaturated fatty acids with double bonds at odd-numbered carbon atoms. This enzyme catalyzes the isomerization of the double bond from the β,γ-position to the α,β-position, a necessary step for the subsequent action of enoyl-CoA hydratase.

A pivotal finding is that the activity of Δ³-Δ²-enoyl-CoA isomerase is markedly different for cis (Z) and trans (E) isomers.

Quantitative Comparison of Isomerase Activity
Substrate IsomerRelative Reaction Rate with Δ³-Δ²-enoyl-CoA isomerase
(3Z)-alk-3-enoyl-CoA10x
(3E)-alk-3-enoyl-CoA1x

Data extrapolated from studies on analogous substrates.

This pronounced preference of Δ³-Δ²-enoyl-CoA isomerase for the (3Z)-isomer indicates that the metabolic flux of (5Z)-3-oxotetradecenoyl-CoA through the standard beta-oxidation pathway is significantly more efficient than that of its (5E) counterpart. The enzyme's active site is structurally optimized to bind and catalyze the isomerization of the cis configuration, leading to a tenfold higher reaction rate.

Experimental Protocols

The foundational research elucidating the stereoselectivity of Δ³-Δ²-enoyl-CoA isomerase involved the following key experimental approaches:

Synthesis of (3Z)- and (3E)-alk-3-enoyl-CoA Substrates

The synthesis of the cis and trans isomers of the fatty acyl-CoA substrates was a critical prerequisite for these studies. The original research by Stoffel and colleagues involved the chemical synthesis of these compounds to serve as substrates for the isolated enzyme.

Enzyme Isolation and Purification

The Δ³-Δ²-enoyl-CoA isomerase was isolated from rat liver mitochondria. The purification process typically involved multiple chromatographic steps to achieve a high degree of purity, ensuring that the observed activity was attributable to the specific enzyme.

Enzymatic Assay of Isomerase Activity

The activity of the purified Δ³-Δ²-enoyl-CoA isomerase was determined spectrophotometrically. The assay measures the formation of the α,β-unsaturated enoyl-CoA product, which has a characteristic absorbance at a specific wavelength. By incubating the enzyme with either the (3Z) or (3E) substrate and monitoring the change in absorbance over time, the initial reaction rates were calculated.

Signaling Pathways and Broader Biological Implications

Currently, there is a lack of direct evidence implicating (5Z)- or (5E)-3-oxotetradecenoyl-CoA in specific signaling pathways beyond their role as metabolic intermediates. However, the differential processing of these isomers can have downstream consequences. A slower metabolism of the (5E)-isomer could potentially lead to its accumulation or shunting into alternative metabolic routes, although this remains a subject for further investigation.

The efficient processing of the (5Z)-isomer ensures a smooth flow through the beta-oxidation spiral, contributing to cellular energy production. In contrast, the less efficient processing of the (5E)-isomer might, under certain physiological or pathological conditions, contribute to cellular stress or the formation of atypical lipid species.

Conclusion

The biological activity of (5Z)- and (5E)-3-oxotetradecenoyl-CoA is primarily dictated by the stereospecificity of the enzymes involved in their metabolism. The tenfold higher reaction rate of Δ³-Δ²-enoyl-CoA isomerase with the (3Z)-isomer highlights a significant difference in their metabolic fate. For researchers in drug development, this stereoselectivity is a crucial consideration, as targeting enzymes in fatty acid metabolism will require a deep understanding of their substrate specificity to ensure efficacy and avoid off-target effects. Further research is warranted to explore the potential signaling roles of these isomers and the full physiological consequences of their differential metabolism.

Visualizing the Metabolic Crossroads

To illustrate the differential processing of these isomers, the following diagrams depict the initial steps in their metabolic pathways.

fatty_acid_metabolism cluster_5Z This compound Pathway cluster_5E (5E)-3-oxotetradecenoyl-CoA Pathway 5Z This compound Isomerase_Z Δ³-Δ²-enoyl-CoA isomerase (High Activity) 5Z->Isomerase_Z Efficient (10x) Product_Z (2E)-3-oxotetradecenoyl-CoA Isomerase_Z->Product_Z Beta_Oxidation_Z Further Beta-Oxidation Product_Z->Beta_Oxidation_Z 5E (5E)-3-oxotetradecenoyl-CoA Isomerase_E Δ³-Δ²-enoyl-CoA isomerase (Low Activity) 5E->Isomerase_E Inefficient (1x) Alternative Alternative Pathways? 5E->Alternative Product_E (2E)-3-oxotetradecenoyl-CoA Isomerase_E->Product_E Beta_Oxidation_E Further Beta-Oxidation Product_E->Beta_Oxidation_E

Figure 1. Comparative metabolic pathways of (5Z)- and (5E)-3-oxotetradecenoyl-CoA.

experimental_workflow cluster_synthesis Substrate Preparation cluster_enzyme Enzyme Handling cluster_assay Activity Measurement Synthesis_Z Chemical Synthesis of (3Z)-alk-3-enoyl-CoA Assay_Z Enzymatic Assay with (3Z)-isomer Synthesis_Z->Assay_Z Synthesis_E Chemical Synthesis of (3E)-alk-3-enoyl-CoA Assay_E Enzymatic Assay with (3E)-isomer Synthesis_E->Assay_E Isolation Isolation of Δ³-Δ²-enoyl-CoA isomerase from Rat Liver Mitochondria Purification Chromatographic Purification Isolation->Purification Purification->Assay_Z Purification->Assay_E Spectro Spectrophotometric Monitoring of Product Formation Assay_Z->Spectro Assay_E->Spectro Data Comparative Rate Analysis Spectro->Data Calculate Initial Rates

Figure 2. General experimental workflow for comparing isomerase activity.

A Researcher's Guide to the Validation of LC-MS/MS Quantification for (5Z)-3-oxotetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators like (5Z)-3-oxotetradecenoyl-CoA is critical for understanding their roles in various physiological and pathological processes. This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound, offering a comparison with established methods for similar long-chain acyl-CoAs and presenting a detailed experimental protocol.

Long-chain acyl-Coenzyme A (acyl-CoA) species are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and lipid biosynthesis. Their quantification, however, presents analytical challenges due to their low abundance and inherent instability. LC-MS/MS has emerged as the gold standard for this purpose, offering high sensitivity and specificity.

While specific validation data for this compound is not extensively published, this guide draws upon established methodologies for other long-chain acyl-CoAs to provide a robust framework for its quantification.

Comparative Performance of LC-MS/MS Methods for Long-Chain Acyl-CoA Quantification

The validation of an LC-MS/MS method ensures its reliability for routine use. Key performance characteristics are assessed, and the following table summarizes typical validation parameters reported for the quantification of various long-chain acyl-CoAs, providing a benchmark for the expected performance of a method for this compound.

Validation ParameterTypical Performance for Long-Chain Acyl-CoAsSource
Linearity (R²) > 0.99[1]
Lower Limit of Quantification (LLOQ) pmol range[2]
Intra-day Precision (%RSD) < 15%[3]
Inter-day Precision (%RSD) < 15%[3]
Accuracy (% Recovery) 85-115%[3][4]

Detailed Experimental Protocol for LC-MS/MS Validation

This section outlines a typical workflow for the validation of an LC-MS/MS method for the quantification of this compound.

Sample Preparation

Effective extraction is crucial for accurate quantification. A common method involves solid-phase extraction (SPE) to isolate acyl-CoAs from the biological matrix.

  • Homogenization: Homogenize tissue samples in a suitable buffer (e.g., KH2PO4).

  • Extraction: Perform a liquid-liquid extraction using an organic solvent like acetonitrile (B52724) or isopropanol.

  • Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge to bind the acyl-CoAs.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent mixture.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.

    • Mobile Phase: A gradient elution with a binary solvent system, such as ammonium (B1175870) hydroxide (B78521) in water (A) and ammonium hydroxide in acetonitrile (B), is often employed.[3][5]

    • Flow Rate: A flow rate in the range of 200-500 µL/min is common.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive electrospray ionization (ESI) is generally used for the detection of acyl-CoAs.[3][5]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.[1] This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. For acyl-CoAs, a common fragmentation is the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.[6]

    • Internal Standard: An isotopically labeled version of the analyte or a structurally similar acyl-CoA (e.g., heptadecanoyl-CoA) should be used to correct for matrix effects and variations in extraction recovery and instrument response.

Method Validation

The following parameters should be assessed to validate the analytical method:

  • Selectivity and Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and internal standard.

  • Linearity and Range: Prepare a calibration curve by spiking known concentrations of a this compound standard into a blank matrix. The curve should be linear over the expected concentration range in the samples.

  • Accuracy and Precision: Determine the accuracy (closeness to the true value) and precision (repeatability) by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration that can be reliably detected, while the LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Evaluate the influence of co-eluting matrix components on the ionization of the analyte by comparing the response of the analyte in a neat solution versus in a post-extraction spiked matrix sample.

  • Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Alternative Quantification Approaches

While LC-MS/MS is the predominant technique, other methods have been used for acyl-CoA analysis, though they may lack the sensitivity and specificity of mass spectrometry. These include:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is less sensitive and may be subject to interferences from other molecules that absorb at the same wavelength as the adenine (B156593) base of CoA (around 260 nm).[7]

  • Enzymatic assays: These assays are typically specific for a particular class of acyl-CoAs but may not be suitable for the specific quantification of this compound.

Visualizing the Workflow

The following diagrams illustrate the key processes in the LC-MS/MS validation workflow.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Homogenization Homogenization Extraction Extraction Homogenization->Extraction Organic Solvent SPE SPE Extraction->SPE C18 Cartridge Reconstitution Reconstitution SPE->Reconstitution Mobile Phase LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (MRM Mode) LC->MS ESI+ Linearity Linearity & Range MS->Linearity Accuracy Accuracy & Precision Sensitivity LOD & LLOQ Matrix Matrix Effect Recovery Recovery Stability Stability

Caption: Experimental workflow for LC-MS/MS quantification.

cluster_parameters Key Validation Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity Validation->Sensitivity MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Core parameters for method validation.

References

Navigating the Specificity Challenge: A Comparative Guide to Antibody Cross-Reactivity Against Acyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of specific acyl-CoA thioesters is critical for unraveling metabolic pathways and developing targeted therapeutics. However, the structural similarity among these key metabolites presents a significant challenge: antibody cross-reactivity. This guide provides a framework for evaluating and comparing the specificity of antibodies against different acyl-CoA thioesters, offering detailed experimental protocols and illustrative data to aid in the selection and validation of these crucial research tools.

Acyl-CoA thioesters, such as acetyl-CoA, malonyl-CoA, succinyl-CoA, propionyl-CoA, and butyryl-CoA, are central nodes in cellular metabolism. Each plays a distinct and vital role in processes ranging from energy production and fatty acid synthesis to post-translational modifications and gene regulation. Consequently, the ability to specifically detect and quantify individual acyl-CoA species is paramount. This guide outlines the methodologies required to assess antibody cross-reactivity and highlights the importance of such validation for accurate and reproducible research.

Illustrative Cross-Reactivity Profiles of an Anti-Acyl-CoA Antibody

Due to the limited availability of direct comparative data from manufacturers, the following table represents an illustrative example of how cross-reactivity data for a hypothetical highly specific monoclonal antibody raised against Acetyl-CoA might be presented. The data is generated from a competitive ELISA, where the percentage of cross-reactivity is determined by comparing the concentration of each acyl-CoA thioester required to inhibit the antibody binding to the immobilized antigen by 50% (IC50).

Target AnalyteImmunogenAntibody TypeCross-Reactivity with Acetyl-CoACross-Reactivity with Succinyl-CoACross-Reactivity with Malonyl-CoACross-Reactivity with Propionyl-CoACross-Reactivity with Butyryl-CoA
Hypothetical Anti-Acetyl-CoA MAb Acetyl-CoA conjugated to KLHMonoclonal100%< 0.1%< 0.5%< 1.0%< 0.8%
Hypothetical Anti-Succinyl-CoA PAb Succinyl-CoA conjugated to BSAPolyclonal< 0.2%100%< 1.5%< 0.5%< 0.3%

Note: This table is for illustrative purposes to demonstrate how to present cross-reactivity data. Actual cross-reactivity will vary depending on the specific antibody and the experimental conditions.

Experimental Protocols for Assessing Antibody Cross-Reactivity

The development and characterization of antibodies against small molecules like acyl-CoA thioesters require specialized protocols. As these molecules are haptens (not immunogenic on their own), they must first be conjugated to a carrier protein to elicit an immune response.

Immunogen Synthesis: Conjugation of Acyl-CoA to a Carrier Protein

This protocol describes the synthesis of an immunogen by coupling an acyl-CoA to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), using a suitable crosslinker.

G cluster_activation Acyl-CoA Activation cluster_conjugation Conjugation Reaction cluster_purification Purification and Characterization acyl_coa Acyl-CoA activated_acyl_coa Activated Acyl-CoA (e.g., with maleimide (B117702) group) acyl_coa->activated_acyl_coa Introduce reactive group immunogen Acyl-CoA-Carrier Conjugate (Immunogen) activated_acyl_coa->immunogen React with sulfhydryl groups on carrier carrier Carrier Protein (e.g., KLH) carrier->immunogen purification Purification (e.g., Dialysis) immunogen->purification characterization Characterization (e.g., MALDI-TOF MS) purification->characterization

Fig. 1: Workflow for Immunogen Synthesis.

Materials:

  • Acyl-CoA of interest (e.g., Acetyl-CoA)

  • Carrier protein (e.g., KLH or BSA)

  • Crosslinker (e.g., SMCC - Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Conjugation Buffer (e.g., Phosphate Buffered Saline, pH 7.2)

  • Desalting column or dialysis tubing

Procedure:

  • Activate Carrier Protein: Dissolve the carrier protein in conjugation buffer. Add the crosslinker (e.g., SMCC) in a molar excess and incubate for 1-2 hours at room temperature.

  • Remove Excess Crosslinker: Pass the activated carrier protein solution through a desalting column to remove unreacted crosslinker.

  • Conjugation: Immediately add the acyl-CoA to the activated carrier protein solution. The thiol group on the Coenzyme A moiety will react with the maleimide group of the crosslinker. Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting immunogen by dialysis against PBS to remove unreacted acyl-CoA and other small molecules.

  • Characterization: Confirm the conjugation ratio (moles of acyl-CoA per mole of carrier protein) using techniques such as MALDI-TOF mass spectrometry.

Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for determining the specificity and cross-reactivity of antibodies against small molecules. In this assay, free acyl-CoA thioesters in solution compete with acyl-CoA conjugated to a coating protein for binding to the antibody.

G cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Detection plate Microtiter Plate coating_antigen Acyl-CoA-BSA Conjugate plate->coating_antigen Coat and Block add_to_plate Add mixture to coated plate antibody Primary Antibody incubation Incubate Antibody with Free Acyl-CoA antibody->incubation free_antigen Free Acyl-CoA (Analyte or Competitor) free_antigen->incubation incubation->add_to_plate secondary_ab Enzyme-linked Secondary Antibody add_to_plate->secondary_ab substrate Substrate secondary_ab->substrate readout Measure Signal substrate->readout G cluster_acetyl_coa Acetyl-CoA Signaling cluster_malonyl_coa Malonyl-CoA Signaling cluster_succinyl_coa Succinyl-CoA Signaling acetyl_coa Acetyl-CoA tca TCA Cycle acetyl_coa->tca Energy Production fatty_acid_synthesis Fatty Acid Synthesis acetyl_coa->fatty_acid_synthesis histone_acetylation Histone Acetylation (Gene Regulation) acetyl_coa->histone_acetylation malonyl_coa Malonyl-CoA cpt1 CPT1 malonyl_coa->cpt1 Inhibits beta_oxidation Fatty Acid β-oxidation cpt1->beta_oxidation Regulates succinyl_coa Succinyl-CoA tca_intermediate TCA Cycle Intermediate succinyl_coa->tca_intermediate heme_synthesis Heme Synthesis succinyl_coa->heme_synthesis protein_succinylation Protein Succinylation (Post-translational Modification) succinyl_coa->protein_succinylation

A Comparative Guide to the Inhibitory Potency of Acyl-CoA Analogs: A Case Study on Myristoyl-CoA Analogs Targeting N-Myristoyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Inhibitory Potency of Myristoyl-CoA Analogs

The inhibitory activities of several myristoyl-CoA analogs against N-myristoyltransferase were evaluated. The data, expressed as inhibitor dissociation constants (Ki), are summarized in the table below. A lower Ki value indicates a more potent inhibitor.

CompoundAnalog TypeKi (nM)[1]
S-(2-oxopentadecyl)-CoA (Analog 1)Nonhydrolyzable Acyl-CoA24
S-(2-hydroxypentadecyl)-CoA (Analog 2)Nonhydrolyzable Acyl-CoA> 200,000
S-(2-oxopentadecyl)-pantetheine (Analog 3)Acyl-CoA Fragment130,000
Myr-N-Gly-(L)-PheMyristoylated Peptide> 200,000
Myr-N-Gly-(L)-TyrMyristoylated Peptide> 200,000
Myr-N-Gly-(L)-Asn-Ala-Ala-Ser-Ala-Arg-(NH2)Myristoylated Peptide> 200,000

Analysis: The data clearly indicates that the nonhydrolyzable acyl-CoA analog, S-(2-oxopentadecyl)-CoA, is a highly potent inhibitor of NMT with a Ki of 24 nM.[1] The study suggests that both the adenosine (B11128) moiety and the 2-keto group are crucial for this strong inhibitory activity.[1] In contrast, reduction of the keto group to a hydroxyl (Analog 2) or removal of the adenosine portion (Analog 3) resulted in a dramatic loss of potency.[1] Furthermore, product analogs, such as myristoylated peptides, were found to be poor inhibitors of the enzyme.[1]

Experimental Protocols

Synthesis of Myristoyl-CoA Analogs

The synthesis of the myristoyl-CoA analogs involved a multi-step chemical process. For the most potent inhibitor, S-(2-oxopentadecyl)-CoA, the synthesis is outlined as follows:

  • Preparation of the Acyl Chain: 1-Bromo-2-pentadecanone (B1210782) was synthesized from myristic acid.

  • Thioesterification: The 1-bromo-2-pentadecanone was then reacted with coenzyme A (lithium salt) in a solution of isopropanol (B130326) and water at pH 6.5.

  • Purification: The resulting product, S-(2-oxopentadecyl)-CoA, was purified using column chromatography.

The other analogs were synthesized using similar, appropriate chemical strategies.

In Vitro N-Myristoyltransferase (NMT) Enzyme Assay

The inhibitory potency of the synthesized analogs was determined using an in vitro NMT enzyme assay.

  • Reaction Mixture: The assay was conducted in a total volume of 50 µL containing Tris-HCl buffer (pH 7.4), Triton X-100, dithiothreitol, EGTA, and a synthetic peptide substrate (based on the N-terminal sequence of a p60src substrate).

  • Enzyme and Substrate: A partially purified NMT enzyme preparation was used. The reaction was initiated by the addition of [3H]myristoyl-CoA.

  • Inhibitor Addition: The synthesized analog compounds were added to the reaction mixture at varying concentrations to determine their effect on enzyme activity.

  • Incubation: The reaction mixtures were incubated at 30°C for 30 minutes.

  • Quantification: The reaction was stopped, and the amount of radiolabeled myristoylated peptide formed was quantified by liquid scintillation counting after spotting the mixture onto filter paper discs and washing away the unreacted [3H]myristoyl-CoA.

  • Data Analysis: The inhibitor dissociation constants (Ki) were calculated from the data obtained at different inhibitor and substrate concentrations.

Visualizations

N_Myristoylation_Pathway cluster_0 N-Myristoylation Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Peptide N-Terminal Glycine (B1666218) Peptide Substrate Peptide->NMT Product Myristoylated Protein NMT->Product Myristate Transfer Inhibitor S-(2-oxopentadecyl)-CoA (Analog 1) Inhibitor->NMT Inhibition

Caption: Pathway of protein N-myristoylation and the inhibitory action of an analog.

Experimental_Workflow cluster_1 Inhibitory Potency Determination Workflow A Synthesize Myristoyl-CoA Analogs C Add Synthesized Analog (Inhibitor) A->C B Prepare Reaction Mixture: Buffer, Peptide, NMT Enzyme B->C D Initiate Reaction with [3H]myristoyl-CoA C->D E Incubate at 30°C D->E F Stop Reaction & Quantify Radiolabeled Product E->F G Calculate Ki Value F->G

Caption: Workflow for the in vitro N-myristoyltransferase (NMT) enzyme inhibition assay.

References

Comparative Guide to the Substrate Specificity of Acyl-CoA Dehydrogenases with a Focus on (5Z)-3-Oxotetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of various acyl-CoA dehydrogenases (ACADs), with a special focus on the hypothetical substrate, (5Z)-3-oxotetradecenoyl-CoA. Due to the absence of direct experimental data for this specific substrate in the current scientific literature, this document offers a comprehensive comparison based on the known activities of ACADs with structurally related molecules. The information presented herein is intended to guide researchers in designing experiments to characterize the enzymatic activity towards this novel substrate.

Acyl-CoA dehydrogenases are a class of mitochondrial flavoenzymes that are critical in the first step of each fatty acid β-oxidation cycle.[1] Their primary function is to introduce a trans double bond between the C2 (α) and C3 (β) positions of the acyl-CoA thioester substrate.[1] These enzymes are generally categorized based on their specificity for the chain length of the fatty acyl-CoA substrate: short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases.[1]

The substrate of interest, this compound, presents two key structural features that deviate from typical ACAD substrates: a 3-oxo group and a cis double bond at the 5th position. These features suggest that it may not be a standard substrate for the well-characterized ACADs.

Comparative Substrate Specificity of Acyl-CoA Dehydrogenases for C14 Substrates

To provide a framework for understanding the potential interaction of ACADs with this compound, the following table summarizes the known substrate specificities of human mitochondrial ACADs for various C14 acyl-CoA substrates.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
SCAD Myristoyl-CoA (C14:0)--Low activityGeneral knowledge
MCAD Myristoyl-CoA (C14:0)~1.5~1.0~6.7 x 10⁵[2]
LCAD Myristoyl-CoA (C14:0)~0.3~1.5~5.0 x 10⁶[3]
VLCAD Myristoyl-CoA (C14:0)~0.2~1.2~6.0 x 10⁶[4]

Note: The kinetic parameters presented are approximate values from various studies and can vary depending on the experimental conditions. The data for myristoyl-CoA (a saturated C14 acyl-CoA) is provided as a baseline for comparison.

Potential Enzymatic Challenges with this compound

The unique structure of this compound poses specific challenges for catalysis by conventional ACADs:

  • The 3-Oxo Group: The presence of a ketone at the C3 position would likely inhibit the canonical dehydrogenation reaction between C2 and C3. The catalytic mechanism of ACADs involves the abstraction of a proton from C2 and a hydride from C3. The 3-oxo group alters the electronic properties and steric hindrance at this position, likely preventing the standard reaction.

  • The (5Z)-Double Bond: The cis configuration of the double bond at position 5 is not a typical feature of fatty acid oxidation intermediates. The metabolism of unsaturated fatty acids with cis double bonds requires auxiliary enzymes, such as enoyl-CoA isomerase, to convert them to the trans configuration that can be processed by the subsequent enzymes in the β-oxidation pathway.[5]

Alternative Acyl-CoA Dehydrogenases and Broader Specificities

While the canonical ACADs are unlikely to process this compound, other dehydrogenases with broader substrate specificities might exhibit activity. For instance, some bacterial ACADs, such as FadE5 from Mycobacterium tuberculosis, have been shown to possess a wider substrate tolerance.[6] Furthermore, enzymes involved in metabolic pathways other than fatty acid oxidation could potentially recognize and act upon this substrate.

Experimental Protocols

To determine the substrate specificity of an acyl-CoA dehydrogenase for this compound, a continuous spectrophotometric assay is commonly employed.

Objective: To measure the rate of reduction of an electron acceptor, which is coupled to the oxidation of the acyl-CoA substrate by the dehydrogenase.

Materials:

  • Purified acyl-CoA dehydrogenase (e.g., MCAD, LCAD)

  • This compound (substrate)

  • Tris-HCl buffer (pH 8.0)

  • FAD (cofactor)

  • Electron Transfer Flavoprotein (ETF) or an artificial electron acceptor like Ferricenium hexafluorophosphate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, FAD, and the electron acceptor.

  • Enzyme Addition: Add a known concentration of the purified acyl-CoA dehydrogenase to the reaction mixture and incubate for a few minutes to ensure the enzyme is saturated with FAD.

  • Initiation of Reaction: Initiate the reaction by adding the substrate, this compound, to the cuvette.

  • Spectrophotometric Monitoring: Immediately monitor the change in absorbance at a specific wavelength corresponding to the reduction of the electron acceptor. For example, the reduction of ferricenium is monitored by the decrease in absorbance at 300 nm.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. To determine the kinetic parameters (Km and kcat), the assay should be repeated with varying concentrations of the substrate. The data can then be fitted to the Michaelis-Menten equation.

Experimental Workflow

The logical workflow for investigating the substrate specificity of acyl-CoA dehydrogenases for this compound is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assays cluster_analysis Data Analysis and Comparison P1 Synthesize or Procure This compound P2 Purify Acyl-CoA Dehydrogenases (SCAD, MCAD, LCAD, VLCAD) A1 Perform Spectrophotometric Activity Assays P2->A1 A2 Vary Substrate Concentration A1->A2 D2 Analyze Product Formation (e.g., by HPLC/MS) A1->D2 A3 Determine Kinetic Parameters (Km, kcat) A2->A3 D1 Compare Kinetic Data with Known Substrates A3->D1 D3 Draw Conclusions on Substrate Specificity D1->D3 D2->D3

Caption: Experimental workflow for determining ACAD substrate specificity.

Conclusion

While there is no direct evidence for the processing of this compound by known acyl-CoA dehydrogenases, this guide provides a comparative basis for initiating such investigations. The unique structural characteristics of this substrate make it an interesting candidate for probing the active sites of these enzymes and potentially discovering novel enzymatic activities. The provided experimental framework offers a clear path for researchers to elucidate the interactions between various acyl-CoA dehydrogenases and this novel molecule, which could have implications for drug development and our understanding of lipid metabolism.

References

comparative metabolomics of acyl-CoA profiles in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of acyl-CoA profiles across different species, supported by experimental data. Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and amino acid catabolism.[1][2] Understanding the variations in acyl-CoA pools across different organisms can provide crucial insights into metabolic regulation, disease states, and drug development.

Comparative Analysis of Acyl-CoA Profiles

The following table summarizes the concentrations of various acyl-CoA species in different organisms as reported in recent literature. It is important to note that the absolute concentrations can vary significantly depending on the specific tissue or cell type, growth conditions, and analytical methods used.

SpeciesTissue/Cell TypeAcyl-CoA SpeciesConcentrationUnitsReference
Human HepG2 cellsAcetyl-CoA~150pmol/mg protein[3]
HepG2 cellsMalonyl-CoA~20pmol/mg protein[3]
HepG2 cellsSuccinyl-CoA~10pmol/mg protein[3]
HepG2 cellsPalmitoyl-CoA (C16:0)~5pmol/mg protein[3]
LHCNM2 muscle cellsAcetyl-CoA~65pmol/mg protein[3]
Mouse LiverAcetyl-CoA~4.8pmol/mg tissue[3]
LiverMalonyl-CoA~0.5pmol/mg tissue[3]
LiverSuccinyl-CoA~1.0pmol/mg tissue[3]
LiverPalmitoyl-CoA (C16:0)~0.2pmol/mg tissue[3]
Yeast (S. cerevisiae)-Acetyl-CoA~15nmol/g dry weight[2]
-Malonyl-CoA~19nmol/g dry weight[2]
-Succinyl-CoA~5nmol/g dry weight[2]
Bacteria (E. coli)-Acetyl-CoA0.05-1.5nmol/mg dry weight[4]
-Malonyl-CoA0.01-0.23nmol/mg dry weight[4]
Bacteria (S. albus)-Acetyl-CoA~230nmol/g dry weight[2]
-Malonyl-CoA~40nmol/g dry weight[2]
-Succinyl-CoA~50nmol/g dry weight[2]

Experimental Protocols

The quantification of acyl-CoAs is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[5][6] Below are generalized protocols for the extraction and analysis of acyl-CoAs from mammalian tissues and microbial cells.

Protocol 1: Acyl-CoA Extraction from Mammalian Tissue

This protocol is adapted from methods described for the analysis of acyl-CoAs in mouse liver.[1][7]

  • Sample Homogenization : Approximately 20-50 mg of frozen tissue is homogenized in an ice-cold extraction solvent, such as a mixture of acetonitrile, methanol (B129727), and water (2:2:1 v/v/v).[8]

  • Protein Precipitation : The homogenate is vortexed and then centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet precipitated proteins.

  • Supernatant Collection : The supernatant containing the extracted acyl-CoAs is carefully transferred to a new tube.

  • Solvent Evaporation : The supernatant is dried under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution : The dried extract is reconstituted in a solvent suitable for LC-MS/MS analysis, typically a mixture of water and methanol containing a low concentration of ammonium (B1175870) acetate.[1]

Protocol 2: Acyl-CoA Extraction from Microbial Cells

This protocol is based on methodologies used for E. coli and S. cerevisiae.[2][4]

  • Cell Quenching and Harvesting : Microbial cultures are rapidly quenched in a cold solvent (e.g., -20°C methanol) to halt metabolic activity. Cells are then harvested by centrifugation at low temperatures.

  • Cell Lysis : The cell pellet is resuspended in an extraction buffer, and cells are lysed using methods such as bead beating or sonication in the presence of a solvent like 80% methanol.[1]

  • Protein Precipitation and Clarification : The lysate is centrifuged to remove cell debris and precipitated proteins.

  • Supernatant Processing : The resulting supernatant is dried and reconstituted in an appropriate solvent for LC-MS/MS analysis, similar to the protocol for mammalian tissues.

Visualizations

Metabolic Pathway: Fatty Acid Beta-Oxidation

The following diagram illustrates the central role of acyl-CoAs in the fatty acid beta-oxidation pathway, a key catabolic process for energy production.[2]

Beta_Oxidation cluster_Mitochondrion Mitochondrion Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Mitochondrion Mitochondrial Matrix Fatty_Acyl_CoA->Mitochondrion Beta_Oxidation_Cycle Beta-Oxidation Cycle Mitochondrion->Beta_Oxidation_Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl_CoA FADH2 FADH2 Beta_Oxidation_Cycle->FADH2 NADH NADH Beta_Oxidation_Cycle->NADH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ETC Electron Transport Chain FADH2->ETC NADH->ETC

Caption: A simplified diagram of the fatty acid beta-oxidation pathway.

Experimental Workflow: LC-MS/MS Analysis of Acyl-CoAs

The following flowchart outlines a typical experimental workflow for the quantitative analysis of acyl-CoAs using LC-MS/MS.

Experimental_Workflow Sample_Collection Sample Collection (Tissue or Cells) Extraction Acyl-CoA Extraction Sample_Collection->Extraction Protein_Precipitation Protein Precipitation & Centrifugation Extraction->Protein_Precipitation Supernatant_Drying Supernatant Drying Protein_Precipitation->Supernatant_Drying Reconstitution Reconstitution Supernatant_Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: A general workflow for acyl-CoA profiling using LC-MS/MS.

References

Validating the Role of (5Z)-3-Oxotetradecenoyl-CoA in Fatty Acid Beta-Oxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic pathway involving the unsaturated acyl-CoA, (5Z)-3-oxotetradecenoyl-CoA, against its saturated counterpart. By presenting experimental data and detailed protocols, this document aims to facilitate the validation and further investigation of this specific biochemical route.

Introduction

This compound is a key intermediate in the mitochondrial beta-oxidation of myristoleic acid ((9Z)-tetradecenoic acid), a monounsaturated omega-5 fatty acid. Understanding the nuances of its degradation is crucial for research into lipid metabolism and associated metabolic disorders. This guide compares the beta-oxidation of myristoleic acid with that of myristic acid, a saturated fatty acid of the same carbon length (C14:0), to highlight the specific role of this compound and the enzymatic machinery required to handle the cis-double bond.

Comparative Analysis of Beta-Oxidation Pathways

The beta-oxidation of myristic acid proceeds through a standard four-step cycle, repeatedly shortening the acyl-CoA chain by two carbons. However, the presence of a cis-double bond in myristoleic acid necessitates an auxiliary enzyme, enoyl-CoA isomerase, to reconfigure the molecule for the standard enzymatic machinery to proceed. This additional step is a critical point of comparison.

Below is a diagram illustrating the beta-oxidation pathway of myristoleic acid, leading to the formation of this compound and its subsequent processing.

Beta_Oxidation_Myristoleic_Acid cluster_0 Mitochondrial Matrix cluster_intermediate Formation of this compound Myristoleoyl-CoA Myristoleoyl-CoA cis-Δ3-Dodecenoyl-CoA cis-Δ3-Dodecenoyl-CoA Myristoleoyl-CoA->cis-Δ3-Dodecenoyl-CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) 2-trans-5-cis-tetradecadienoyl-CoA 2-trans-5-cis-tetradecadienoyl-CoA Myristoleoyl-CoA->2-trans-5-cis-tetradecadienoyl-CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) trans-Δ2-Dodecenoyl-CoA trans-Δ2-Dodecenoyl-CoA cis-Δ3-Dodecenoyl-CoA->trans-Δ2-Dodecenoyl-CoA Enoyl-CoA Isomerase L-3-Hydroxydodecanoyl-CoA L-3-Hydroxydodecanoyl-CoA trans-Δ2-Dodecenoyl-CoA->L-3-Hydroxydodecanoyl-CoA Enoyl-CoA Hydratase (H2O) 3-Oxododecanoyl-CoA 3-Oxododecanoyl-CoA L-3-Hydroxydodecanoyl-CoA->3-Oxododecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Lauroyl-CoA Lauroyl-CoA 3-Oxododecanoyl-CoA->Lauroyl-CoA β-Ketothiolase (CoA-SH) Acetyl-CoA_1 Acetyl-CoA 3-Oxododecanoyl-CoA->Acetyl-CoA_1 Further\nβ-oxidation Further β-oxidation Lauroyl-CoA->Further\nβ-oxidation Acetyl-CoA_2 Acetyl-CoA 3-hydroxy-5-cis-tetradecenoyl-CoA 3-hydroxy-5-cis-tetradecenoyl-CoA 2-trans-5-cis-tetradecadienoyl-CoA->3-hydroxy-5-cis-tetradecenoyl-CoA Enoyl-CoA Hydratase (H2O) This compound This compound 3-hydroxy-5-cis-tetradecenoyl-CoA->this compound 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) This compound->cis-Δ3-Dodecenoyl-CoA β-Ketothiolase (CoA-SH) This compound->Acetyl-CoA_2

Caption: Beta-oxidation of myristoleic acid.

Quantitative Data Comparison

The efficiency of beta-oxidation can be compared by examining the kinetic parameters of the key enzymes involved in the degradation of myristoyl-CoA versus myristoleoyl-CoA and their subsequent intermediates.

EnzymeSubstrateKm (µM) (Estimated)Vmax (U/mg) (Estimated)Pathway
Acyl-CoA DehydrogenaseMyristoyl-CoA515Saturated Beta-Oxidation
Myristoleoyl-CoA812Unsaturated Beta-Oxidation
Enoyl-CoA Isomerasecis-Δ3-Dodecenoyl-CoA2550Unsaturated Beta-Oxidation
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxymyristoyl-CoA1030Saturated Beta-Oxidation
3-Hydroxydodecanoyl-CoA1225Unsaturated Beta-Oxidation
β-Ketothiolase3-Oxomyristoyl-CoA340Saturated Beta-Oxidation
This compound635Unsaturated Beta-Oxidation

Note: The kinetic values presented are estimates based on typical values for acyl-CoAs of similar chain length and may vary depending on the specific experimental conditions.

Experimental Protocols

To validate the role of this compound, a series of experiments can be performed to measure the rate of beta-oxidation and the activity of the involved enzymes.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Assays cluster_analysis Data Analysis Mitochondria_Isolation Isolate Mitochondria from tissue/cells Beta_Oxidation_Assay Measure Overall β-Oxidation Rate Mitochondria_Isolation->Beta_Oxidation_Assay Enzyme_Activity_Assays Measure Specific Enzyme Activities Mitochondria_Isolation->Enzyme_Activity_Assays Substrate_Prep Prepare Radiolabeled Myristoleic Acid and Myristic Acid Substrate_Prep->Beta_Oxidation_Assay Data_Comparison Compare Rates and Enzyme Kinetics Beta_Oxidation_Assay->Data_Comparison Enzyme_Activity_Assays->Data_Comparison

Caption: Workflow for validating acyl-CoA pathways.

Measurement of Overall Beta-Oxidation Rate

This protocol measures the rate of beta-oxidation of a fatty acid substrate by quantifying the production of radiolabeled acetyl-CoA.

Materials:

  • Isolated mitochondria

  • [1-¹⁴C]Myristoleic acid and [1-¹⁴C]Myristic acid

  • Reaction buffer (e.g., containing L-carnitine, CoA, NAD+, FAD, ATP)

  • Perchloric acid

  • Scintillation fluid and counter

Procedure:

  • Prepare reaction mixtures containing isolated mitochondria, reaction buffer, and either [1-¹⁴C]myristoleic acid or [1-¹⁴C]myristic acid.

  • Incubate the mixtures at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding ice-cold perchloric acid.

  • Centrifuge to pellet the precipitated protein and unreacted fatty acids.

  • Collect the supernatant containing the acid-soluble ¹⁴C-labeled acetyl-CoA.

  • Measure the radioactivity in the supernatant using a scintillation counter.

  • Calculate the rate of beta-oxidation as nmol of acetyl-CoA produced per minute per mg of mitochondrial protein.

Acyl-CoA Dehydrogenase Activity Assay

This spectrophotometric assay measures the reduction of a dye coupled to the oxidation of the acyl-CoA substrate.

Materials:

  • Mitochondrial extract

  • Myristoyl-CoA or Myristoleoyl-CoA

  • Assay buffer (e.g., potassium phosphate (B84403) buffer)

  • Electron acceptor dye (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Phenazine methosulfate (PMS)

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, DCPIP, and PMS.

  • Add the mitochondrial extract and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the decrease in absorbance at 600 nm (for DCPIP) over time.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the dye.

Enoyl-CoA Isomerase Activity Assay

This assay measures the isomerization of a cis-double bond to a trans-double bond, which can be followed spectrophotometrically.

Materials:

  • Purified or partially purified enoyl-CoA isomerase

  • cis-Δ3-Dodecenoyl-CoA (the product of the first cycle of myristoleoyl-CoA oxidation)

  • Assay buffer

Procedure:

  • Prepare the substrate, cis-Δ3-dodecenoyl-CoA, enzymatically from myristoleoyl-CoA.

  • In a cuvette, add the assay buffer and the substrate.

  • Initiate the reaction by adding the enzyme.

  • Monitor the increase in absorbance at a specific wavelength (e.g., 263 nm) corresponding to the formation of the trans-Δ2-enoyl-CoA product.

  • Calculate the enzyme activity from the rate of absorbance change.

3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

This assay measures the NAD+-dependent oxidation of the 3-hydroxyacyl-CoA substrate.

Materials:

  • Mitochondrial extract

  • 3-Hydroxymyristoyl-CoA or L-3-hydroxydodecanoyl-CoA

  • Assay buffer

  • NAD+

Procedure:

  • In a cuvette, prepare a reaction mixture containing assay buffer and NAD+.

  • Add the mitochondrial extract.

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm due to the formation of NADH.

  • Calculate the enzyme activity based on the rate of NADH production.

β-Ketothiolase Activity Assay

This assay measures the CoA-dependent cleavage of the 3-ketoacyl-CoA substrate.

Materials:

  • Mitochondrial extract

  • 3-Oxomyristoyl-CoA or this compound

  • Assay buffer

  • Coenzyme A (CoA)

Procedure:

  • Prepare the 3-ketoacyl-CoA substrate.

  • In a cuvette, add the assay buffer and the substrate.

  • Initiate the reaction by adding CoA and the mitochondrial extract.

  • Monitor the decrease in absorbance at a specific wavelength (e.g., 303 nm) that corresponds to the disappearance of the 3-ketoacyl-CoA thioester bond.

  • Calculate the enzyme activity from the rate of absorbance change.

Conclusion

The validation of the role of this compound in the beta-oxidation of myristoleic acid requires a multi-faceted approach. By comparing the overall pathway efficiency and the kinetics of individual enzymes with the well-established pathway for myristic acid, researchers can elucidate the specific metabolic contributions and potential regulatory points associated with the degradation of this unsaturated fatty acid. The provided protocols offer a framework for conducting these essential experiments, paving the way for a deeper understanding of lipid metabolism and its implications in health and disease.

A Functional Comparison of (5Z)-3-oxotetradecenoyl-CoA and Saturated Acyl-CoAs in Cellular Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison between the monounsaturated acyl-coenzyme A (CoA), (5Z)-3-oxotetradecenoyl-CoA, and its saturated counterparts, such as 3-oxotetradecanoyl-CoA. Acyl-CoAs are critical intermediates in fatty acid metabolism and serve as important signaling molecules.[1][2] The presence of a cis double bond in the acyl chain of this compound introduces significant structural and functional differences compared to saturated acyl-CoAs, influencing their metabolic processing, signaling properties, and overall impact on cellular physiology. This comparison is supported by experimental data from related compounds and established biochemical principles.

Metabolic and Signaling Functions: A Comparative Overview

The fundamental difference between this compound and saturated acyl-CoAs lies in the stereochemistry of their acyl chains. This single double bond in the cis configuration creates a kink in the fatty acyl chain, which can affect enzyme-substrate interactions, membrane fluidity if incorporated into phospholipids, and the ultimate metabolic fate of the molecule.

While direct comparative studies on this compound are limited, we can infer its functional characteristics based on the well-established principles of saturated versus unsaturated fatty acid metabolism and signaling. Saturated fatty acyl-CoAs are known to be precursors for the synthesis of signaling molecules like ceramides (B1148491) and diacylglycerols, which can impact cell viability and insulin (B600854) signaling.[2] In contrast, monounsaturated fatty acids are often less toxic and can even be protective. For instance, oleic acid (an 18-carbon monounsaturated fatty acid) induces autophagy, a cellular protective mechanism, whereas the saturated palmitic acid does not and is more cytotoxic.[3]

Quantitative Data Summary

Acyl-CoA SpeciesChain Length:UnsaturationEffect on KATP Channel Activity (at 500 nmol/l)Dissociation RateReference
Stearoyl-CoA18:0 (Saturated)Strong ActivationSlow[4]
Oleoyl-CoA18:1 (cis-Unsaturated)Weaker ActivationFast[4]
Elaidoyl-CoA18:1 (trans-Unsaturated)Strong ActivationSlow[4]

This data suggests that saturated and trans-unsaturated acyl-CoAs are more potent and persistent activators of KATP channels compared to their cis-unsaturated counterparts. This has implications for insulin secretion, as KATP channel activation leads to reduced β-cell excitability.[4]

Metabolic Pathways and Experimental Workflows

Beta-Oxidation of Saturated vs. Monounsaturated Acyl-CoAs

Saturated acyl-CoAs can be degraded directly through the beta-oxidation spiral. In contrast, the beta-oxidation of monounsaturated acyl-CoAs, such as this compound, requires additional enzymatic steps to handle the non-standard cis-double bond. Specifically, an isomerase is needed to convert the cis-double bond into a trans-double bond, which is a substrate for the enoyl-CoA hydratase.

Beta_Oxidation_Comparison cluster_saturated Saturated Acyl-CoA Beta-Oxidation cluster_unsaturated Monounsaturated Acyl-CoA Beta-Oxidation Saturated_Acyl_CoA Saturated Acyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Saturated_Acyl_CoA->Acyl_CoA_Dehydrogenase Trans_Enoyl_CoA trans-Δ2- Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA + Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Unsaturated_Acyl_CoA (5Z)-Acyl-CoA Beta_Ox_Steps1 Beta-Oxidation (3 cycles) Unsaturated_Acyl_CoA->Beta_Ox_Steps1 Cis_Enoyl_CoA cis-Δ3- Enoyl-CoA Beta_Ox_Steps1->Cis_Enoyl_CoA Isomerase Enoyl-CoA Isomerase Cis_Enoyl_CoA->Isomerase Trans_Enoyl_CoA_Unsat trans-Δ2- Enoyl-CoA Isomerase->Trans_Enoyl_CoA_Unsat Enoyl_CoA_Hydratase_Unsat Enoyl-CoA Hydratase Trans_Enoyl_CoA_Unsat->Enoyl_CoA_Hydratase_Unsat Hydroxyacyl_CoA_Unsat 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase_Unsat->Hydroxyacyl_CoA_Unsat Continuation ...continues as saturated pathway Hydroxyacyl_CoA_Unsat->Continuation

Caption: Comparative workflow of saturated vs. monounsaturated acyl-CoA beta-oxidation.

Inferred Signaling Differences

The structural differences between this compound and saturated acyl-CoAs likely translate to distinct signaling roles. Saturated fatty acids are known to induce inflammatory responses in various cell types, often through pathways involving Toll-like receptors (TLRs) and subsequent activation of NF-κB and p38 MAPK.[5] In contrast, some unsaturated fatty acids can antagonize these effects.

Signaling_Pathway_Comparison cluster_ligands Sat_Acyl_CoA Saturated Acyl-CoA (e.g., 3-oxotetradecanoyl-CoA) TLR4 TLR4 Receptor Sat_Acyl_CoA->TLR4 Unsat_Acyl_CoA This compound Unsat_Acyl_CoA->TLR4 Antagonizes Autophagy Autophagy Unsat_Acyl_CoA->Autophagy PKC_theta PKCθ TLR4->PKC_theta p38_MAPK p38 MAPK TLR4->p38_MAPK NFkB NF-κB PKC_theta->NFkB p38_MAPK->NFkB COX2 COX-2 Expression NFkB->COX2 Inflammation Inflammation COX2->Inflammation

Caption: Inferred differential signaling of saturated vs. unsaturated acyl-CoAs.

Experimental Protocols

To directly compare the functional properties of this compound and its saturated analog, a series of biochemical and cell-based assays would be required. Below is a generalized protocol for an in vitro enzyme kinetics assay.

Protocol: Comparative Enzyme Kinetics Assay for 3-oxoacyl-CoA Thiolase

Objective: To determine and compare the kinetic parameters (Km and Vmax) of 3-oxoacyl-CoA thiolase for this compound and 3-oxotetradecanoyl-CoA.

Materials:

  • Purified 3-oxoacyl-CoA thiolase

  • This compound stock solution

  • 3-oxotetradecanoyl-CoA stock solution

  • Coenzyme A (CoA-SH)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for monitoring CoA-SH release

  • Spectrophotometer capable of reading absorbance at 412 nm

  • 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of both this compound and 3-oxotetradecanoyl-CoA in assay buffer, ranging from expected sub-saturating to saturating concentrations.

    • Prepare a working solution of DTNB in the assay buffer.

    • Prepare a solution of 3-oxoacyl-CoA thiolase at a suitable concentration in assay buffer.

  • Assay Setup:

    • In a 96-well plate, set up reactions in triplicate for each substrate concentration.

    • To each well, add the assay buffer, a specific concentration of either this compound or 3-oxotetradecanoyl-CoA, CoA-SH, and the DTNB solution.

    • Include control wells without the enzyme to account for any non-enzymatic reaction.

  • Initiation and Measurement:

    • Initiate the reaction by adding the 3-oxoacyl-CoA thiolase solution to each well.

    • Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes). The increase in absorbance corresponds to the formation of the TNB-thiolate anion as DTNB reacts with the CoA-SH produced by the thiolase reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance vs. time plot.

    • Plot V0 against the substrate concentration for both this compound and 3-oxotetradecanoyl-CoA.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.

    • Compare the kinetic parameters to assess the enzyme's substrate preference and catalytic efficiency for the unsaturated versus the saturated acyl-CoA.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Substrate dilutions - Enzyme solution - DTNB solution Setup Set up 96-well plate: - Buffer, Substrate, CoA, DTNB Reagents->Setup Initiate Initiate reaction with enzyme Setup->Initiate Measure Measure Absorbance at 412 nm (kinetic read) Initiate->Measure Calc_V0 Calculate initial velocities (V0) Measure->Calc_V0 Plot Plot V0 vs. [Substrate] Calc_V0->Plot MM_Fit Fit to Michaelis-Menten Plot->MM_Fit Compare Compare Km and Vmax MM_Fit->Compare

Caption: Workflow for comparative enzyme kinetics analysis.

Conclusion

While direct experimental comparisons are sparse, the established principles of fatty acid metabolism and signaling strongly suggest functional divergence between this compound and its saturated analogs. The presence of the cis-double bond is predicted to necessitate additional enzymatic machinery for complete beta-oxidation and to confer distinct signaling properties, potentially leading to less pro-inflammatory and cytotoxic effects compared to saturated acyl-CoAs. The provided experimental framework offers a clear path for future research to directly test these hypotheses and elucidate the specific roles of these molecules in health and disease, which could be of significant interest to researchers in metabolism and drug development.

References

A Researcher's Guide to Assessing Off-Target Effects of (5Z)-3-Oxotetradecenoyl-CoA Analogs and Other Acyl-CoA Probes

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Direct experimental data on the off-target effects of (5Z)-3-oxotetradecenoyl-CoA analogs is not extensively available in public literature. This guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the off-target profiles of novel acyl-CoA analogs. The methodologies and data presentation formats are based on established practices for evaluating the selectivity of inhibitors targeting enzymes in lipid metabolism, such as long-chain acyl-CoA synthetases (ACSLs).

Introduction: The Critical Need for Off-Target Profiling

This compound is an intermediate in fatty acid metabolism, a central hub of cellular bioenergetics and signaling. Analogs of this and other acyl-CoAs are invaluable as chemical probes to study enzyme function and as potential therapeutic agents for metabolic diseases and cancer. However, the structural similarity of the acyl-CoA binding site across numerous enzyme families presents a significant challenge for inhibitor selectivity.

Experimental Workflow for Off-Target Assessment

A robust assessment of off-target effects typically follows a tiered approach, moving from broad, unbiased screening to more focused validation assays.

experimental_workflow cluster_screening Tier 1: Broad Screening cluster_validation Tier 2: Validation of Putative Hits cluster_phenotypic Tier 3: Cellular Phenotypic Analysis unbiased_proteomics Unbiased Proteomic Profiling (e.g., Affinity Purification-MS) biochemical_assays Biochemical/Enzymatic Assays unbiased_proteomics->biochemical_assays Identify direct binders panel_screening Broad Panel Screening (e.g., Kinase/GPCR panels) panel_screening->biochemical_assays Identify functional effects cell_based_assays Cell-Based Target Engagement Assays biochemical_assays->cell_based_assays Confirm cellular activity phenotypic_screening Cellular Phenotypic Screening cell_based_assays->phenotypic_screening Link target to phenotype pathway_analysis Pathway Deconvolution phenotypic_screening->pathway_analysis Understand mechanism fatty_acid_metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria FA Fatty Acid Acyl_CoA Acyl-CoA FA->Acyl_CoA Activation Beta_Ox β-Oxidation Acyl_CoA->Beta_Ox Transport ACSL ACSL Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA

Unraveling the Enzymatic Partners of (5Z)-3-oxotetradecenoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationships between enzymes and their substrates is paramount. This guide provides a comparative analysis of enzymes known to interact with (5Z)-3-oxotetradecenoyl-CoA, a key intermediate in fatty acid metabolism. We delve into the experimental data confirming these interactions, present detailed protocols for relevant assays, and visualize the underlying biochemical pathways.

This compound is a monounsaturated 14-carbon fatty acyl-CoA that has been identified as a metabolite in Escherichia coli. Its processing is primarily handled by the enzymes of the fatty acid β-oxidation pathway. This guide will focus on the key enzymes from E. coli's β-oxidation cycle and draw comparisons with their mammalian counterparts.

Key Enzymes in the Metabolism of this compound

The central players in the breakdown of this compound in E. coli are housed within the FadAB complex. This complex is comprised of two main enzymatic subunits:

  • FadB (Fatty acid oxidation complex subunit alpha): A multifunctional enzyme possessing four distinct activities: enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, Δ³-Δ²-enoyl-CoA isomerase, and 3-hydroxyacyl-CoA epimerase.[1][2] These activities are crucial for processing a wide range of fatty acyl-CoAs, including those with unsaturations.[1]

  • FadA (3-ketoacyl-CoA thiolase): This enzyme catalyzes the final step of the β-oxidation cycle, the thiolytic cleavage of a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA.[3][4]

In mammals, the breakdown of fatty acids occurs in both mitochondria and peroxisomes. A key enzyme in the peroxisomal β-oxidation pathway analogous to FadA is Acetyl-CoA Acyltransferase 1 (ACAA1) .[5][6] This enzyme is responsible for the thiolytic cleavage of straight-chain 3-oxoacyl-CoAs.[5]

Comparative Performance of Key Enzymes

Table 1: Kinetic Parameters of E. coli FadB Activities

Enzymatic ActivitySubstrateK_m_ (µM)V_max_ (µmol/min/mg)Reference
Enoyl-CoA HydrataseCrotonyl-CoA53Not Reported[7]
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxydecanoyl-CoA5.8Not Reported[7]

Table 2: Kinetic Parameters of 3-Ketoacyl-CoA Thiolases

EnzymeOrganismSubstrateK_m_ (µM)V_max_ (µmol/min/mg)Reference
FadA E. coliAcetoacetyl-CoA96Not Reported[3]
ACAA1 Human3-Oxohexadecanoyl-CoANot ReportedNot Reported[1]

Note: The available data often uses model substrates. The activity with this compound may vary.

Experimental Protocols

To facilitate further research, we provide detailed methodologies for key experiments to characterize the enzymatic activity on this compound.

Protocol 1: Purification of the E. coli FadAB Complex

This protocol is adapted from established methods for the purification of the fatty acid oxidation complex from E. coli.[8]

Materials:

  • E. coli strain overexpressing the fadAB operon.

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 10% glycerol, 1 mM DTT, and protease inhibitors.

  • Wash Buffer: Lysis buffer with 500 mM NaCl.

  • Elution Buffer: Lysis buffer with 250 mM imidazole.

  • Ni-NTA affinity chromatography column.

Procedure:

  • Cell Lysis: Resuspend cell pellet in Lysis Buffer and lyse by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the FadAB complex with a linear gradient of Elution Buffer (0-250 mM imidazole).

  • Purity Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity.

Protocol 2: 3-Ketoacyl-CoA Thiolase Activity Assay

This spectrophotometric assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.[5]

Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 0.2 mM Coenzyme A.

  • Substrate: this compound (or other 3-ketoacyl-CoA).

  • Purified FadA or ACAA1 enzyme.

  • Spectrophotometer capable of reading at 303 nm.

Procedure:

  • Reaction Mixture: In a quartz cuvette, combine Assay Buffer and the 3-ketoacyl-CoA substrate.

  • Enzyme Addition: Initiate the reaction by adding a known amount of the purified thiolase enzyme.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 303 nm, which corresponds to the cleavage of the 3-ketoacyl-CoA.

  • Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.

Visualizing the Metabolic Pathway

The following diagrams illustrate the key enzymatic steps in the processing of this compound.

fatty_acid_oxidation cluster_pathway β-Oxidation of this compound substrate This compound intermediate1 3-Hydroxy-(5Z)-tetradecenoyl-CoA substrate->intermediate1 FadB (Dehydrogenase) NAD+ -> NADH intermediate2 (2E,5Z)-Tetradecadienoyl-CoA intermediate1->intermediate2 FadB (Hydratase) - H2O product1 Dodecenoyl-CoA intermediate2->product1 FadA (Thiolase) + CoA-SH product2 Acetyl-CoA intermediate2->product2 FadA (Thiolase)

Caption: Enzymatic cascade for the breakdown of this compound.

experimental_workflow cluster_workflow Experimental Workflow for Enzyme Characterization start E. coli Culture (Overexpressing FadAB) lysis Cell Lysis (Sonication) start->lysis purification Protein Purification (Ni-NTA Affinity Chromatography) lysis->purification assay Enzyme Activity Assay (Spectrophotometry) purification->assay data Data Analysis (Kinetic Parameters) assay->data

Caption: A typical workflow for the purification and characterization of FadAB enzymes.

This guide provides a foundational understanding of the enzymes involved in the metabolism of this compound. Further research focusing on the direct kinetic analysis of these enzymes with this specific substrate will provide a more complete picture of their comparative performance.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (5Z)-3-oxotetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical guidance for the proper handling and disposal of (5Z)-3-oxotetradecenoyl-CoA. As a member of the acyl-CoA family, this compound is a thioester, and its handling requires adherence to safety protocols designed to mitigate risks associated with this chemical class. The following procedures are based on established best practices for laboratory chemical safety and waste management.

I. Immediate Safety and Handling

Before initiating any work with this compound, it is imperative to consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) if available. While a specific SDS for this compound is not readily found, general precautions for handling acyl-CoA compounds should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile gloves).

  • Body Protection: A laboratory coat is mandatory.

Engineering Controls:

  • All handling of this compound, especially when in solution or if aerosolization is possible, should be conducted within a certified chemical fume hood to prevent inhalation.

Spill Management:

  • In the event of a spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.

  • Collect the absorbed material into a clearly labeled, sealed container for disposal as hazardous waste.

  • The spill area should be decontaminated. Given the thioester nature of the compound, a dilute bleach solution can be used to oxidize any remaining residue.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. This ensures compliance with regulations and minimizes environmental impact.

Step 1: Waste Segregation and Collection

  • Waste Stream: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines[1].

  • Container: Collect all waste containing this compound, including unused solutions and contaminated consumables (e.g., pipette tips, microfuge tubes), in a dedicated, properly labeled hazardous waste container[1].

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information.

Step 2: Decontamination of Laboratory Equipment

  • Glassware and Non-disposable Equipment: All non-disposable items that have come into contact with this compound should be decontaminated.

  • Decontamination Procedure: A common and effective method for decontaminating equipment used with thioesters or thiols is to immerse them in a freshly prepared bleach (sodium hypochlorite) solution[2][3]. This process oxidizes the thioester group, reducing its reactivity and potential odor[3]. A soaking time of several hours is recommended.

  • Post-Decontamination Rinse: After soaking, thoroughly rinse the equipment with water.

Step 3: Final Disposal of Collected Waste

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory until it is collected by your institution's Environmental Health and Safety (EHS) department[4].

  • Disposal Method: The recommended disposal method for this type of chemical waste is typically high-temperature incineration by a licensed hazardous waste management company[1]. Your EHS department will manage this process.

  • Drain Disposal: Do not dispose of this compound down the drain. While some dilute, aqueous solutions of less hazardous chemicals may be drain-disposable after pH neutralization, the lack of specific toxicity data for this compound makes this an unsafe and potentially non-compliant practice[4].

III. Quantitative Data and Guidelines

Due to the absence of specific quantitative disposal parameters for this compound in publicly available literature, the following table summarizes general guidelines for handling and disposal based on its chemical class.

ParameterGuideline / ValueSource/Rationale
Waste Classification Hazardous Chemical WastePrudent practice for a compound with limited safety data. Required for thioester compounds in many jurisdictions.
Decontamination Agent Sodium Hypochlorite (Bleach) SolutionOxidizes the thioester group, rendering it less reactive and odorous[2][3].
pH for Aqueous Waste Not Recommended for Drain DisposalLack of specific toxicity and biodegradability data makes drain disposal unsafe. General guidelines suggest pH should be between 5.0 and 12.5 for authorized drain disposal of certain chemicals[4].
Storage of Waste Designated Satellite Accumulation AreaStandard practice for the safe and compliant storage of hazardous waste in a laboratory setting[4].
Final Disposal Method Incineration via a licensed hazardous waste facilityRecommended for many organic chemical wastes to ensure complete destruction[1].

IV. Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway A Don appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a certified chemical fume hood A->B C Experimentation with This compound B->C D Waste Generated (Unused chemical, contaminated labware) C->D E Contaminated Labware? D->E F Segregate into labeled Hazardous Waste Container E->F No G Decontaminate with bleach solution E->G Yes H Store waste container in Satellite Accumulation Area F->H G->F I Arrange for pickup by Environmental Health & Safety (EHS) H->I

Caption: Workflow for the safe disposal of this compound.

References

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